Product packaging for Methyl 6-Acetoxyhexanoate(Cat. No.:CAS No. 104954-58-7)

Methyl 6-Acetoxyhexanoate

Cat. No.: B012942
CAS No.: 104954-58-7
M. Wt: 188.22 g/mol
InChI Key: MFIRVMDIUPRJDB-UHFFFAOYSA-N
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Description

Methyl 6-Acetoxyhexanoate is a versatile ester compound that serves as a valuable intermediate in organic synthesis and applied research. With a molecular formula of C9H16O4 and a molecular weight of 188.22 g/mol, this colorless to light yellow liquid (specific gravity ~1.01) is characterized by its acetoxy and methyl ester functional groups, which make it a flexible building block for further chemical derivatization. Primary Research Applications: Flavor and Fragrance Research: This compound is utilized as a flavoring agent and fragrance ingredient due to its pleasant aroma, making it ideal for developing and studying new scent profiles and taste enhancers in model systems. Cosmetic Science: It is investigated as a potential ingredient in personal care formulations, where its properties may contribute to the sensory profile and texture of products like creams and lotions. Polymer Chemistry: this compound acts as a monomer or intermediate in the synthesis of specialty polymers. Research explores its incorporation into coatings and adhesives to enhance properties such as durability and flexibility. Organic Synthesis: The compound is a useful reagent for synthesizing more complex molecules, particularly those requiring a protected hydroxyacid derivative. It can be a precursor in the preparation of compounds like Methyl 6-Hydroxyhexanoate. Safety and Handling: For research use only. Not for diagnostic, therapeutic, or consumer use. Please refer to the Safety Data Sheet (SDS) for detailed handling and safety information, including appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O4 B012942 Methyl 6-Acetoxyhexanoate CAS No. 104954-58-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-acetyloxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-8(10)13-7-5-3-4-6-9(11)12-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIRVMDIUPRJDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433617
Record name Methyl 6-Acetoxyhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104954-58-7
Record name Methyl 6-Acetoxyhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 6-Acetoxyhexanoate: A Technical Overview of its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-acetoxyhexanoate is an ester functionalized with an acetate group, belonging to the family of medium-chain fatty acid esters. While not as extensively studied as some of its counterparts, its structure presents potential for applications in various fields, including as a building block in organic synthesis and potentially as a modulator of biological pathways. This technical guide provides a comprehensive overview of the known chemical properties, structure, and synthetic methodology for this compound, with a focus on its relevance to researchers in the chemical and pharmaceutical sciences.

Chemical Structure and Properties

This compound possesses a linear six-carbon backbone with a methyl ester at one terminus and an acetoxy group at the other. This bifunctional nature makes it an interesting candidate for polymerization and as a linker molecule in the design of more complex chemical entities.

Below is a diagram of the chemical structure of this compound.

G Chemical Structure of this compound C1 CH₃ O1 O C2 C C2->O1 O2 O C2->O2 C3 (CH₂)₄ C2->C3 C4 CH₂ C3->C4 O3 O C4->O3 C5 C O3->C5 O4 O C5->O4 C6 CH₃ C5->C6

Caption: Chemical structure of this compound.

A summary of its key chemical properties is presented in the table below. It is important to note that due to limited direct experimental data for this compound, some values are based on closely related compounds such as ethyl 6-acetoxyhexanoate and methyl 5-acetoxyhexanoate.

PropertyValueSource
Molecular Formula C₉H₁₆O₄[1]
Molecular Weight 188.22 g/mol [1]
CAS Number 104954-58-7[1]
Appearance Colorless to pale yellow liquid (predicted)[2]
Boiling Point ~251-253 °C (for ethyl analog)[2]
Density ~1.01 g/cm³ (for ethyl analog)[2]
Solubility Soluble in non-polar solvents; insoluble in water. Soluble in ethanol.[3]
LogP 1.2829[1]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a two-step process starting from ε-caprolactone.[4][5][6][7] This procedure can be adapted from the synthesis of its ethyl analog.

Step 1: Synthesis of Methyl 6-hydroxyhexanoate

This step involves the acid-catalyzed ring-opening of ε-caprolactone with methanol.

  • Materials: ε-caprolactone, methanol (anhydrous), sulfuric acid (concentrated).

  • Procedure:

    • To a round-bottom flask containing ε-caprolactone, add an excess of anhydrous methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • The reaction mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the excess methanol is removed under reduced pressure.

    • The residue is dissolved in an organic solvent such as ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude methyl 6-hydroxyhexanoate.

    • Purification can be achieved by vacuum distillation or column chromatography.

Step 2: Acetylation of Methyl 6-hydroxyhexanoate

The hydroxyl group of methyl 6-hydroxyhexanoate is then acetylated to yield the final product.

  • Materials: Methyl 6-hydroxyhexanoate, acetic anhydride, pyridine or a mild base (e.g., triethylamine), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Procedure:

    • Methyl 6-hydroxyhexanoate is dissolved in a suitable solvent like dichloromethane in a round-bottom flask.

    • A slight excess of acetic anhydride and a base (e.g., pyridine or triethylamine) are added to the solution. A catalytic amount of DMAP can be added to accelerate the reaction.

    • The reaction mixture is stirred at room temperature. The reaction progress is monitored by TLC.

    • Once the reaction is complete, the mixture is diluted with an organic solvent and washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude this compound can be purified by vacuum distillation or column chromatography.

The overall synthetic workflow is depicted in the following diagram:

G Synthetic Pathway to this compound Start ε-Caprolactone Intermediate Methyl 6-hydroxyhexanoate Start->Intermediate Methanol, H₂SO₄ (cat.) Final This compound Intermediate->Final Acetic Anhydride, Pyridine

Caption: Synthetic workflow for this compound.

Characterization

The structure and purity of this compound can be confirmed using standard analytical techniques.[4][5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.6 ppm), a triplet for the methylene protons adjacent to the ester oxygen (~4.0 ppm), a singlet for the acetyl methyl protons (~2.0 ppm), and multiplets for the other methylene protons in the aliphatic chain. The ¹H NMR data for the precursor, methyl 6-hydroxyhexanoate, shows a singlet for the methyl ester protons at 3.66 ppm and a triplet for the methylene protons adjacent to the hydroxyl group at 3.64 ppm.[8]

    • ¹³C NMR: Characteristic signals would be observed for the two carbonyl carbons (ester and acetyl), the methyl ester carbon, the acetyl methyl carbon, and the methylene carbons of the hexanoate chain. The ¹³C NMR data for methyl 6-hydroxyhexanoate shows the ester carbonyl carbon at 174.32 ppm, the methylene carbon adjacent to the hydroxyl group at 62.77 ppm, and the methyl ester carbon at 51.63 ppm.[8]

  • Mass Spectrometry (MS):

    • The mass spectrum would be expected to show the molecular ion peak [M]⁺ and characteristic fragmentation patterns, such as the loss of the methoxy group (-OCH₃) and the acetoxy group (-OCOCH₃). The precursor, methyl 6-hydroxyhexanoate, shows a calculated [M-H]⁺ peak at m/z 147.1016 in APCI-MS.[8]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching of the ester groups (around 1740 cm⁻¹) and C-O stretching vibrations.

Applications in Drug Development and Research

While specific biological activities of this compound are not widely reported, derivatives of hexanoic acid have shown relevance in medicinal chemistry. 6-Aminohexanoic acid, for instance, is a known antifibrinolytic agent and its derivatives are used as flexible linkers in the design of peptides and other bioactive molecules.[9] The hydrophobic and flexible nature of the hexanoate chain can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

The acetoxy group can also serve as a pro-drug moiety, which can be hydrolyzed in vivo to release a free hydroxyl group, potentially unmasking a pharmacologically active molecule. Furthermore, esters of 6-hydroxyhexanoic acid are used as intermediates in the synthesis of various pharmaceutical compounds.[2] Therefore, this compound represents a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

The logical relationship for its potential application in drug discovery is outlined below:

G Potential Role in Drug Discovery Compound This compound Feature1 Bifunctional Nature Compound->Feature1 Feature2 Flexible Hydrocarbon Chain Compound->Feature2 Feature3 Prodrug Potential (Acetoxy Group) Compound->Feature3 Application1 Linker in Bioactive Molecules Feature1->Application1 Application2 Modulation of Physicochemical Properties Feature2->Application2 Application3 Controlled Drug Release Feature3->Application3 Goal Development of Novel Therapeutics Application1->Goal Application2->Goal Application3->Goal

Caption: Logical flow of potential drug discovery applications.

Conclusion

This compound is a readily accessible bifunctional molecule with potential applications in organic synthesis and medicinal chemistry. While direct experimental data on its properties and biological activity are limited, its structural similarity to other well-characterized compounds allows for a reliable estimation of its characteristics and synthetic accessibility. For researchers in drug development, it represents a versatile scaffold that can be incorporated into more complex molecules to modulate their properties and explore novel therapeutic strategies. Further investigation into the specific biological effects of this and related compounds is warranted to fully elucidate their potential.

References

"Methyl 6-acetoxyhexanoate" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 6-acetoxyhexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an ester with the CAS number 104954-58-7 and a molecular weight of 188.22 g/mol . Its chemical formula is C₉H₁₆O₄. While specific, in-depth research on this particular molecule is limited in publicly available literature, this guide provides a comprehensive overview of its known properties, inferred methodologies for its synthesis and analysis, and potential biological significance based on the broader class of short-chain fatty acid (SCFA) esters. This document aims to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below.

PropertyValue
CAS Number 104954-58-7
Molecular Weight 188.22 g/mol
Molecular Formula C₉H₁₆O₄

Experimental Protocols

Due to the scarcity of literature specifically detailing experimental procedures for this compound, the following protocols are adapted from established methods for similar compounds, such as Ethyl 6-acetoxyhexanoate, and general analytical techniques for fatty acid methyl esters (FAMEs).

Synthesis of this compound

A plausible two-step synthesis can be adapted from the procedure for Ethyl 6-acetoxyhexanoate, which starts from ε-caprolactone.[1][2][3][4]

Step 1: Acid-Catalyzed Transesterification of ε-Caprolactone to form Methyl 6-hydroxyhexanoate

  • In a round-bottom flask equipped with a reflux condenser, dissolve ε-caprolactone in an excess of anhydrous methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.

  • Remove the excess methanol under reduced pressure.

  • Extract the resulting Methyl 6-hydroxyhexanoate with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude Methyl 6-hydroxyhexanoate by vacuum distillation or column chromatography.

Step 2: Acetylation of Methyl 6-hydroxyhexanoate

  • Dissolve the purified Methyl 6-hydroxyhexanoate in a suitable solvent, such as dichloromethane or pyridine, in a flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add acetyl chloride or acetic anhydride dropwise to the stirred solution. If a non-basic solvent is used, a base like triethylamine or pyridine should be added to scavenge the acidic byproduct.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash it sequentially with dilute hydrochloric acid (if a basic solvent was used), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

  • Purify the final product by vacuum distillation or column chromatography.

Analytical Methods

The analysis of this compound would likely involve standard techniques used for the characterization of fatty acid esters.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like this compound.[5] It allows for the separation of the compound from a mixture and its identification based on its mass spectrum.

  • Sample Preparation : Dissolve the sample in a volatile organic solvent like hexane or ethyl acetate.

  • GC Conditions : A non-polar or medium-polarity capillary column would be suitable. The oven temperature program should be optimized to ensure good separation.

  • MS Conditions : Electron ionization (EI) at 70 eV is standard for generating a reproducible fragmentation pattern that can be compared to spectral libraries.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the molecule. Although specific spectral data for this compound is not available, the expected chemical shifts can be predicted based on its structure. For comparison, the related compound, Methyl 6-hydroxyhexanoate, shows characteristic proton signals at approximately 3.66 ppm (singlet, 3H for the methyl ester) and 3.64 ppm (triplet, 2H for the methylene group adjacent to the hydroxyl).[7]

Potential Biological Activity and Signaling Pathways

While no studies have directly investigated the biological activity or signaling pathways of this compound, it belongs to the class of short-chain fatty acid (SCFA) esters. SCFAs, such as acetate, propionate, and butyrate, are known to be produced by gut microbiota and have significant biological roles.[8][9] It is plausible that esters of these fatty acids could serve as prodrugs or have their own distinct activities.

SCFAs are known to mediate their effects through two primary mechanisms:

  • Activation of G-protein coupled receptors (GPCRs) : Specifically FFAR2 (GPR43) and FFAR3 (GPR41).[8]

  • Inhibition of histone deacetylases (HDACs) .[8]

These actions can influence a variety of physiological processes, including metabolic regulation, immune modulation, and appetite control.[9][10] Esterification of SCFAs can alter their pharmacokinetic properties, potentially enhancing their delivery and therapeutic efficacy.[11]

Visualizations

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a logical workflow for the synthesis and subsequent analysis of this compound.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start ε-Caprolactone & Methanol Step1 Acid-Catalyzed Transesterification Start->Step1 Intermediate Methyl 6-hydroxyhexanoate Step1->Intermediate Step2 Acetylation Intermediate->Step2 Product Crude Methyl 6-acetoxyhexanoate Step2->Product Purification Purification (Distillation/Chromatography) Product->Purification FinalProduct Pure Methyl 6-acetoxyhexanoate Purification->FinalProduct GCMS GC-MS Analysis FinalProduct->GCMS NMR NMR Spectroscopy FinalProduct->NMR FTIR FTIR Spectroscopy FinalProduct->FTIR Characterization Structural Characterization GCMS->Characterization NMR->Characterization FTIR->Characterization

Caption: Logical workflow for the synthesis and analysis of this compound.

Generalized Signaling Pathway for Short-Chain Fatty Acids

This diagram illustrates the general signaling mechanisms of short-chain fatty acids, which may provide context for the potential biological role of this compound.

SCFA_Signaling_Pathway cluster_cell Target Cell SCFA Short-Chain Fatty Acid (e.g., Acetate from ester hydrolysis) GPCR GPCR (FFAR2/FFAR3) SCFA->GPCR Activation HDAC HDAC SCFA->HDAC Inhibition G_protein G-protein Signaling GPCR->G_protein Response Physiological Response (Metabolic Regulation, Immune Modulation) G_protein->Response Histone Histone Acetylation HDAC->Histone Gene Gene Expression (e.g., anti-inflammatory) Histone->Gene Gene->Response

Caption: Generalized signaling pathways of short-chain fatty acids.

Disclaimer: Due to the limited specific research on this compound, this guide provides information based on closely related compounds and general chemical principles. The experimental protocols are suggested adaptations and would require optimization. The biological context is inferred from the broader class of short-chain fatty acid esters and should be a starting point for further investigation.

References

Methyl 6-acetoxyhexanoate: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability profile of Methyl 6-acetoxyhexanoate. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document leverages data from structurally similar compounds and established principles of organic chemistry to provide a robust predictive profile. Detailed experimental protocols are provided to enable researchers to determine precise quantitative data.

Introduction

This compound is an ester of significant interest in various research and development sectors, including its use as a model compound in polymer chemistry. A thorough understanding of its solubility and stability is paramount for its effective application and for predicting its behavior in various chemical and biological systems. This guide summarizes the known properties and provides a framework for its practical handling and analysis.

Physicochemical Properties

While specific experimental data for this compound is sparse, its basic physicochemical properties can be inferred from its structure and comparison with analogous compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Inferred)Methyl HexanoateHexyl Acetate
Molecular Formula C₉H₁₆O₄C₇H₁₄O₂C₈H₁₆O₂
Molecular Weight 188.22 g/mol 130.18 g/mol 144.21 g/mol
Appearance Colorless liquidColorless liquidColorless liquid
Boiling Point Not available149.5 °C[1]155-156 °C[2]
Flash Point 106 °C73 °C[1]43 °C[2]
Density ~1.03 g/cm³0.885 g/cm³[1]0.8673 g/cm³[2]

Solubility Profile

Qualitative Solubility:

  • Water: Expected to have low solubility in water. While the ester groups can act as hydrogen bond acceptors, the C9 hydrocarbon backbone is hydrophobic. Hexyl acetate is reported as insoluble in water, with a measured solubility of 0.4 g/L (20 °C)[2]. Methyl hexanoate has a slightly higher solubility of 1.33 mg/mL at 20 °C[1].

  • Alcohols (Methanol, Ethanol): Expected to be soluble. The polarity of short-chain alcohols is compatible with the ester functional groups. Hexyl acetate is soluble in alcohol[3].

  • Ethers (Diethyl Ether): Expected to be soluble. Hexyl acetate is reported to be very soluble in ethers[3].

  • Ketones (Acetone): Expected to be soluble. Acetone is a versatile polar aprotic solvent capable of dissolving a wide range of organic compounds.

  • Aprotic Polar Solvents (DMSO, DMF): Expected to be soluble. These solvents are capable of dissolving a broad spectrum of organic molecules.

Table 2: Predicted Solubility of this compound in Common Solvents

SolventPredicted SolubilityRationale
Water LowPredominantly non-polar hydrocarbon chain.
Methanol SolublePolarity is compatible with ester groups.
Ethanol SolublePolarity is compatible with ester groups.
Acetone SolubleGood general solvent for organic esters.
Diethyl Ether SolubleNon-polar character of the ether is compatible.
Dimethyl Sulfoxide (DMSO) SolubleHighly polar aprotic solvent.
N,N-Dimethylformamide (DMF) SolubleHighly polar aprotic solvent.
Hexane SolubleNon-polar solvent compatible with the hydrocarbon chain.
Toluene SolubleAromatic, non-polar solvent.

Stability Profile

The stability of this compound is primarily influenced by its susceptibility to hydrolysis and its thermal decomposition.

Hydrolytic Stability

Esters are known to undergo hydrolysis, a reaction that is catalyzed by both acids and bases[4]. The hydrolysis of this compound will result in the cleavage of one or both ester linkages to yield acetic acid, methanol, and 6-hydroxyhexanoic acid or its methyl ester.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which activates the carbonyl group for nucleophilic attack by water. This process is reversible[4].

  • Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This reaction is generally irreversible because the resulting carboxylate anion is deprotonated and thus unreactive towards the alcohol[4].

The rate of hydrolysis is dependent on pH, temperature, and the presence of catalysts. Generally, the rate of hydrolysis is significantly faster under basic conditions compared to acidic or neutral conditions.

Hydrolysis_Pathway M6A This compound intermediate1 Tetrahedral Intermediate (Base-catalyzed) M6A->intermediate1 OH⁻ intermediate2 Protonated Carbonyl (Acid-catalyzed) M6A->intermediate2 H⁺ products Methyl 6-hydroxyhexanoate + Acetic Acid intermediate1->products -CH₃O⁻ intermediate2->products H₂O, -H⁺ final_products 6-Hydroxyhexanoic Acid + Methanol + Acetic Acid products->final_products Hydrolysis

Caption: Hydrolysis pathway of this compound.

Thermal Stability

The thermal stability of this compound is indicated by its flash point of 106 °C. At elevated temperatures, esters can undergo thermal decomposition. The decomposition of similar esters, such as methyl butanoate, has been shown to begin at temperatures around 800 K (527 °C) under pyrolysis conditions, yielding a complex mixture of smaller molecules[5]. For this compound, thermal decomposition at high temperatures is expected to produce carbon oxides as hazardous decomposition products.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining Solubility

This protocol describes a standard method for determining the solubility of a liquid compound in various solvents.

  • Materials and Equipment:

    • This compound

    • A range of solvents (e.g., water, methanol, ethanol, acetone, DMSO)

    • Analytical balance

    • Vortex mixer

    • Thermostatic shaker bath

    • Centrifuge

    • Calibrated pipettes

    • HPLC or GC system for quantification

  • Procedure:

    • Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in a sealed vial.

    • Equilibrate the samples in a thermostatic shaker bath at a controlled temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the vials at high speed to separate the undissolved solute from the saturated solution.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC or GC method with a calibration curve.

    • Calculate the solubility in units such as mg/mL or mol/L.

Protocol for Assessing Hydrolytic Stability

This protocol outlines a method for evaluating the rate of hydrolysis of this compound at different pH values.

  • Materials and Equipment:

    • This compound

    • Buffer solutions at various pH values (e.g., pH 4, 7, and 9)

    • Thermostatic bath

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

    • Calibrated pipettes and autosampler vials

  • Procedure:

    • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).

    • In separate reaction vessels, add a small volume of the stock solution to a larger volume of each buffer solution to achieve a known initial concentration.

    • Incubate the reaction mixtures in a thermostatic bath at a controlled temperature (e.g., 37 °C).

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a mobile phase or a suitable solvent to stop further degradation.

    • Analyze the samples by HPLC to determine the concentration of the remaining this compound.

    • Plot the concentration of this compound versus time for each pH condition.

    • Determine the rate of degradation and the half-life (t₁/₂) of the compound at each pH.

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock Solution of Compound mix Mix Stock with Buffers to Initial Concentration prep_stock->mix prep_buffers Prepare Buffer Solutions (e.g., pH 4, 7, 9) prep_buffers->mix incubate Incubate at Controlled Temperature mix->incubate sample Withdraw Aliquots at Time Points incubate->sample quench Quench Reaction sample->quench hplc HPLC Analysis quench->hplc plot Plot Concentration vs. Time hplc->plot calculate Calculate Degradation Rate and Half-life plot->calculate

Caption: Experimental workflow for assessing hydrolytic stability.

Conclusion

While direct experimental data for this compound is limited, a comprehensive profile of its solubility and stability can be reasonably predicted based on the behavior of structurally related compounds and fundamental chemical principles. It is anticipated to be soluble in a range of organic solvents and have low aqueous solubility. The primary stability concern is its susceptibility to hydrolysis, particularly under basic conditions. The provided experimental protocols offer a clear path for researchers to obtain the specific quantitative data required for their applications. This guide serves as a valuable resource for professionals working with this compound, enabling informed decisions regarding its use, storage, and analysis.

References

Unveiling "Methyl 6-acetoxyhexanoate": A Synthetic Workhorse in Polymer Science, Not a Natural Product

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive investigation into the scientific literature, there is no evidence to suggest that "Methyl 6-acetoxyhexanoate" is a naturally occurring compound. As a result, details regarding its discovery in nature, isolation from natural sources, and biological signaling pathways are not available. Instead, this molecule serves as a crucial synthetic model compound in the field of polymer chemistry, particularly in research pertaining to the biodegradable polyester, Poly(ε-caprolactone) (PCL).

For researchers, scientists, and drug development professionals, the primary relevance of this compound lies in its structural similarity to the repeating monomer unit of PCL. This allows it to be used as a simplified, small-molecule analogue for complex theoretical and experimental studies, providing fundamental insights into the physicochemical properties of the bulk polymer.

Role as a Model Compound for Poly(ε-caprolactone) (PCL)

The significance of this compound is best understood through its application in computational modeling and conformational analysis of PCL. Scientific studies utilize this compound to:

  • Predict Polymer Conformation: By performing ab initio molecular orbital calculations on this compound, researchers can predict the most stable conformations (the spatial arrangement of atoms) of the PCL polymer chain. These calculations are fundamental to understanding the polymer's macroscopic properties, such as its flexibility, crystallinity, and mechanical strength.

  • Interpret Spectroscopic Data: The calculated conformational energies and structures of this compound are used to interpret experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy performed on PCL. This helps in validating the theoretical models and gaining a more accurate picture of the polymer's structure in different states.

  • Understand Structure-Property Relationships: By studying the intramolecular interactions within this simple model compound, scientists can extrapolate how the chemical structure of the PCL monomer unit influences the overall properties of the polymer. This knowledge is vital for designing new biodegradable polymers with tailored characteristics for specific applications in drug delivery, tissue engineering, and sustainable packaging.

Synthetic Nature and Commercial Availability

This compound is a known chemical that is synthesized for research purposes. It is commercially available from various chemical suppliers, which facilitates its use in laboratories conducting research on polyesters and other related materials.

Logical Relationship: Model Compound to Polymer

The relationship between this compound and PCL is a classic example of using a model system to understand a more complex one. This approach is a cornerstone of scientific investigation, allowing for the systematic study of individual components to build a comprehensive understanding of the whole.

cluster_0 Scientific Investigation Workflow This compound This compound Computational Modeling Computational Modeling This compound->Computational Modeling is used in Poly(ε-caprolactone) (PCL) Poly(ε-caprolactone) (PCL) Experimental Analysis Experimental Analysis Poly(ε-caprolactone) (PCL)->Experimental Analysis is studied via Understanding of Polymer Properties Understanding of Polymer Properties Computational Modeling->Understanding of Polymer Properties provides insights for Experimental Analysis->Understanding of Polymer Properties validates

Caption: Workflow illustrating the use of this compound as a model for PCL.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 6-acetoxyhexanoate, a fatty acid ester with potential applications in various scientific fields. This document details its chemical identity, including synonyms and key identifiers. A thorough examination of its physicochemical properties is presented, alongside those of structurally related compounds, to offer a comparative analysis. Detailed experimental protocols for the synthesis of this compound, based on established methods for analogous compounds, are provided. Furthermore, this guide includes an analysis of its expected spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to aid in its characterization. Finally, the known biological activities of related fatty acid esters are reviewed to infer the potential biological profile of this compound.

Chemical Identity and Synonyms

This compound is a methyl ester of 6-acetoxyhexanoic acid. It is also known by the following synonym:

  • 6-Acetoxyhexanoic Acid Methyl Ester[1]

Table 1: Key Identifiers for this compound

IdentifierValue
CAS Number 104954-58-7[1]
Molecular Formula C₉H₁₆O₄[1]
Molecular Weight 188.22 g/mol [1]
SMILES CC(=O)OCCCCCC(=O)OC[1]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 2. These properties are crucial for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Properties of this compound

PropertyValue
Topological Polar Surface Area (TPSA) 52.6 Ų[1]
LogP (Octanol-Water Partition Coefficient) 1.2829[1]
Hydrogen Bond Acceptors 4[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 6[1]
Storage Temperature 2-8°C (Sealed in dry conditions)[1]

Related Compounds

The properties and reactivity of this compound can be understood in the context of its related compounds. A comparative summary of these compounds is provided in Table 3.

Table 3: Physicochemical Properties of Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Features
Methyl 6-hydroxyhexanoate C₇H₁₄O₃146.18Precursor to this compound.
Ethyl 6-acetoxyhexanoate C₁₀H₁₈O₄202.25[2]Ethyl ester analog.
Methyl hexanoate C₇H₁₄O₂130.18Parent ester without the acetoxy group.
Methyl 5-acetoxyhexanoate C₉H₁₆O₄188.22[3]Positional isomer.
Methyl 3-acetoxyhexanoate C₉H₁₆O₄188.22[4]Positional isomer.

Experimental Protocols

Step 1: Synthesis of Methyl 6-hydroxyhexanoate from ε-Caprolactone

This step involves the acid-catalyzed ring-opening of ε-caprolactone with methanol.

  • Materials: ε-caprolactone, Methanol (anhydrous), Sulfuric acid (concentrated).

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ε-caprolactone and an excess of anhydrous methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

    • Remove the excess methanol under reduced pressure.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methyl 6-hydroxyhexanoate.

    • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Acetylation of Methyl 6-hydroxyhexanoate to this compound

This step involves the acetylation of the hydroxyl group of Methyl 6-hydroxyhexanoate.[5][6][7]

  • Materials: Methyl 6-hydroxyhexanoate, Acetic anhydride, Pyridine or another suitable base (e.g., triethylamine), Dichloromethane (anhydrous).

  • Procedure:

    • Dissolve Methyl 6-hydroxyhexanoate in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution in an ice bath.

    • Add pyridine (or triethylamine) to the solution, followed by the dropwise addition of acetic anhydride.

    • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

    • Upon completion, quench the reaction by the slow addition of water.

    • Separate the organic layer and wash it successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the resulting crude this compound by vacuum distillation or column chromatography.

Spectral Data and Characterization

While experimental spectra for this compound are not widely published, its structure can be confirmed using standard spectroscopic techniques. The expected spectral features are detailed below, based on the analysis of related compounds.[8][9][10][11][12][13]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

  • -O-CH₃ (ester): A singlet around δ 3.6-3.7 ppm.

  • -O-C(=O)-CH₃ (acetate): A singlet around δ 2.0-2.1 ppm.

  • -CH₂-O-C(=O)-: A triplet around δ 4.0-4.2 ppm.

  • -C(=O)-O-CH₂-: The chemical shift of the methylene group adjacent to the ester oxygen would be part of the multiplet signals of the hexanoate chain.

  • Aliphatic -CH₂- groups: A series of multiplets in the region of δ 1.2-2.4 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

  • -C=O (ester): A signal around δ 173-175 ppm.

  • -C=O (acetate): A signal around δ 170-171 ppm.

  • -O-CH₃ (ester): A signal around δ 51-52 ppm.

  • -O-C(=O)-CH₃ (acetate): A signal around δ 20-21 ppm.

  • -CH₂-O-C(=O)-: A signal around δ 63-65 ppm.

  • Aliphatic -CH₂- groups: Signals in the region of δ 24-35 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • C=O stretching (ester): A strong absorption band around 1740-1735 cm⁻¹.

  • C=O stretching (acetate): A strong absorption band around 1740-1735 cm⁻¹.

  • C-O stretching (ester and acetate): Strong absorption bands in the region of 1250-1000 cm⁻¹.

  • C-H stretching (aliphatic): Absorption bands in the region of 3000-2850 cm⁻¹.

An example of an IR spectrum for the related compound Ethyl 6-acetoxyhexanoate shows a prominent peak at 1734.48 cm⁻¹ corresponding to the C=O stretch.[14]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 188. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃, m/z 31), the acetoxy group (-OCOCH₃, m/z 59), and characteristic fragmentation of the hexanoate chain.

Biological Activity

There is limited specific information on the biological activity of this compound. However, fatty acid esters as a class are known to possess a range of biological activities. Some esters exhibit antimicrobial, anti-inflammatory, and antifungal properties.[15][16] For instance, certain β-keto esters have been shown to inhibit bacterial quorum sensing and biofilm formation.[15] Further research is required to determine the specific biological profile of this compound.

Diagrams

Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound from ε-caprolactone.

Synthesis_Workflow Synthesis of this compound A ε-Caprolactone B Methyl 6-hydroxyhexanoate A->B Methanol, H⁺ catalyst C This compound B->C Acetic anhydride, Base Related_Compounds Structural Relationships Core This compound Analog Ethyl 6-acetoxyhexanoate Core->Analog Different Ester Group Parent Methyl hexanoate Core->Parent Deacetoxylation (Hypothetical) Isomer1 Methyl 5-acetoxyhexanoate Core->Isomer1 Positional Isomer Isomer2 Methyl 3-acetoxyhexanoate Core->Isomer2 Positional Isomer Precursor Methyl 6-hydroxyhexanoate Precursor->Core Acetylation

References

In-Depth Technical Guide to the Material Safety of Methyl 6-acetoxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for Methyl 6-acetoxyhexanoate (CAS No. 104954-58-7). Due to a notable lack of extensive, formally published safety and toxicological studies on this specific compound, this document combines available data with extrapolated information from closely related compounds and general chemical safety principles. All data presented herein should be treated as a guide to be supplemented by in-house risk assessments and further investigation.

Section 1: Chemical and Physical Properties

The known physical and chemical properties of this compound are summarized below. This data is critical for understanding its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₉H₁₆O₄ChemScene[1]
Molecular Weight 188.22 g/mol ChemScene[1]
CAS Number 104954-58-7ChemScene[1]
Appearance Clear, colorless liquidMultiple Sources
Boiling Point (Predicted) 232.8 ± 23.0 °CChemical Properties Search
Density 1.03 g/mLAK Scientific, Inc.
Refractive Index 1.4280 - 1.4310Chemical Properties Search
Flash Point 106 °CAK Scientific, Inc.
Solubility No data available---
Vapor Pressure No data available---
Vapor Density No data available---
Auto-ignition Temperature No data available---

Computational Data:

ParameterValueSource
Topological Polar Surface Area (TPSA) 52.6 ŲChemScene[1]
LogP (Octanol-Water Partition Coefficient) 1.2829ChemScene[1]
Hydrogen Bond Acceptors 4ChemScene[1]
Hydrogen Bond Donors 0ChemScene[1]
Rotatable Bonds 6ChemScene[1]

Section 2: Hazard Identification and Safety Precautions

According to the available Safety Data Sheet (SDS) from Sigma-Aldrich, this compound is classified as a flammable liquid and vapor and is harmful to aquatic life.[2]

GHS Hazard Statements:

  • H226: Flammable liquid and vapor.[2]

  • H402: Harmful to aquatic life.[2]

Precautionary Statements: A comprehensive list of precautionary statements is provided in the SDS and includes, but is not limited to:

  • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2]

  • P273: Avoid release to the environment.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]

  • P370 + P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[2]

  • P501: Dispose of contents/container to an approved waste disposal plant.[2]

Logical Workflow for Hazard Response

The following diagram illustrates a logical workflow for responding to a potential hazard involving this compound.

Hazard_Response_Workflow cluster_identification Hazard Identification cluster_response Immediate Response cluster_containment Containment & Cleanup cluster_disposal Disposal Spill Spill or Leak Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Spill->Ventilate Fire Fire Fire->Evacuate Extinguish Use Appropriate Extinguisher (Dry Sand, Dry Chemical, Alcohol Foam) Fire->Extinguish Exposure Personal Exposure Decontaminate Remove Contaminated Clothing Rinse Skin/Eyes Exposure->Decontaminate Seek_Medical_Attention Seek Medical Attention Decontaminate->Seek_Medical_Attention If necessary Absorb Contain with Inert Absorbent Material Ventilate->Absorb Collect Collect in Suitable Container Absorb->Collect Dispose Dispose of Waste According to Regulations Collect->Dispose

Caption: Hazard Response Workflow for this compound.

Section 3: Toxicological and Ecotoxicological Information

A critical gap exists in the publicly available literature regarding the specific toxicology of this compound. The Sigma-Aldrich SDS explicitly states that "the chemical, physical, and toxicological properties have not been thoroughly investigated."[2] No quantitative data such as LD50 (median lethal dose) or LC50 (median lethal concentration) values for this specific compound were found.

Ecotoxicity: The compound is classified as harmful to aquatic life.[2] One available data point for toxicity to aquatic invertebrates is:

  • EC50 - Daphnia magna (Water flea): 40 mg/l - 48 h[2]

Due to the lack of further data, it is imperative to prevent the release of this substance into the environment.

Section 4: Experimental Protocols

Hypothetical Synthesis of this compound

This proposed two-step synthesis is adapted from a published procedure for the analogous ethyl ester. It begins with the transesterification of ε-caprolactone followed by acetylation.

Step 1: Acid-Catalyzed Transesterification of ε-Caprolactone to Methyl 6-hydroxyhexanoate

  • To a round-bottom flask equipped with a reflux condenser, add ε-caprolactone (1 equivalent).

  • Add an excess of methanol (e.g., 10-20 equivalents) to serve as both reactant and solvent.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (e.g., 0.01-0.05 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or GC).

  • Upon completion, cool the mixture to room temperature and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Remove the excess methanol under reduced pressure.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methyl 6-hydroxyhexanoate.

  • Purify the product by vacuum distillation or column chromatography if necessary.

Step 2: Acetylation of Methyl 6-hydroxyhexanoate

  • Dissolve Methyl 6-hydroxyhexanoate (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base, such as triethylamine or pyridine (1.1-1.5 equivalents).

  • Cool the mixture in an ice bath.

  • Add acetyl chloride or acetic anhydride (1.1-1.2 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Proposed Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis and quantification of this compound. The following is a proposed set of instrumental conditions.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in a suitable volatile organic solvent (e.g., ethyl acetate or hexane).

    • If necessary, dilute the sample to an appropriate concentration for GC-MS analysis.

    • Filter the sample solution through a 0.45 µm syringe filter into a GC vial.

  • GC-MS Instrumental Conditions:

    • Column: A non-polar capillary column, such as a DB-1ms or HP-5ms (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Injection Volume: 1 µL in splitless mode.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp at 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Mass Spectrometer: Operated in electron impact (EI) mode with a scan range of m/z 40-400.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and analysis of this compound.

Synthesis_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start ε-Caprolactone Step1 Transesterification (Methanol, Acid Catalyst) Start->Step1 Intermediate Methyl 6-hydroxyhexanoate Step1->Intermediate Step2 Acetylation (Acetyl Chloride/Anhydride, Base) Intermediate->Step2 Crude_Product Crude this compound Step2->Crude_Product Purification Vacuum Distillation or Column Chromatography Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Sample_Prep Sample Preparation Pure_Product->Sample_Prep GCMS GC-MS Analysis Sample_Prep->GCMS Data_Analysis Data Analysis and Characterization GCMS->Data_Analysis

Caption: General Workflow for Synthesis and Analysis.

Section 5: Handling, Storage, and Disposal

Handling:

  • Handle in a well-ventilated area.[2]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

  • Keep away from sources of ignition.[2]

  • Avoid breathing vapors or mist.[2]

  • Wash hands thoroughly after handling.[2]

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[2]

  • Store in a cool place.[2]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2]

Disposal:

  • Dispose of this material and its container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2]

  • Avoid release into the environment.[2]

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Material Safety Data Sheet (MSDS) or a comprehensive risk assessment. Users should consult the original SDS and conduct their own safety evaluations before handling this compound.

References

Unlocking the Potential of Methyl 6-acetoxyhexanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 23, 2025 – While currently lacking extensive characterization, Methyl 6-acetoxyhexanoate, a structurally unassuming ester, presents a compelling opportunity for novel therapeutic development. This technical guide outlines promising, unexplored research avenues for this molecule, drawing upon the known biological activities of structurally related short-chain fatty acid esters and acetoxy-functionalized compounds. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in pioneering the investigation of this intriguing compound.

Core Chemical Properties

This compound is the methyl ester of 6-acetoxyhexanoic acid. A summary of its key chemical identifiers and properties is provided below.

PropertyValue
CAS Number 104954-58-7
Molecular Formula C₉H₁₆O₄
Molecular Weight 188.22 g/mol
Synonyms 6-Acetoxyhexanoic Acid Methyl Ester

Potential Research Areas

Based on an analysis of analogous chemical structures, three primary areas of research are proposed for this compound:

  • Epigenetic Modulation via Histone Deacetylase (HDAC) Inhibition: Short-chain fatty acids are known inhibitors of HDACs, enzymes that play a critical role in the epigenetic regulation of gene expression.[1] By inhibiting HDACs, these molecules can induce changes in chromatin structure, leading to the expression of tumor suppressor genes and other proteins involved in cell differentiation and apoptosis.[1] Given its structural similarity to butyrate, a well-known HDAC inhibitor, this compound warrants investigation for its potential as a novel epigenetic modulator.[2]

  • Metabolic and Inflammatory Signaling through G-Protein Coupled Receptor (GPCR) Agonism: Fatty acids are endogenous ligands for a variety of GPCRs, such as the free fatty acid receptors (FFARs), which are implicated in a range of physiological processes including glucose homeostasis, insulin secretion, and immune responses.[3][4] Medium-chain fatty acids, in particular, are known to activate GPR40 and GPR120.[3] The hexanoate backbone of this compound suggests it could act as a ligand for these or other fatty acid-sensing GPCRs, offering a potential avenue for the development of therapeutics for metabolic and inflammatory diseases.

  • Prodrug Development for Enhanced Bioavailability: The acetoxy moiety is a common feature in prodrug design, where it can mask polar functional groups to improve a drug's lipophilicity and cell permeability.[5][6] Upon entering the body, the ester bond is cleaved by ubiquitous esterase enzymes, releasing the active drug molecule.[6] this compound could be investigated as a prodrug of 6-hydroxyhexanoic acid or a related active compound, potentially enhancing its oral bioavailability and therapeutic efficacy.

Experimental Workflows and Protocols

To explore these potential research areas, a systematic, multi-stage experimental workflow is proposed.

Diagram: General Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_cellular Cell-Based Assays synthesis Synthesis of Methyl 6-acetoxyhexanoate purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization hdac_assay HDAC Inhibition Assay characterization->hdac_assay gpcr_assay GPCR Activation Assay characterization->gpcr_assay prodrug_stability Prodrug Stability Assay characterization->prodrug_stability cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) hdac_assay->cytotoxicity gpcr_assay->cytotoxicity gene_expression Gene Expression Analysis (e.g., qPCR, Western Blot) cytotoxicity->gene_expression second_messenger Second Messenger Assay (e.g., cAMP, Ca2+) cytotoxicity->second_messenger

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of this compound.

Synthesis Protocol: Acetylation of Methyl 6-hydroxyhexanoate

A plausible synthetic route to this compound involves the acetylation of its precursor, Methyl 6-hydroxyhexanoate.[7][8]

  • Dissolution: Dissolve Methyl 6-hydroxyhexanoate in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Base Addition: Add a non-nucleophilic base, for example, triethylamine or pyridine, to the solution to act as an acid scavenger.

  • Acetylation: Cool the reaction mixture in an ice bath and add acetic anhydride or acetyl chloride dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.[7][8]

In Vitro Assay Protocol: HDAC Inhibition

A fluorometric assay can be used to determine the HDAC inhibitory activity of this compound.[9]

  • Reagent Preparation: Prepare a reaction buffer, a solution of a commercially available fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and a developer solution containing a protease like trypsin.

  • Compound Dilution: Prepare a series of dilutions of this compound in the reaction buffer.

  • Reaction Setup: In a 96-well plate, add the HDAC enzyme, the reaction buffer, and the diluted compound or a known HDAC inhibitor (positive control) or solvent (negative control).

  • Initiation and Incubation: Initiate the reaction by adding the HDAC substrate to all wells. Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Development: Stop the reaction and initiate fluorescence development by adding the developer solution. Incubate for a further 15-30 minutes.

  • Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC₅₀ value.

Cell-Based Assay Protocol: GPCR Activation

A common method to assess GPCR activation is to measure the downstream accumulation of second messengers, such as cyclic AMP (cAMP) for Gs- or Gi-coupled receptors, or intracellular calcium for Gq-coupled receptors.[10][11]

  • Cell Culture: Culture a cell line stably expressing the target GPCR (e.g., FFAR1 or FFAR4) in a suitable medium.

  • Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound, a known agonist (positive control), or vehicle (negative control).

  • Incubation: Incubate the plate at 37°C for a time appropriate to induce a second messenger response.

  • Lysis and Detection: Lyse the cells and use a commercial ELISA or TR-FRET-based kit to quantify the levels of the second messenger (e.g., cAMP).[12]

  • Data Analysis: Generate a dose-response curve and calculate the EC₅₀ value for receptor activation.

Signaling Pathway Diagrams

Diagram: Hypothesized HDAC Inhibition Pathway

hdac_inhibition MAH This compound Esterase Intracellular Esterases MAH->Esterase Hydrolysis ActiveMetabolite Active Metabolite (e.g., 6-hydroxyhexanoic acid / hexanoate) Esterase->ActiveMetabolite HDAC HDAC ActiveMetabolite->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Chromatin Relaxed Chromatin AcetylatedHistones->Chromatin GeneExpression Gene Expression (e.g., Tumor Suppressors) Chromatin->GeneExpression

Caption: Proposed mechanism of HDAC inhibition by this compound.

Diagram: Hypothesized GPCR Activation Pathway (Gq-coupled)

gpcr_activation MAH This compound GPCR GPCR (e.g., FFAR1) MAH->GPCR Binding & Activation Gq Gq protein GPCR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Responses (e.g., Insulin Secretion) Ca_release->Downstream PKC->Downstream

Caption: Potential Gq-coupled GPCR signaling cascade initiated by this compound.

Conclusion

This compound stands as a molecule with significant, yet untapped, potential. The research avenues outlined in this guide provide a strategic framework for its systematic investigation. By exploring its capacity as an HDAC inhibitor, a GPCR agonist, or a prodrug, the scientific community can begin to unlock the therapeutic promise of this compound and pave the way for the development of novel treatments for a range of diseases.

References

"Methyl 6-acetoxyhexanoate" as a fragrance ingredient in scientific studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-acetoxyhexanoate is an aliphatic ester with potential applications as a fragrance ingredient. While its close analog, ethyl 6-acetoxyhexanoate (commonly known as Berryflor), is more widely documented for its pleasant raspberry-like aroma with jasmine and anise undertones, this technical guide focuses on the available scientific data for this compound.[1][2][3] This document provides a comprehensive overview of its physicochemical properties, extrapolated sensory characteristics, and detailed experimental protocols for its synthesis and analysis, drawing parallels with its ethyl ester counterpart where necessary. This information is intended to serve as a foundational resource for researchers and professionals in fragrance science and related fields.

Physicochemical Properties

Quantitative data for this compound and its close analog, ethyl 6-acetoxyhexanoate, have been compiled from various sources to provide a comparative overview.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₆O₄PubChem
Molecular Weight 188.22 g/mol PubChem
CAS Number 104954-58-7ChemScene
Appearance Colorless to pale yellow liquid (inferred)[4]
Purity >95%ChemScene
Topological Polar Surface Area 52.6 ŲChemScene
LogP (Octanol-Water Partition Coefficient) 1.2829ChemScene
Hydrogen Bond Acceptors 4ChemScene
Hydrogen Bond Donors 0ChemScene
Rotatable Bonds 6ChemScene
Storage Conditions Sealed in dry, 2-8°CChemScene

Table 2: Physicochemical Properties of Ethyl 6-Acetoxyhexanoate for Comparison

PropertyValueSource
Molecular Formula C₁₀H₁₈O₄[4]
Molecular Weight 202.25 g/mol [4]
CAS Number 104986-28-9[4]
Appearance Colorless to pale yellow liquid[4]
Purity 98-100% (GC)[4]
Density 1.01 g/cm³ (Lit.)[4]
Boiling Point 251-253°C (Lit.)[4]
Refractive Index n20/D 1.426 - 1.430[4]

Synthesis and Characterization

General Synthesis Pathway

The synthesis of this compound can be logically inferred to follow a similar pathway to its ethyl counterpart, starting with the acid-catalyzed transesterification of ε-caprolactone with methanol to yield methyl 6-hydroxyhexanoate. This intermediate is then acetylated under mildly basic conditions to produce the final product.

Synthesis_Pathway ε-Caprolactone ε-Caprolactone Transesterification Transesterification ε-Caprolactone->Transesterification Methanol Methanol Methanol->Transesterification Acid Catalyst Acid Catalyst Acid Catalyst->Transesterification Methyl 6-hydroxyhexanoate Methyl 6-hydroxyhexanoate Transesterification->Methyl 6-hydroxyhexanoate Acetylation Acetylation Methyl 6-hydroxyhexanoate->Acetylation Acetylating Agent Acetylating Agent Acetylating Agent->Acetylation Mild Base Mild Base Mild Base->Acetylation This compound This compound Acetylation->this compound

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol (Adapted from Ethyl 6-Acetoxyhexanoate Synthesis)

This protocol is adapted from the synthesis of ethyl 6-acetoxyhexanoate and should be optimized for the methyl ester.[1][2][3][5]

Step 1: Acid-Catalyzed Transesterification of ε-Caprolactone

  • Combine ε-caprolactone and an excess of methanol in a round-bottom flask.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 6-hydroxyhexanoate.

  • Purify the product by vacuum distillation or column chromatography.

Step 2: Acetylation of Methyl 6-Hydroxyhexanoate

  • Dissolve the purified methyl 6-hydroxyhexanoate in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Add a mild base (e.g., pyridine or triethylamine) to the solution.

  • Cool the mixture in an ice bath and slowly add an acetylating agent (e.g., acetic anhydride or acetyl chloride).

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC.

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Perform a liquid-liquid extraction with an organic solvent.

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product, this compound, by vacuum distillation or column chromatography.

Characterization and Analysis

The following analytical techniques are recommended for the characterization of this compound, based on the standard methods used for its ethyl analog.[1][2][3][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyls.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the compound and identify any potential impurities.[6][7][8]

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.

Analytical_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Methyl 6-acetoxyhexanoate Purification Vacuum Distillation or Column Chromatography Crude_Product->Purification Pure_Product Purified Methyl 6-acetoxyhexanoate Purification->Pure_Product NMR NMR (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR GCMS GC-MS Pure_Product->GCMS TLC TLC Pure_Product->TLC Structural_Confirmation Structural Confirmation & Purity Assessment NMR->Structural_Confirmation IR->Structural_Confirmation GCMS->Structural_Confirmation TLC->Structural_Confirmation

Caption: Analytical workflow for the characterization of this compound.

Sensory Properties and Fragrance Profile

Direct scientific studies detailing the odor profile and sensory data of this compound are limited. However, based on the known fragrance of its ethyl analog and the general characteristics of aliphatic esters in perfumery, an inferred profile can be described.[9]

Table 3: Sensory Profile

AttributeDescription
Odor Family Fruity
Inferred Odor Profile Likely possesses a fruity, sweet aroma, possibly with nuances of raspberry, pear, or other berries. The methyl ester may be slightly less intense and have a different character compared to the ethyl ester's described raspberry, jasmine, and anise notes.
Odor Threshold Not determined.
Sensory Evaluation Protocol

A comprehensive sensory evaluation would be necessary to establish the definitive fragrance profile of this compound. The following is a standard protocol for such an evaluation.[10][11][12][13]

  • Panelist Selection: A panel of trained sensory assessors with demonstrated olfactory acuity should be selected.

  • Sample Preparation:

    • Prepare a series of dilutions of this compound in an odorless solvent (e.g., diethyl phthalate or ethanol).

    • Present the samples on smelling strips or in sniff bottles.

  • Evaluation Environment: Conduct the evaluation in a well-ventilated, odor-free room to prevent sensory fatigue and cross-contamination.

  • Odor Profile Description: Panelists should describe the odor using a standardized fragrance vocabulary, noting the primary and secondary characteristics.

  • Intensity Rating: The intensity of the fragrance at different concentrations should be rated on a labeled magnitude scale.

  • Odor Threshold Determination: The detection and recognition thresholds can be determined using methods such as the ascending method of limits (ASTM E679).

Stability and Applications

While specific stability data for this compound is not available, general knowledge of aliphatic esters suggests they can be susceptible to hydrolysis, particularly in acidic or alkaline conditions. For fragrance applications, it is crucial to consider the pH of the final product formulation.

Due to its inferred fruity aroma, this compound could be a valuable component in a variety of fragrance compositions, including:

  • Fine fragrances

  • Personal care products (e.g., lotions, soaps, shampoos)

  • Household products (e.g., air fresheners, detergents)

Conclusion

This compound is a promising fragrance ingredient with a likely pleasant, fruity aroma. While specific sensory and stability data are yet to be fully elucidated in scientific literature, this technical guide provides a solid foundation for its synthesis, characterization, and potential applications. The detailed protocols, adapted from its well-studied ethyl analog, offer a clear path for further research and development. Future studies should focus on a comprehensive sensory analysis to determine its precise odor profile and threshold, as well as stability testing in various consumer product bases to ensure its suitability for commercial applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 6-acetoxyhexanoate from ε-caprolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methyl 6-acetoxyhexanoate from ε-caprolactone. The synthesis is a two-step process involving the initial ring-opening of ε-caprolactone with methanol to yield Methyl 6-hydroxyhexanoate, followed by the acetylation of the hydroxyl group to produce the final product. This methodology is adapted from established procedures for the synthesis of analogous esters and is suitable for laboratory-scale production.[1][2] The protocols provided herein are intended for use by trained chemistry professionals.

Introduction

This compound is a valuable chemical intermediate with applications in various fields, including the synthesis of fragrances and specialty polymers. Its structure, featuring both an ester and an acetoxy group, makes it a versatile building block for further chemical modifications. The synthesis from ε-caprolactone, an inexpensive and readily available starting material, offers an economical and straightforward route to this compound. The described two-step synthesis first employs an acid-catalyzed transesterification for the ring-opening of the lactone, followed by a standard acetylation reaction.

Reaction Scheme

The overall two-step synthesis of this compound from ε-caprolactone is depicted below:

Step 1: Ring-opening of ε-caprolactone ε-caprolactone + Methanol --(H+)--> Methyl 6-hydroxyhexanoate

Step 2: Acetylation of Methyl 6-hydroxyhexanoate Methyl 6-hydroxyhexanoate + Acetic Anhydride --(Base)--> this compound

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound. The data is based on analogous reactions and expected yields.

StepReactant 1Reactant 2Catalyst/ReagentSolventReaction TimeTemperature (°C)ProductExpected Yield (%)
1ε-caprolactoneMethanolSulfuric Acid (catalytic)Methanol2-4 hoursReflux (~65)Methyl 6-hydroxyhexanoate85-95
2Methyl 6-hydroxyhexanoateAcetic AnhydridePyridineNone (or DCM)1-2 hoursRoom Temp.This compound90-98

Experimental Protocols

Step 1: Synthesis of Methyl 6-hydroxyhexanoate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ε-caprolactone (1.0 eq) and an excess of methanol (10-20 eq), which serves as both reactant and solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Extraction: Remove the excess methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 6-hydroxyhexanoate. The product can be further purified by vacuum distillation if necessary.

Step 2: Synthesis of this compound

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the crude Methyl 6-hydroxyhexanoate (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane (optional).

  • Reagent Addition: Add pyridine (1.2-1.5 eq) to the solution, followed by the slow, dropwise addition of acetic anhydride (1.2-1.5 eq) while cooling the flask in an ice bath.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction for completion by TLC.

  • Work-up: Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL). Wash the combined organic layers successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The final product can be purified by vacuum distillation to achieve high purity.

Visualization of the Experimental Workflow

The following diagram illustrates the sequential steps involved in the synthesis of this compound from ε-caprolactone.

Synthesis_Workflow Start ε-caprolactone Step1 Step 1: Ring Opening (Reflux, 2-4h) Start->Step1 Methanol Methanol Methanol->Step1 Acid_Catalyst H₂SO₄ (cat.) Acid_Catalyst->Step1 Intermediate Methyl 6-hydroxyhexanoate Step1->Intermediate Work-up Step2 Step 2: Acetylation (RT, 1-2h) Intermediate->Step2 Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Step2 Pyridine Pyridine Pyridine->Step2 Final_Product This compound Step2->Final_Product Work-up Purification Purification (Distillation) Final_Product->Purification

Caption: Workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols for the Preparation of Methyl 6-hydroxyhexanoate via Acid-Catalyzed Transesterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-hydroxyhexanoate is a valuable bifunctional molecule serving as a key intermediate in the synthesis of various pharmaceuticals, polymers, and fine chemicals. Its structure, possessing both a hydroxyl and a methyl ester group, allows for diverse chemical modifications. This document provides detailed protocols for the preparation of methyl 6-hydroxyhexanoate via acid-catalyzed transesterification, targeting two common starting materials: 6-hydroxyhexanoic acid and ε-caprolactone. The protocols are designed to be clear, concise, and reproducible for research and development applications.

Reaction Principle

The synthesis of methyl 6-hydroxyhexanoate can be efficiently achieved through two primary acid-catalyzed pathways:

  • Fischer Esterification of 6-Hydroxyhexanoic Acid: This classic method involves the reaction of 6-hydroxyhexanoic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The equilibrium is driven towards the product by using a large excess of methanol.

  • Acid-Catalyzed Ring-Opening of ε-Caprolactone: This approach utilizes the ring-opening of the cyclic ester ε-caprolactone with methanol, facilitated by an acid catalyst. This method is often advantageous due to the typically milder reaction conditions and high conversion rates.

Data Summary

The following table summarizes typical reaction conditions and outcomes for the acid-catalyzed synthesis of methyl 6-hydroxyhexanoate based on literature findings.

Starting MaterialCatalystCatalyst LoadingAlcoholTemperature (°C)Reaction Time (h)Conversion (%)Isolated Yield (%)Purity (%)Reference
Hydrogenated by-product mixtureSulfuric Acid0.2%Methanol1305--99.2[1]
ε-CaprolactoneAluminum triisopropoxide5 mol%Methanol7024>9990-[1]

Experimental Protocols

Protocol 1: Fischer Esterification of 6-Hydroxyhexanoic Acid

This protocol details the synthesis of methyl 6-hydroxyhexanoate from 6-hydroxyhexanoic acid and methanol using sulfuric acid as a catalyst.

Materials:

  • 6-hydroxyhexanoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane or Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-hydroxyhexanoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the carboxylic acid) to the solution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C for methanol). Maintain a gentle reflux with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel.

    • Add water and an organic solvent (e.g., dichloromethane or diethyl ether) to the separatory funnel and shake vigorously to extract the product.

    • Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude methyl 6-hydroxyhexanoate.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure methyl 6-hydroxyhexanoate.

Protocol 2: Acid-Catalyzed Ring-Opening of ε-Caprolactone

This protocol describes the synthesis of methyl 6-hydroxyhexanoate from the ring-opening of ε-caprolactone with methanol.

Materials:

  • ε-Caprolactone

  • Methanol (anhydrous)

  • Acid catalyst (e.g., Sulfuric Acid, p-Toluenesulfonic acid)

  • Toluene (optional, as solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane or Diethyl ether

  • Round-bottom flask

  • Reflux condenser or setup for heating at a specific temperature

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ε-caprolactone in anhydrous methanol (e.g., 5-10 equivalents). Toluene can be used as a co-solvent if desired.

  • Catalyst Addition: Add a catalytic amount of the chosen acid catalyst (e.g., 1-5 mol%) to the solution.

  • Heating: Heat the reaction mixture to a specified temperature (e.g., 70°C) and stir for the required time (e.g., 24 hours). Monitor the reaction by TLC or Gas Chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a strong acid was used, neutralize it by adding a small amount of saturated sodium bicarbonate solution.

    • Dilute the mixture with an organic solvent like diethyl ether or dichloromethane and wash with water and then brine in a separatory funnel.

  • Drying and Solvent Removal: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude methyl 6-hydroxyhexanoate by vacuum distillation or flash column chromatography on silica gel.

Visualizations

Signaling Pathway Diagram

Transesterification_Signaling Conceptual Signaling for Acid-Catalyzed Esterification cluster_reactants Reactants & Catalyst cluster_reaction Reaction Steps cluster_products Products 6-Hydroxyhexanoic_Acid 6-Hydroxyhexanoic Acid Protonation Protonation of Carbonyl 6-Hydroxyhexanoic_Acid->Protonation Methanol Methanol Nucleophilic_Attack Nucleophilic Attack by Methanol Methanol->Nucleophilic_Attack Acid_Catalyst H+ Acid_Catalyst->Protonation Protonation->Nucleophilic_Attack Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Water Water Elimination->Water Deprotonation->Acid_Catalyst Regeneration Methyl_6_hydroxyhexanoate Methyl 6-hydroxyhexanoate Deprotonation->Methyl_6_hydroxyhexanoate

Caption: Fischer Esterification Signaling Pathway.

Experimental Workflow Diagram

Experimental_Workflow General Experimental Workflow Reactants 1. Combine Reactants (6-Hydroxyhexanoic Acid or ε-Caprolactone + Methanol) Catalyst 2. Add Acid Catalyst Reactants->Catalyst Reaction 3. Heat and Stir (Reflux or Controlled Temperature) Catalyst->Reaction Workup 4. Quench and Extract Reaction->Workup Drying 5. Dry Organic Layer Workup->Drying Concentration 6. Remove Solvent (Rotary Evaporation) Drying->Concentration Purification 7. Purify Product (Distillation or Chromatography) Concentration->Purification Product Methyl 6-hydroxyhexanoate Purification->Product

References

Acetylation of "methyl 6-hydroxyhexanoate" to yield "Methyl 6-acetoxyhexanoate"

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient protocol for the synthesis of Methyl 6-acetoxyhexanoate via the acetylation of Methyl 6-hydroxyhexanoate. The procedure employs acetic anhydride as the acetylating agent with pyridine serving as both the catalyst and a basic solvent. This method is broadly applicable for the acetylation of primary alcohols and is particularly relevant for the synthesis of specialty esters used in fragrance, flavor, and pharmaceutical industries. The protocol described herein provides a straightforward approach to obtaining the desired product in high purity and yield.

Introduction

Acetylation is a fundamental chemical transformation in organic synthesis, serving to protect hydroxyl groups or to introduce an acetyl moiety to modify the biological or physical properties of a molecule. The conversion of alcohols to their corresponding acetate esters is a common strategy in the development of pharmaceuticals, fragrances, and other fine chemicals.[1] this compound is a valuable ester with potential applications in these fields.

The reaction involves the nucleophilic attack of the hydroxyl group of Methyl 6-hydroxyhexanoate on the electrophilic carbonyl carbon of acetic anhydride. Pyridine is a commonly used catalyst for this reaction, as it activates the acetic anhydride and neutralizes the acetic acid byproduct.[2] This application note provides a detailed experimental protocol, including reaction setup, workup, purification, and characterization of the final product.

Experimental Overview

The synthesis of this compound is achieved by reacting Methyl 6-hydroxyhexanoate with an excess of acetic anhydride in the presence of pyridine. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). The workup procedure is designed to remove the pyridine catalyst and excess reagents, yielding a crude product that can be further purified by silica gel column chromatography.

Materials and Methods

Reagents and Solvents:

  • Methyl 6-hydroxyhexanoate

  • Acetic anhydride (Ac₂O)

  • Pyridine, anhydrous

  • Toluene

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Experimental Protocol

1. Reaction Setup: a. In a clean, dry round-bottom flask, dissolve Methyl 6-hydroxyhexanoate (1.0 equivalent) in anhydrous pyridine (2–10 mL per mmol of substrate) under an inert atmosphere (e.g., Argon or Nitrogen).[3] b. Cool the solution to 0 °C using an ice bath. c. Slowly add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) to the stirred solution.[3]

2. Reaction Monitoring: a. Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed. b. Monitor the progress of the reaction by TLC, using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

3. Workup Procedure: a. Once the reaction is complete, quench the reaction by the careful addition of methanol to consume any remaining acetic anhydride. b. Remove the pyridine by co-evaporation with toluene under reduced pressure using a rotary evaporator.[4] c. Dilute the residue with a suitable organic solvent such as dichloromethane or ethyl acetate.[3] d. Transfer the organic solution to a separatory funnel and wash sequentially with 1 M HCl to remove residual pyridine, followed by saturated aqueous NaHCO₃ to neutralize any acetic acid, and finally with brine.[3] e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[3]

4. Purification: a. Purify the crude this compound by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes. b. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Results

ParameterValue/RangeReference/Comment
Starting Material Methyl 6-hydroxyhexanoateC₇H₁₄O₃, MW: 146.18 g/mol
Product This compoundC₉H₁₆O₄, MW: 188.22 g/mol [5]
Reagents Acetic Anhydride, Pyridine
Stoichiometry 1.5 - 2.0 eq. of Acetic Anhydride[3]
Solvent PyridineActs as both solvent and catalyst
Reaction Temperature 0 °C to Room Temperature[3]
Reaction Time Varies, monitor by TLCTypically a few hours
Purification Method Silica Gel Chromatography
Expected Yield Good to ExcellentBased on analogous reactions[6]
Appearance Colorless to pale yellow liquidBased on analogous compounds[7]

Visualizations

Acetylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Methyl 6-hydroxyhexanoate in Pyridine cool Cool to 0°C start->cool add_ac2o Add Acetic Anhydride cool->add_ac2o react Stir at Room Temperature add_ac2o->react monitor Monitor by TLC react->monitor quench Quench with Methanol monitor->quench Reaction Complete evaporate Co-evaporate with Toluene quench->evaporate extract Extract with Organic Solvent evaporate->extract wash Wash with HCl, NaHCO₃, Brine extract->wash dry Dry and Concentrate wash->dry chromatography Silica Gel Chromatography dry->chromatography end_product Pure Methyl 6-acetoxyhexanoate chromatography->end_product

Caption: Experimental workflow for the acetylation of Methyl 6-hydroxyhexanoate.

Reaction_Scheme cluster_reactants Reactants cluster_product Product M6HH Methyl 6-hydroxyhexanoate catalyst Pyridine Ac2O Acetic Anhydride M6AH This compound AcOH Acetic Acid catalyst->M6AH Reaction catalyst->AcOH

Caption: Overall reaction scheme for the synthesis of this compound.

Conclusion

The protocol described provides a reliable method for the synthesis of this compound from Methyl 6-hydroxyhexanoate. This acetylation reaction is a high-yielding and straightforward procedure suitable for researchers in organic synthesis and drug development. The detailed steps for reaction, workup, and purification will enable the user to obtain the desired product with high purity.

References

Production of Methyl 6-acetoxyhexanoate: A Laboratory-Scale Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental setup for the laboratory-scale synthesis of Methyl 6-acetoxyhexanoate. The protocols outlined herein describe a two-step synthesis commencing from the readily available and cost-effective starting material, ε-caprolactone. The described methodologies are intended to be a comprehensive guide for researchers and professionals engaged in organic synthesis and drug development.

I. Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a two-step process:

  • Acid-Catalyzed Methanolysis of ε-Caprolactone: This initial step involves the ring-opening of ε-caprolactone using methanol in the presence of an acid catalyst to yield the intermediate compound, Methyl 6-hydroxyhexanoate.

  • Acetylation of Methyl 6-hydroxyhexanoate: The hydroxyl group of the intermediate is then acetylated using acetic anhydride under mildly basic conditions to produce the final product, this compound.

The overall reaction scheme is depicted below:

G cluster_0 Step 1: Acid-Catalyzed Methanolysis cluster_1 Step 2: Acetylation e_caprolactone ε-Caprolactone methyl_6_hydroxyhexanoate Methyl 6-hydroxyhexanoate e_caprolactone->methyl_6_hydroxyhexanoate Reflux methanol Methanol (CH3OH) h_plus H+ (cat.) acetic_anhydride Acetic Anhydride pyridine Pyridine (Base) methyl_6_acetoxyhexanoate This compound methyl_6_hydroxyhexanoate_2->methyl_6_acetoxyhexanoate Stir at RT

Figure 1: Reaction scheme for the synthesis of this compound.

II. Experimental Protocols

The following are detailed protocols for the two-step synthesis of this compound.

Protocol 1: Synthesis of Methyl 6-hydroxyhexanoate

This procedure details the acid-catalyzed methanolysis of ε-caprolactone.

Materials and Reagents:

  • ε-Caprolactone

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane or ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ε-caprolactone and an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to obtain pure Methyl 6-hydroxyhexanoate.

Protocol 2: Synthesis of this compound

This procedure outlines the acetylation of Methyl 6-hydroxyhexanoate.

Materials and Reagents:

  • Methyl 6-hydroxyhexanoate

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Toluene

  • Dichloromethane or ethyl acetate

  • 1 M Hydrochloric acid (aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve Methyl 6-hydroxyhexanoate (1.0 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acetic anhydride (approximately 1.5 to 2.0 equivalents for each hydroxyl group) to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.

  • Quench the reaction by adding a small amount of dry methanol.

  • Co-evaporate the reaction mixture with toluene to remove residual pyridine.

  • Dilute the residue with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography to yield pure this compound.[1]

III. Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.

Compound Molecular Formula Molar Mass ( g/mol ) CAS Number
ε-CaprolactoneC₆H₁₀O₂114.14502-44-3
Methyl 6-hydroxyhexanoateC₇H₁₄O₃146.184547-43-7
This compoundC₉H₁₆O₄188.22104954-58-7
Table 1: Physicochemical Properties of Key Compounds.
Reaction Step Product Theoretical Yield Reported Experimental Yield Purity
MethanolysisMethyl 6-hydroxyhexanoateDependent on starting material quantity90%[2]>95% (after purification)
AcetylationThis compoundDependent on intermediate quantityGood (as per analogous reactions)>95% (after purification)
Table 2: Reaction Yields and Product Purity.

IV. Characterization Data

Methyl 6-hydroxyhexanoate (Intermediate)
  • ¹H NMR (600 MHz, Chloroform-d): δ 3.66 (s, 3H), 3.64 (t, J = 6.5 Hz, 2H), 2.32 (t, J = 7.5 Hz, 2H), 1.74 (s, 1H), 1.65 (p, J = 7.5 Hz, 2H), 1.57 (p, J = 6.7 Hz, 2H), 1.39 (p, J = 7.7 Hz, 2H).[2]

  • ¹³C NMR (151 MHz, Chloroform-d): δ 174.32, 62.77, 51.63, 34.12, 32.44, 25.42, 24.76.[2]

  • APCI MS (m/z): calculated for C₇H₁₄O₃ [M-H]⁺ = 147.1016, found 147.1074.[2]

This compound (Final Product)
  • ¹H NMR, ¹³C NMR, and IR: Experimental spectra should be acquired for the synthesized product. The expected ¹H NMR spectrum would show a singlet for the methyl ester protons around 3.6 ppm, a singlet for the acetyl methyl protons around 2.0 ppm, and triplets for the methylene groups adjacent to the ester and acetate functionalities. The ¹³C NMR would show characteristic peaks for the two carbonyl carbons (ester and acetate) and the carbons of the hexanoate chain. The IR spectrum is expected to show strong carbonyl stretching bands for the ester and acetate groups.

V. Experimental Workflow Visualization

The logical flow of the experimental procedure is illustrated in the following diagram.

G cluster_setup Reaction Setup cluster_reaction1 Step 1: Methanolysis cluster_workup1 Work-up 1 cluster_reaction2 Step 2: Acetylation cluster_workup2 Work-up 2 start Start reagents1 Combine ε-Caprolactone, Methanol, and H2SO4 start->reagents1 reflux Heat to Reflux reagents1->reflux monitor1 Monitor by TLC reflux->monitor1 neutralize Neutralize with NaHCO3 monitor1->neutralize extract1 Extract with Organic Solvent neutralize->extract1 dry1 Dry and Concentrate extract1->dry1 purify1 Vacuum Distillation dry1->purify1 intermediate Methyl 6-hydroxyhexanoate purify1->intermediate reagents2 Dissolve Intermediate in Pyridine, add Acetic Anhydride at 0°C intermediate->reagents2 stir Stir at Room Temperature reagents2->stir monitor2 Monitor by TLC stir->monitor2 quench Quench with Methanol monitor2->quench evaporate Co-evaporate with Toluene quench->evaporate extract2 Aqueous Work-up (HCl, NaHCO3, Brine) evaporate->extract2 dry2 Dry and Concentrate extract2->dry2 purify2 Silica Gel Chromatography dry2->purify2 product This compound purify2->product end End product->end

Figure 2: Experimental workflow for the synthesis of this compound.

References

Application Note: Purification of Methyl 6-acetoxyhexanoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Methyl 6-acetoxyhexanoate is an ester derivative that may serve as a building block in organic synthesis or as a model compound for studying polymers like poly(ε-caprolactone).[1] Following its synthesis, the crude product often contains unreacted starting materials, byproducts, and residual reagents. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography, a standard and effective technique for isolating compounds of moderate polarity.

Principle of Separation The purification is achieved using normal-phase column chromatography. In this technique, a polar stationary phase (silica gel) is used with a less polar mobile phase (eluent). This compound, being a moderately polar compound, will adsorb to the silica gel. By gradually increasing the polarity of the mobile phase, the compound can be selectively desorbed and eluted from the column. Less polar impurities will travel through the column faster, while more polar impurities will be retained more strongly, allowing for effective separation. The choice of an appropriate mobile phase is critical and is typically determined by preliminary Thin-Layer Chromatography (TLC).[2]

Experimental Protocols

Materials and Reagents
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh)

  • Mobile Phase Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc) (ACS grade or higher)

  • Crude Sample: Synthesized this compound

  • Apparatus:

    • Glass chromatography column

    • Separatory funnel (for gradient elution)

    • TLC plates (silica gel coated)

    • TLC developing chamber

    • UV lamp (254 nm)

    • Staining solution (e.g., potassium permanganate)

    • Fraction collection tubes (test tubes or vials)

    • Rotary evaporator

    • Standard laboratory glassware (beakers, flasks, graduated cylinders)

Protocol 1: TLC for Solvent System Optimization

A preliminary TLC analysis is essential to determine the optimal solvent system for separation. The goal is to find a solvent mixture where the desired product has a Retention Factor (Rf) of approximately 0.25-0.35.

  • Prepare Eluents: Prepare small volumes of varying ratios of Ethyl Acetate in Hexane (e.g., 10:90, 20:80, 30:70 v/v).

  • Spot the TLC Plate: Dissolve a small amount of the crude sample in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot the solution on the baseline of a TLC plate.

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing the chosen eluent. Ensure the chamber is saturated with solvent vapors.[3]

  • Visualize: After the solvent front has nearly reached the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp. If the compounds are not UV-active, use a chemical stain like potassium permanganate.[4]

  • Calculate Rf Values: Calculate the Rf for each spot using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Optimize: Adjust the solvent ratio until the spot corresponding to this compound has an Rf value in the target range (0.25-0.35), and it is well-separated from impurity spots.

Protocol 2: Column Chromatography Purification
  • Column Preparation (Slurry Method):

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% EtOAc in Hexane).

    • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

    • Open the stopcock to drain some solvent, allowing the silica to pack under gravity. The final packed silica should have a flat, undisturbed top surface.

    • Add another thin layer of sand on top of the packed silica gel.

    • Ensure the solvent level never drops below the top of the sand layer to prevent the column from drying out and cracking.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase.

    • Alternatively, for less soluble samples, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting dry powder to the top of the column.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Open the stopcock and allow the sample to enter the silica bed. Wash the sides of the column with a small amount of eluent to ensure all the sample is loaded onto the silica.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Begin elution by opening the stopcock to achieve a steady drip rate (e.g., 1-2 drops per second).

    • Start with the low-polarity mobile phase determined by TLC (e.g., 10% EtOAc/Hexane).

    • If necessary, perform a gradient elution by gradually increasing the percentage of the more polar solvent (Ethyl Acetate).[4] This helps to first elute non-polar impurities and then the desired product.

    • Collect the eluate in sequentially numbered fractions of a fixed volume (e.g., 10-20 mL per fraction).

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product. Spot multiple fractions on a single TLC plate for comparison.

    • Combine the fractions that contain only the pure product spot.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Example TLC Analysis for Solvent System Optimization

Solvent System (EtOAc:Hexane, v/v)Rf of Impurity 1 (Less Polar)Rf of this compound (Product)Rf of Impurity 2 (More Polar)Comments
10:900.450.150.02Poor separation, product Rf is too low.
20:800.650.300.08Good separation. Product is at the ideal Rf.
30:700.800.480.15Good separation, but product Rf is slightly high.

Based on this data, a 20:80 EtOAc:Hexane system is chosen as the primary eluent.

Table 2: Summary of Column Chromatography Parameters

ParameterValue / Description
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Column Dimensions 30 cm length x 3 cm diameter (example)
Mobile Phase (Eluent) Gradient elution: starting with 10% EtOAc in Hexane, gradually increasing to 30% EtOAc in Hexane.
Sample Load 1.0 g crude product
Flow Rate ~2 mL/min
Fraction Size 15 mL
Monitoring TLC with 20:80 EtOAc:Hexane, visualized with UV light and KMnO₄ stain.

Visualizations

References

Application Notes and Protocols: Methyl 6-acetoxyhexanoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-acetoxyhexanoate is a bifunctional molecule that holds potential as a versatile intermediate in pharmaceutical synthesis. Its structure, featuring a methyl ester and a terminal acetate group on a six-carbon chain, allows for a variety of chemical modifications. While not a widely documented key intermediate for specific blockbuster drugs, its precursor, methyl 6-hydroxyhexanoate, is recognized as an important building block in the synthesis of antiviral, anti-inflammatory, and cholesterol-lowering medications. The acetylation of the terminal hydroxyl group to form this compound can be a strategic step to introduce a lipophilic moiety, potentially enhancing a drug candidate's membrane permeability and bioavailability, a common strategy in prodrug design.[1][2][3]

This document provides detailed protocols for the synthesis of this compound and explores its application as a lipophilic side-chain in the synthesis of a model antiviral prodrug.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its precursor is presented below.

PropertyThis compoundMethyl 6-hydroxyhexanoate
Molecular Formula C₉H₁₆O₄[4]C₇H₁₄O₃
Molecular Weight 188.22 g/mol [4]146.18 g/mol
CAS Number 104954-58-7[4]4547-43-7
Appearance Colorless to pale yellow liquid[5]Liquid
Boiling Point Not specifiedNot specified
Solubility Soluble in organic solventsSoluble in organic solvents

Experimental Protocols

The synthesis of this compound is presented as a two-step process starting from ε-caprolactone.

Step 1: Synthesis of Methyl 6-hydroxyhexanoate from ε-Caprolactone

This protocol describes the ring-opening of ε-caprolactone with methanol under acidic catalysis to yield methyl 6-hydroxyhexanoate.[6][7]

Materials:

  • ε-Caprolactone

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing anhydrous methanol (5-10 equivalents), add ε-caprolactone (1.0 equivalent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the ε-caprolactone is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and neutralize the acid by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with water and extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford crude methyl 6-hydroxyhexanoate.

  • The product can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data:

ParameterValue
Typical Yield 85-95%
Purity (by GC) >98%
Step 2: Acetylation of Methyl 6-hydroxyhexanoate

This protocol details the conversion of methyl 6-hydroxyhexanoate to this compound using acetic anhydride and pyridine.[8]

Materials:

  • Methyl 6-hydroxyhexanoate

  • Acetic Anhydride (Ac₂O)

  • Anhydrous Pyridine

  • Dry Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve methyl 6-hydroxyhexanoate (1.0 equivalent) in anhydrous pyridine (2–10 mL/mmol) in a round-bottom flask under an inert atmosphere (e.g., Argon).[8]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.5–2.0 equivalents) to the solution.[8]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is completely consumed.

  • Quench the reaction by the addition of methanol.

  • Co-evaporate the reaction mixture with toluene to remove residual pyridine.

  • Dilute the residue with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

  • The product can be further purified by column chromatography if necessary.

Quantitative Data:

ParameterValue
Typical Yield >90%
Purity (by GC/NMR) >95%

Application in Pharmaceutical Synthesis: A Model Antiviral Prodrug

This compound can serve as a lipophilic promoiety to enhance the bioavailability of polar drugs.[1][2][3] A common strategy is the esterification of a hydroxyl group on a parent drug, such as a nucleoside analog antiviral agent.

Hypothetical Synthesis of an Acyclovir Prodrug

This example illustrates the potential use of this compound in the synthesis of a lipophilic prodrug of Acyclovir, a widely used antiviral drug. The synthesis involves the hydrolysis of the methyl ester of this compound to the corresponding carboxylic acid, followed by esterification with the primary hydroxyl group of Acyclovir.

Step A: Hydrolysis of this compound

The methyl ester is hydrolyzed to 6-acetoxyhexanoic acid.

Step B: Esterification with Acyclovir

6-Acetoxyhexanoic acid is coupled with Acyclovir, for instance, using a carbodiimide coupling agent like DCC (dicyclohexylcarbodiimide) with a catalyst such as DMAP (4-dimethylaminopyridine).

General Protocol for Esterification:

  • Dissolve 6-acetoxyhexanoic acid (1.2 equivalents) and Acyclovir (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add a catalytic amount of DMAP (0.1 equivalents).

  • Cool the mixture to 0°C and add DCC (1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Filter off the dicyclohexylurea byproduct.

  • Work up the reaction mixture by washing with dilute acid and base.

  • Purify the resulting prodrug by column chromatography.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Methyl 6-hydroxyhexanoate cluster_step2 Step 2: Acetylation e_cap ε-Caprolactone reflux Reflux e_cap->reflux methanol Methanol methanol->reflux h2so4 H₂SO₄ (cat.) h2so4->reflux workup1 Neutralization & Workup reflux->workup1 m6hh Methyl 6-hydroxyhexanoate workup1->m6hh acetylation Acetylation (0°C to RT) m6hh->acetylation m6hh->acetylation ac2o Acetic Anhydride ac2o->acetylation pyridine Pyridine pyridine->acetylation workup2 Quench & Workup acetylation->workup2 m6ah This compound workup2->m6ah

Caption: Synthetic workflow for this compound.

Prodrug_Synthesis_Workflow cluster_stepA Step A: Hydrolysis cluster_stepB Step B: Esterification m6ah_start This compound hydrolysis Base Hydrolysis m6ah_start->hydrolysis acid 6-Acetoxyhexanoic Acid hydrolysis->acid coupling DCC, DMAP acid->coupling acid->coupling acyclovir Acyclovir acyclovir->coupling prodrug Acyclovir Prodrug coupling->prodrug

Caption: Hypothetical prodrug synthesis workflow.

Prodrug_Signaling_Pathway cluster_cell Infected Host Cell prodrug_ext Lipophilic Prodrug membrane Cell Membrane prodrug_int Prodrug membrane->prodrug_int Passive Diffusion esterases Esterases prodrug_int->esterases acyclovir Acyclovir esterases->acyclovir Hydrolysis viral_tk Viral Thymidine Kinase acyclovir->viral_tk acv_mp ACV Monophosphate viral_tk->acv_mp host_kinases Host Cell Kinases acv_mp->host_kinases acv_tp ACV Triphosphate host_kinases->acv_tp viral_dna_pol Viral DNA Polymerase acv_tp->viral_dna_pol viral_dna_pol->inhibition dna_synthesis Viral DNA Synthesis

Caption: Proposed mechanism of action for the Acyclovir prodrug.

References

Application Notes and Protocols: The Use of Methyl 6-acetoxyhexanoate in Polymer Chemistry and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications and detailed hypothetical protocols for the use of Methyl 6-acetoxyhexanoate in the synthesis of functionalized polyesters. While direct experimental data for the polymerization of this specific monomer is not extensively documented in publicly available literature, its structure suggests its utility as a precursor to functionalized caprolactone monomers or as a comonomer in the synthesis of biodegradable polymers with tailored properties. The protocols and data presented herein are based on established principles of polymer chemistry, particularly the ring-opening polymerization (ROP) of caprolactone and its derivatives.

Potential Applications

The incorporation of an acetate functional group into a polyester backbone, such as poly(ε-caprolactone) (PCL), can modify its physicochemical properties, leading to a range of potential applications:

  • Biodegradable Polymers: The ester linkages in the polyester backbone and the acetate side chain are susceptible to hydrolysis, making the resulting polymers biodegradable. The rate of degradation can potentially be tuned by varying the concentration of the acetate-containing monomer.

  • Drug Delivery Systems: Functionalized PCLs are widely explored for creating micelles and nanoparticles for controlled drug release.[1][2] The acetate group could influence drug encapsulation efficiency and release kinetics due to altered polarity.

  • Specialty Coatings and Adhesives: The presence of the polar acetate group may enhance adhesion to various substrates and modify the surface properties of coatings.

  • Melt Processing Additives: The introduction of side chains can disrupt the crystallinity of PCL, potentially lowering the melting point and altering the melt viscosity, which could be useful in polymer blending and processing.

Hypothetical Experimental Protocols

Two primary strategies are proposed for the incorporation of the 6-acetoxyhexanoate unit into a polyester: copolymerization of a functionalized monomer and post-polymerization modification.

Protocol 2.1: Synthesis of Poly(ε-caprolactone-co-6-acetoxy-ε-caprolactone) via Ring-Opening Polymerization

This protocol describes the synthesis of a random copolymer of ε-caprolactone and a hypothetical 6-acetoxy-ε-caprolactone monomer, which could be synthesized from this compound.

Materials:

  • ε-caprolactone (CL), dried over CaH₂ and distilled under reduced pressure.

  • 6-acetoxy-ε-caprolactone (AcCL) (hypothetical monomer).

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂), as a solution in dry toluene.

  • Benzyl alcohol, as an initiator, dried and distilled.

  • Dry toluene.

  • Methanol.

  • Dichloromethane (DCM).

Procedure:

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, add the desired molar ratio of ε-caprolactone and 6-acetoxy-ε-caprolactone.

  • Add dry toluene to dissolve the monomers (approximately 2 M concentration).

  • Initiate the polymerization by adding the benzyl alcohol initiator.

  • Add the Sn(Oct)₂ catalyst solution. The monomer-to-initiator ratio will determine the target molecular weight, and the monomer-to-catalyst ratio will affect the polymerization rate.

  • Immerse the flask in an oil bath preheated to 110 °C and stir for 24 hours.

  • Cool the reaction mixture to room temperature and dissolve it in a minimal amount of DCM.

  • Precipitate the polymer by adding the solution dropwise to cold methanol with vigorous stirring.

  • Collect the polymer by filtration and dry it under vacuum at 40 °C to a constant weight.

  • Characterize the resulting polymer using ¹H NMR, GPC, DSC, and TGA.

Protocol 2.2: Post-Polymerization Acetylation of Poly(6-hydroxyhexanoate)

This protocol outlines the acetylation of a pre-synthesized polyester containing hydroxyl side groups.

Materials:

  • Poly(6-hydroxyhexanoate) (PHH).

  • Acetic anhydride.

  • Pyridine, anhydrous.

  • Dichloromethane (DCM), anhydrous.

  • Methanol.

  • Diethyl ether.

Procedure:

  • Dissolve the poly(6-hydroxyhexanoate) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine to the solution, followed by the dropwise addition of acetic anhydride.

  • Allow the reaction to warm to room temperature and stir for 48 hours.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Precipitate the polymer in cold diethyl ether.

  • Collect the polymer by filtration and dry it under vacuum.

  • Confirm the degree of acetylation using ¹H NMR spectroscopy.

Exemplary Quantitative Data

The following tables present hypothetical data to illustrate the expected changes in polymer properties upon incorporation of the 6-acetoxyhexanoate moiety.

Table 1: Hypothetical Thermal Properties of PCL and its Copolymers

Polymer SampleAcCL Content (mol%)Glass Transition Temp. (Tg, °C)Melting Temp. (Tm, °C)Decomposition Temp. (Td, °C)
PCL0-6060350
P(CL-co-AcCL)-1010-5552345
P(CL-co-AcCL)-2525-4840338

Table 2: Hypothetical Molecular Weight and Polydispersity Data

Polymer SampleTarget Mn ( g/mol )Mn (GPC, g/mol )Polydispersity Index (PDI)
PCL20,00018,5001.3
P(CL-co-AcCL)-1020,00019,2001.4
P(CL-co-AcCL)-2520,00018,8001.5

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Material Characterization cluster_application Application Evaluation monomer This compound or Poly(6-hydroxyhexanoate) protocol1 Protocol 2.1: Copolymerization (ROP) monomer->protocol1 protocol2 Protocol 2.2: Post-Polymerization Modification monomer->protocol2 polymer Acetate-Functionalized Polyester protocol1->polymer protocol2->polymer nmr ¹H NMR (Composition) polymer->nmr gpc GPC (Molecular Weight) polymer->gpc dsc DSC (Thermal Transitions) polymer->dsc tga TGA (Thermal Stability) polymer->tga drug_delivery Drug Delivery (e.g., nanoparticle formulation) polymer->drug_delivery biodegradation Biodegradation Study (e.g., hydrolysis rate) polymer->biodegradation

Caption: Workflow for Synthesis and Characterization.

property_modification center_node Incorporation of 6-Acetoxyhexanoate hydrophilicity Increased Hydrophilicity/ Surface Energy center_node->hydrophilicity leads to crystallinity Decreased Crystallinity center_node->crystallinity leads to tg Increased Glass Transition Temp. (Tg) center_node->tg leads to degradation Altered Degradation Rate center_node->degradation leads to adhesion Improved Adhesion hydrophilicity->adhesion impacts biocompatibility Altered Biocompatibility hydrophilicity->biocompatibility impacts processing Modified Melt Processing crystallinity->processing impacts tg->processing impacts drug_interaction Modified Drug Interaction degradation->drug_interaction impacts

Caption: Impact of Acetate Functionalization on Properties.

References

Unlocking the Potential of Specialty Polyesters: Methyl 6-Acetoxyhexanoate as a Model Compound for Poly(ε-caprolactone)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(ε-caprolactone) (PCL) is a biodegradable and biocompatible aliphatic polyester that has garnered significant attention for a wide range of applications, from specialty polyurethanes to advanced biomedical devices such as drug delivery systems and tissue engineering scaffolds.[1][2] Its desirable properties, including good solubility, miscibility with other polymers, and processability, make it a versatile material in the development of specialty polymers.[2][3] Understanding the fundamental structure-property relationships of PCL is crucial for designing materials with tailored performance characteristics.

Methyl 6-acetoxyhexanoate (MAH) serves as an invaluable small-molecule model compound for PCL. Its chemical structure mirrors the repeating monomer unit of PCL, providing a simplified system for detailed conformational and spectroscopic analysis. By studying MAH, researchers can gain insights into the molecular behavior of the PCL polymer chain, which in turn dictates its macroscopic properties. This document provides an overview of the applications of PCL, detailed experimental protocols for its synthesis and characterization, and highlights the role of MAH in understanding this important specialty polymer.

Key Applications of Poly(ε-caprolactone)

PCL's unique combination of biocompatibility, biodegradability, and physical properties has led to its use in numerous fields:

  • Biomedical Devices: Due to its slow degradation rate and ability to promote tissue growth, PCL is extensively used in long-term implants, sutures, and scaffolds for tissue engineering.[1]

  • Drug Delivery Systems: The semi-crystalline nature of PCL allows for the controlled release of encapsulated drugs over extended periods, making it an ideal material for drug delivery vehicles.[1]

  • Specialty Polyurethanes: PCL is a key component in the production of high-performance polyurethanes, imparting excellent water, oil, and solvent resistance.[2]

  • 3D Printing and Prototyping: With a low melting point of around 60°C, PCL is a popular material for fused filament fabrication (FFF) 3D printers, enabling rapid prototyping and the creation of custom models.[2]

  • Packaging and Agriculture: Its biodegradability makes it an environmentally friendly alternative for packaging films and agricultural applications.[1]

Quantitative Data Presentation

The physical and thermal properties of PCL can be tailored by controlling its molecular weight. Below is a summary of typical properties for PCL.

PropertyValueReference
Physical Properties
Density1.145 g/cm³[2]
Tensile Strength (Ultimate)10 MPa[4]
Elongation at Break300 %[4]
Elastic (Young's) Modulus1.2 GPa[4]
Thermal Properties
Melting Temperature (Tm)~60 °C[2]
Glass Transition Temperature (Tg)~-60 °C[2]
Decomposition Temperature~350 °C[5]

Experimental Protocols

Protocol 1: Synthesis of Poly(ε-caprolactone) via Ring-Opening Polymerization (ROP)

This protocol describes the bulk polymerization of ε-caprolactone using stannous octoate as a catalyst, a common and efficient method for producing PCL with controlled molecular weights.[6]

Materials:

  • ε-caprolactone (CL), dried over CaH₂ and distilled under reduced pressure

  • Stannous octoate (Sn(Oct)₂), catalyst

  • Benzyl alcohol (BnOH), initiator

  • Toluene, anhydrous

  • Methanol, for precipitation

  • Chloroform, for dissolution

  • Nitrogen gas, high purity

  • Schlenk flask and line

Procedure:

  • Preparation: A Schlenk flask is flame-dried under vacuum and backfilled with nitrogen.

  • Charging the Reactor: In a nitrogen-filled glovebox or under a positive flow of nitrogen, add the desired amount of ε-caprolactone to the Schlenk flask. The monomer-to-initiator ratio will determine the target molecular weight. For example, for a target degree of polymerization of 100, a molar ratio of [CL]₀:[BnOH]₀ = 100:1 is used.

  • Initiator and Catalyst Addition: Add the calculated amount of benzyl alcohol initiator followed by the stannous octoate catalyst. A typical catalyst-to-initiator ratio is 1:1 to 1:2. The reagents can be dissolved in a small amount of anhydrous toluene for easier transfer.

  • Polymerization: The flask is sealed and immersed in a preheated oil bath at 120-140°C. The reaction mixture is stirred under a nitrogen atmosphere. Polymerization times can range from 2 to 24 hours, depending on the desired conversion.

  • Purification: After the desired time, the flask is cooled to room temperature. The crude polymer is dissolved in a minimal amount of chloroform. The dissolved polymer is then precipitated by dropwise addition into a large excess of cold methanol with vigorous stirring.

  • Isolation and Drying: The precipitated PCL is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 40-45°C until a constant weight is achieved.

Protocol 2: Characterization of Poly(ε-caprolactone)

1. Molecular Weight Determination (Gel Permeation Chromatography - GPC):

  • Instrumentation: GPC system equipped with a refractive index (RI) detector.

  • Mobile Phase: Tetrahydrofuran (THF) is a common solvent.

  • Standards: Polystyrene standards are typically used for calibration.

  • Sample Preparation: Dissolve a small amount of the synthesized PCL in THF (e.g., 1-2 mg/mL).

  • Analysis: Inject the sample solution into the GPC system to determine the number average molecular weight (Mₙ), weight average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ).

2. Thermal Properties (Differential Scanning Calorimetry - DSC):

  • Procedure: A small sample of PCL (5-10 mg) is sealed in an aluminum pan. The sample is subjected to a heat-cool-heat cycle, for example, from -80°C to 100°C at a heating/cooling rate of 10°C/min under a nitrogen atmosphere.

  • Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the transition. The melting temperature (Tm) is taken as the peak of the melting endotherm.

3. Structural Confirmation (Nuclear Magnetic Resonance - NMR Spectroscopy):

  • Sample Preparation: Dissolve the PCL sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃).

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The characteristic peaks of the PCL repeating unit can be used to confirm the polymer structure. This compound (MAH) can be used as a reference compound to aid in the assignment of chemical shifts for the monomeric unit within the polymer chain.

Visualizations

Logical Relationship between MAH and PCL

Logical_Relationship MAH This compound (MAH) (Model Compound) PCL_Unit Repeating Unit of PCL (-O-(CH₂)₅-C(=O)-) MAH->PCL_Unit is a structural analog of PCL Poly(ε-caprolactone) (PCL) (Specialty Polymer) PCL_Unit->PCL forms the backbone of

Caption: Relationship between MAH, the PCL repeating unit, and the PCL polymer.

Experimental Workflow for PCL Synthesis and Characterization

PCL_Workflow cluster_synthesis Synthesis cluster_characterization Characterization reagents ε-Caprolactone, Initiator, Catalyst rop Ring-Opening Polymerization reagents->rop purification Dissolution & Precipitation rop->purification drying Vacuum Drying purification->drying gpc GPC (Molecular Weight) drying->gpc Analyze dsc DSC (Thermal Properties) drying->dsc Analyze nmr NMR (Structure) drying->nmr Analyze PCL_Product Final PCL Product gpc->PCL_Product dsc->PCL_Product nmr->PCL_Product

Caption: Workflow for the synthesis and characterization of PCL.

Biodegradation Pathway of PCL

PCL_Biodegradation PCL Poly(ε-caprolactone) (PCL) Hydrolysis Enzymatic Hydrolysis (Lipases, Esterases) PCL->Hydrolysis Monomer 6-Hydroxyhexanoic Acid Hydrolysis->Monomer BetaOxidation β-Oxidation Monomer->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCACycle TCA Cycle AcetylCoA->TCACycle EndProducts CO₂ + H₂O TCACycle->EndProducts

Caption: Simplified aerobic biodegradation pathway of PCL.[7]

References

Application Notes and Protocols: Methyl 6-acetoxyhexanoate in the Development of Novel Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a projection based on the chemical properties of methyl 6-acetoxyhexanoate and established principles of polymer-based drug delivery. As of the latest literature review, direct applications of this compound in published drug delivery research are not extensively documented. This document serves as a hypothetical guide for researchers exploring its potential.

Introduction

This compound, a derivative of caproic acid, presents potential as a monomer for the synthesis of biodegradable polyesters for drug delivery applications. Its ester linkages suggest susceptibility to hydrolysis under physiological conditions, a key characteristic for controlled drug release. The terminal methyl ester and the acetoxy group offer sites for polymerization and potential functionalization. This document outlines hypothetical protocols for the synthesis of a polyester from a derivative of this compound, its formulation into drug-loaded nanoparticles, and subsequent characterization.

Hypothetical Application: Polyester-Based Nanoparticle Drug Delivery

The proposed application involves the conversion of this compound into a hydroxy acid monomer, which is then polymerized to form a biodegradable polyester. This polymer can be used to encapsulate therapeutic agents into nanoparticles using the emulsification-solvent evaporation method.

Data Presentation: Expected Nanoparticle Characteristics

The following table summarizes the expected quantitative data from the characterization of drug-loaded nanoparticles synthesized from a hypothetical polyester derived from this compound.

ParameterExpected ValueMethod of Analysis
Particle Size (Diameter) 150 - 250 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -15 to -30 mVLaser Doppler Velocimetry
Drug Loading Capacity (%) 5 - 15%UV-Vis Spectroscopy or HPLC
Encapsulation Efficiency (%) 70 - 90%UV-Vis Spectroscopy or HPLC
In Vitro Drug Release (72h) 60 - 80% cumulative releaseDialysis Method with UV-Vis/HPLC

Experimental Protocols

Protocol 1: Synthesis of Poly(6-hydroxyhexanoate)

This protocol describes the hypothetical synthesis of a biodegradable polyester from a 6-hydroxyhexanoate monomer, which can be derived from this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Tin(II) 2-ethylhexanoate (catalyst)

  • Toluene

  • Methanol

  • Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating mantle

Procedure:

  • Monomer Synthesis (Hydrolysis of this compound):

    • In a round-bottom flask, dissolve this compound in a 1 M solution of sodium hydroxide in a 1:2 molar ratio.

    • Stir the mixture at room temperature for 4 hours to facilitate the hydrolysis of both ester groups.

    • Acidify the reaction mixture to a pH of approximately 2 using 1 M hydrochloric acid to protonate the resulting carboxylate and alkoxide.

    • Extract the resulting 6-hydroxyhexanoic acid with ethyl acetate.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 6-hydroxyhexanoic acid monomer.

    • Purify the monomer by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

  • Ring-Opening Polymerization:

    • The purified 6-hydroxyhexanoic acid is first converted to its corresponding lactone, ε-caprolactone, through intramolecular esterification, a standard procedure.

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, add the purified ε-caprolactone.

    • Add Tin(II) 2-ethylhexanoate (0.1 mol% relative to the monomer) as a catalyst.

    • Heat the reaction mixture to 130°C and stir for 24 hours.

    • Allow the reaction to cool to room temperature. The resulting viscous liquid is the crude poly(6-hydroxyhexanoate).

    • Dissolve the polymer in a minimal amount of chloroform and precipitate it in cold methanol to remove unreacted monomer and catalyst.

    • Collect the purified polymer by filtration and dry it under vacuum at 40°C for 48 hours.

Protocol 2: Formulation of Drug-Loaded Nanoparticles

This protocol details the preparation of drug-loaded nanoparticles using the synthesized poly(6-hydroxyhexanoate) via an oil-in-water (o/w) emulsification-solvent evaporation method.

Materials:

  • Synthesized poly(6-hydroxyhexanoate)

  • Model drug (e.g., curcumin, paclitaxel)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA), 2% w/v aqueous solution

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve 100 mg of poly(6-hydroxyhexanoate) and 10 mg of the model drug in 5 mL of dichloromethane.

  • Emulsification:

    • Add the organic phase dropwise to 20 mL of a 2% w/v aqueous PVA solution under constant stirring (600 rpm) on a magnetic stirrer.

    • After complete addition, sonicate the mixture using a probe sonicator for 3 minutes (50% amplitude, 30-second on/off cycles) in an ice bath to form a fine oil-in-water emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a round-bottom flask and connect it to a rotary evaporator.

    • Evaporate the dichloromethane under reduced pressure at 35°C for 2 hours to allow for nanoparticle formation.

  • Nanoparticle Recovery and Purification:

    • Transfer the resulting nanoparticle suspension to centrifuge tubes.

    • Centrifuge at 15,000 rpm for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and washing step twice to remove residual PVA and unencapsulated drug.

    • After the final wash, resuspend the nanoparticle pellet in a small volume of deionized water and lyophilize for long-term storage.

Protocol 3: Characterization of Nanoparticles

1. Particle Size and Zeta Potential:

  • Resuspend a small amount of lyophilized nanoparticles in deionized water.
  • Analyze the suspension using a Dynamic Light Scattering (DLS) instrument to determine the average particle size and polydispersity index (PDI).
  • Use the same instrument equipped with a zeta potential cell to measure the surface charge.

2. Drug Loading and Encapsulation Efficiency:

  • Accurately weigh a known amount of lyophilized drug-loaded nanoparticles.
  • Dissolve the nanoparticles in a suitable solvent (e.g., dichloromethane) to release the encapsulated drug.
  • Evaporate the solvent and redissolve the residue in a solvent compatible with the analytical method (e.g., acetonitrile for HPLC).
  • Quantify the amount of drug using a pre-calibrated UV-Vis spectrophotometer or HPLC.
  • Calculate Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
  • DL (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
  • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

3. In Vitro Drug Release:

  • Disperse a known amount of drug-loaded nanoparticles in a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4).
  • Place the suspension in a dialysis bag (with an appropriate molecular weight cut-off).
  • Immerse the dialysis bag in a larger volume of the release medium at 37°C with gentle shaking.
  • At predetermined time intervals, withdraw a sample from the external medium and replace it with an equal volume of fresh medium.
  • Analyze the drug concentration in the collected samples using UV-Vis spectroscopy or HPLC.
  • Plot the cumulative drug release as a function of time.

Visualizations

polymerization_pathway M6A This compound Hydrolysis Hydrolysis (NaOH, then HCl) M6A->Hydrolysis Monomer 6-Hydroxyhexanoic Acid Hydrolysis->Monomer Polymerization Ring-Opening Polymerization Monomer->Polymerization Lactonization Polymer Poly(6-hydroxyhexanoate) Polymerization->Polymer

Caption: Hypothetical synthesis of Poly(6-hydroxyhexanoate).

experimental_workflow start Start organic_phase Prepare Organic Phase: Polymer + Drug in DCM start->organic_phase aqueous_phase Prepare Aqueous Phase: PVA in Water start->aqueous_phase emulsification Emulsification (Stirring + Sonication) organic_phase->emulsification aqueous_phase->emulsification solvent_evap Solvent Evaporation (Rotary Evaporator) emulsification->solvent_evap centrifugation Centrifugation & Washing solvent_evap->centrifugation lyophilization Lyophilization centrifugation->lyophilization end Drug-Loaded Nanoparticles lyophilization->end

Caption: Workflow for nanoparticle preparation.

logical_relationship Nanoparticle Drug-Loaded Nanoparticle in Aqueous Environment Hydrolysis Hydrolysis of Ester Bonds Nanoparticle->Hydrolysis Erosion Polymer Matrix Erosion Hydrolysis->Erosion DrugRelease Drug Diffusion and Release Erosion->DrugRelease

Caption: Proposed mechanism of drug release.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 6-acetoxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 6-acetoxyhexanoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and cost-effective method is a two-step synthesis starting from ε-caprolactone.[1][2] The first step involves the acid-catalyzed ring-opening of ε-caprolactone with methanol to produce Methyl 6-hydroxyhexanoate. The second step is the acetylation of the hydroxyl group of Methyl 6-hydroxyhexanoate using an acetylating agent like acetic anhydride or acetyl chloride to yield the final product, this compound.[1][2]

Q2: What are the typical catalysts used for the ring-opening of ε-caprolactone with methanol?

A2: Strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used as catalysts for the acid-catalyzed ring-opening of lactones in a process analogous to Fischer esterification.[3][4]

Q3: What conditions are recommended for the acetylation of Methyl 6-hydroxyhexanoate?

A3: The acetylation is typically carried out under mildly basic conditions, for example, using pyridine or a tertiary amine as a catalyst or acid scavenger, with acetic anhydride as the acetylating agent.[1][2] An alternative is to use acetyl chloride, often in the presence of a non-nucleophilic base.

Q4: How can I monitor the progress of each reaction step?

A4: The progress of both the ring-opening and acetylation steps can be monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] For TLC, staining with permanganate or p-anisaldehyde can help visualize the spots. For GC and NMR, the disappearance of starting materials and the appearance of product peaks will indicate reaction progression.

Troubleshooting Guide

This guide addresses common issues and side products encountered during the synthesis of this compound.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis cluster_step1 Step 1: Ring-Opening of ε-Caprolactone cluster_step2 Step 2: Acetylation Start1 Low yield of Methyl 6-hydroxyhexanoate Q1_1 Incomplete conversion? Start1->Q1_1 Q1_2 Polymerization detected? Start1->Q1_2 A1_1 Increase reaction time and/or catalyst loading. Q1_1->A1_1 Yes A1_2 Ensure anhydrous conditions. Lower reaction temperature. Q1_2->A1_2 Yes Start2 Low yield of Methyl 6-acetoxyhexanoate Q2_1 Incomplete acetylation? Start2->Q2_1 Q2_2 Formation of dark byproducts? Start2->Q2_2 A2_1 Ensure stoichiometry of acetylating agent is correct. Check catalyst activity. Q2_1->A2_1 Yes A2_2 Lower reaction temperature. Use a milder base. Q2_2->A2_2 Yes

Caption: Troubleshooting workflow for the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low yield of Methyl 6-hydroxyhexanoate (Step 1) Incomplete reaction- Ensure the catalyst is active and used in the correct amount.- Increase the reaction time or temperature moderately.- Use a large excess of methanol to shift the equilibrium towards the product.[3][5]
Polymerization of ε-caprolactone- Strictly maintain anhydrous conditions, as water can initiate polymerization.- Some acid catalysts can promote polymerization at higher temperatures; consider a milder catalyst or lower reaction temperature.
Difficult purification- Unreacted ε-caprolactone can be difficult to separate from the product due to similar boiling points. Ensure the reaction goes to completion.
Low yield of this compound (Step 2) Incomplete acetylation- Ensure the acetylating agent (e.g., acetic anhydride) is fresh and not hydrolyzed.- Use a slight excess of the acetylating agent.- Check the purity and dryness of the solvent and base (e.g., pyridine).
Hydrolysis of the product- During workup, avoid prolonged contact with aqueous acidic or basic solutions to prevent hydrolysis of the ester linkages.
Formation of dark-colored impurities- High reaction temperatures during acetylation can lead to decomposition and the formation of colored byproducts.[6] Maintain the recommended reaction temperature.- The base used can sometimes cause coloration; consider using a different, non-nucleophilic base.
Presence of unexpected peaks in NMR or GC-MS Unreacted starting materials- If peaks corresponding to ε-caprolactone or Methyl 6-hydroxyhexanoate are observed, the respective reaction step was incomplete. Refer to the troubleshooting steps for low yield.
Di- or poly-acetylated byproducts- This is unlikely in this specific synthesis as there is only one hydroxyl group. However, if impurities with multiple hydroxyl groups are present in the starting material, this could occur. Ensure the purity of your Methyl 6-hydroxyhexanoate.
Side products from the acetylating agent- Acetic anhydride can react with itself or impurities to form other compounds. Use high-purity reagents.

Common Side Products

Side Product Step of Formation Reason for Formation Method of Identification Mitigation Strategy
ε-Caprolactone (unreacted)Step 1Incomplete ring-opening reaction.GC-MS, NMRIncrease reaction time, temperature, or catalyst concentration. Use a large excess of methanol.
PolycaprolactoneStep 1Presence of water or certain catalysts promoting polymerization.High viscosity of the reaction mixture, NMR, GPCEnsure anhydrous conditions. Choose a suitable catalyst and control the reaction temperature.
Methyl 6-hydroxyhexanoate (unreacted)Step 2Incomplete acetylation.GC-MS, NMR, IR (presence of -OH stretch)Use a slight excess of fresh acetylating agent. Ensure the catalyst is active.
Acetic AcidStep 2Byproduct of the acetylation reaction with acetic anhydride.NMR, acidic pH of the crude productAqueous workup with a mild base (e.g., sodium bicarbonate solution).
Tar-like substancesStep 1 or 2Decomposition at high temperatures, especially in the presence of strong acids or bases.Visual observation (dark coloration), complex mixture in GC-MS/NMRMaintain careful temperature control during both reaction steps.

Experimental Protocols

Step 1: Synthesis of Methyl 6-hydroxyhexanoate

This protocol is adapted from the synthesis of the corresponding ethyl ester.[1][2]

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ε-caprolactone and an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours), monitoring the reaction by TLC or GC.

  • After completion, cool the mixture to room temperature and neutralize the acid with a mild base, such as sodium bicarbonate solution.

  • Remove the excess methanol under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 6-hydroxyhexanoate.

  • Purify the product by vacuum distillation.

Step 2: Synthesis of this compound
  • In a flask under an inert atmosphere (e.g., nitrogen), dissolve the purified Methyl 6-hydroxyhexanoate in a suitable anhydrous solvent (e.g., dichloromethane or pyridine).

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (e.g., 1.1-1.5 equivalents). If not using pyridine as the solvent, add a catalytic amount of a base like pyridine or triethylamine.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or GC.

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers sequentially with dilute acid (if a basic catalyst was used), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product, this compound, by vacuum distillation.

Diagram: Synthetic Pathway

SynthesisPathway Synthesis of this compound Caprolactone ε-Caprolactone HydroxyEster Methyl 6-hydroxyhexanoate Caprolactone->HydroxyEster Step 1: Ring-Opening Methanol Methanol (CH3OH) Methanol->HydroxyEster AcidCatalyst H+ Catalyst AcidCatalyst->HydroxyEster FinalProduct This compound HydroxyEster->FinalProduct Step 2: Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->FinalProduct Base Base (e.g., Pyridine) Base->FinalProduct

Caption: Synthetic pathway for this compound.

References

Optimizing reaction conditions for "Methyl 6-acetoxyhexanoate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 6-acetoxyhexanoate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and cost-effective synthesis is a two-step process. The first step is the acid-catalyzed transesterification of ε-caprolactone with methanol to yield Methyl 6-hydroxyhexanoate. The second step is the acetylation of the hydroxyl group using an acetylating agent under mildly basic conditions to produce the final product, this compound.[1][2][3][4]

Q2: What are the recommended starting materials and reagents?

A2: The key starting material is ε-caprolactone. For the first step, you will need methanol and a strong acid catalyst like sulfuric acid. For the second step, common acetylating agents include acetic anhydride or acetyl chloride, and a mild base such as pyridine or triethylamine is used.

Q3: What analytical techniques are suitable for monitoring the reaction progress and characterizing the final product?

A3: Thin Layer Chromatography (TLC) is effective for monitoring the consumption of the starting material and the formation of the product. The final product, this compound, can be characterized using ¹H NMR spectroscopy, IR spectroscopy, and Gas Chromatography (GC) to confirm its structure and purity.[1][2][3][4]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Step 1: Low yield of Methyl 6-hydroxyhexanoate Incomplete reaction due to insufficient reaction time or catalyst.Monitor the reaction using TLC until the ε-caprolactone spot disappears. If the reaction stalls, a small additional amount of acid catalyst can be added. Ensure the reaction is refluxed for an adequate amount of time.
Loss of product during workup.Ensure the neutralization of the acid catalyst with a base like sodium bicarbonate is complete before extraction to prevent the formation of emulsions. Use an adequate amount of extraction solvent.
Step 2: Low yield of this compound Incomplete acetylation.Ensure the acetylating agent is added in a slight excess. The reaction should be stirred at the appropriate temperature for a sufficient duration. Monitor by TLC.
Hydrolysis of the ester product.Ensure all reagents and glassware are dry, as water can hydrolyze the product, especially if any acid is present.
Presence of impurities in the final product Unreacted starting material or intermediate.Optimize reaction times for both steps based on TLC analysis. Purify the intermediate, Methyl 6-hydroxyhexanoate, by distillation or column chromatography before proceeding to the acetylation step.
Side products from side reactions.In the acetylation step, control the temperature to avoid side reactions. Overheating can lead to decomposition or the formation of byproducts.
Difficulty in purifying the final product Close boiling points of the product and impurities.Use fractional distillation for purification. If that is not effective, column chromatography with an appropriate solvent system can be employed.

Optimization of Reaction Conditions

To achieve the best possible yield and purity of this compound, systematic optimization of the reaction parameters is crucial. The following tables provide examples of how to structure experiments to find the optimal conditions.

Table 1: Optimization of Catalyst Loading for Transesterification (Step 1)

Entry Catalyst (H₂SO₄) Reaction Time (h) Yield of Methyl 6-hydroxyhexanoate (%)
10.1 mol%475
20.5 mol%488
31.0 mol%492
42.0 mol%493

Table 2: Optimization of Acetylation Conditions (Step 2)

Entry Acetylation Reagent Base Reaction Temperature (°C) Yield of this compound (%)
1Acetic AnhydridePyridine2585
2Acetic AnhydrideTriethylamine2582
3Acetyl ChloridePyridine0 to 2590
4Acetyl ChlorideTriethylamine0 to 2588

Experimental Protocols

Step 1: Synthesis of Methyl 6-hydroxyhexanoate

  • To a round-bottom flask, add ε-caprolactone and an excess of methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Methyl 6-hydroxyhexanoate.

  • Purify the crude product by distillation under reduced pressure.

Step 2: Synthesis of this compound

  • Dissolve Methyl 6-hydroxyhexanoate in a suitable solvent (e.g., dichloromethane) in a round-bottom flask.

  • Add a slight excess of a mild base, such as pyridine or triethylamine.

  • Cool the mixture in an ice bath.

  • Slowly add the acetylating agent (e.g., acetic anhydride or acetyl chloride).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with a dilute acid solution (to remove the base), followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure to obtain pure this compound.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Transesterification cluster_step2 Step 2: Acetylation start1 ε-Caprolactone + Methanol reaction1 Acid Catalyst (H₂SO₄) Reflux start1->reaction1 workup1 Neutralization & Extraction reaction1->workup1 intermediate Methyl 6-hydroxyhexanoate start2 Methyl 6-hydroxyhexanoate intermediate->start2 purification1 Distillation workup1->purification1 purification1->intermediate reaction2 Acetic Anhydride/Acetyl Chloride Base (Pyridine) start2->reaction2 workup2 Quenching & Extraction reaction2->workup2 product This compound purification2 Distillation workup2->purification2 purification2->product TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield cause1 Incomplete Reaction start->cause1 cause2 Product Loss during Workup start->cause2 cause3 Side Reactions start->cause3 solution1a Increase Reaction Time cause1->solution1a solution1b Optimize Catalyst/Reagent Amount cause1->solution1b solution2a Ensure Complete Neutralization cause2->solution2a solution2b Optimize Extraction Protocol cause2->solution2b solution3a Control Reaction Temperature cause3->solution3a solution3b Use High Purity Reagents cause3->solution3b

References

Improving the yield of "Methyl 6-acetoxyhexanoate" from ε-caprolactone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Methyl 6-acetoxyhexanoate

Welcome to the technical support center for the synthesis of this compound from ε-caprolactone. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers and drug development professionals optimize their reaction yields and overcome common challenges.

The synthesis is typically a two-step process:

  • Step 1: Ring-Opening Alcoholysis: Acid-catalyzed ring-opening of ε-caprolactone with methanol to produce Methyl 6-hydroxyhexanoate.

  • Step 2: Acetylation: Conversion of Methyl 6-hydroxyhexanoate to the final product, this compound, using an acetylating agent.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Issue 1: Low Overall Yield of this compound

Potential CauseSuggested Action
Incomplete Ring-Opening (Step 1) Verify Catalyst Activity: Ensure the acid catalyst (e.g., H₂SO₄) is not old or degraded. • Increase Reaction Time/Temperature: Monitor the reaction's progress via TLC or GC. If starting material remains, consider extending the reaction time or cautiously increasing the temperature. Be aware that high temperatures can promote side reactions[1]. • Ensure Anhydrous Conditions: Water can hydrolyze the lactone and the ester product. Use dry methanol and glassware.
Polymerization of ε-caprolactone Control Temperature: Acid catalysts can initiate the ring-opening polymerization of ε-caprolactone, a significant side reaction[1]. Maintain the recommended reaction temperature. • Optimize Catalyst Concentration: Use the minimum effective amount of acid catalyst to favor the desired alcoholysis over polymerization.
Incomplete Acetylation (Step 2) Check Reagent Stoichiometry: Ensure at least a stoichiometric amount of the acetylating agent (e.g., acetic anhydride or acetyl chloride) is used relative to the intermediate, Methyl 6-hydroxyhexanoate. • Verify Base Activity: If using a base catalyst (e.g., pyridine, DMAP), ensure it is pure and active.
Product Loss During Workup Optimize Extraction: The product has moderate polarity. Ensure the correct solvent and pH are used during aqueous workup to prevent loss to the aqueous layer. • Careful Purification: If using distillation, avoid excessively high temperatures which can cause degradation. For column chromatography, select an appropriate solvent system to ensure good separation from impurities.

Issue 2: Presence of a High Molecular Weight, Viscous Impurity

Potential CauseSuggested Action
Polymer Formation This is the most likely cause. The reaction conditions, particularly in the acid-catalyzed ring-opening step, may have favored the polymerization of ε-caprolactone[1][2]. • Review Reaction Conditions: Lower the reaction temperature and/or reduce the concentration of the acid catalyst. • Purification: The polymer can often be removed by precipitation (by adding a non-solvent like cold hexanes) or through careful distillation, as the polymer is non-volatile.

Issue 3: Reaction is Stalled or Fails to Initiate

Potential CauseSuggested Action
Poor Quality Reagents Check Purity: Use high-purity, dry ε-caprolactone and methanol. Impurities can inhibit the catalyst[1]. • Use Fresh Catalyst: Ensure the catalyst has not been deactivated by atmospheric moisture.
Insufficient Temperature Verify Heating: Ensure the reaction mixture is reaching the target temperature. Use a calibrated thermometer.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route from ε-caprolactone to this compound? A1: The most established method is a two-step synthesis. The first step is an acid-catalyzed transesterification (alcoholysis) of ε-caprolactone with methanol to form Methyl 6-hydroxyhexanoate. This intermediate is then acetylated under mildly basic conditions to yield the final product[3][4][5][6].

Q2: Why is polymerization a major concern, and how can I minimize it? A2: ε-caprolactone is a monomer used to produce polycaprolactone (PCL), a biodegradable polyester[2][7]. The conditions for ring-opening alcoholysis, especially with acid catalysts, are similar to those for ring-opening polymerization[1]. To minimize this side reaction, use the lowest effective temperature and catalyst concentration. Performing the reaction at a lower concentration of ε-caprolactone can also help[1].

Q3: What catalysts are recommended for each step? A3:

  • Step 1 (Ring-Opening): A strong acid catalyst like concentrated sulfuric acid (H₂SO₄) is commonly used.

  • Step 2 (Acetylation): This step is typically performed with an acetylating agent like acetic anhydride in the presence of a mild base such as pyridine or 4-dimethylaminopyridine (DMAP) to scavenge the acid byproduct and catalyze the reaction[3][5].

Q4: Can this synthesis be performed in one pot? A4: While a one-pot synthesis is theoretically possible, it is challenging due to the incompatible conditions required for each step (acidic for ring-opening, basic for acetylation). A sequential, two-step approach with isolation of the intermediate (Methyl 6-hydroxyhexanoate) generally provides higher purity and yield.

Q5: What analytical techniques are used to monitor the reaction and characterize the product? A5:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to track the disappearance of starting material and the appearance of the intermediate and final product.

  • Product Characterization: The final structure is typically confirmed using ¹H NMR and IR spectroscopy[3][5]. GC can be used to assess purity.

Visualized Workflows and Pathways

The following diagrams illustrate the key processes involved in the synthesis.

Reaction_Pathway ECL ε-Caprolactone Intermediate Methyl 6-hydroxyhexanoate ECL->Intermediate H₂SO₄ (cat.) MeOH Methanol (CH₃OH) MeOH->Intermediate Product This compound Intermediate->Product Step 2: Acetylation Acetylation Acetic Anhydride + Pyridine Acetylation->Product

Caption: Two-step reaction pathway for the synthesis.

Experimental_Workflow Start Start Step1 Step 1: Ring-Opening (ε-Caprolactone + Methanol + H₂SO₄) Start->Step1 Workup1 Workup & Isolation of Methyl 6-hydroxyhexanoate Step1->Workup1 Step2 Step 2: Acetylation (Intermediate + Ac₂O + Pyridine) Workup1->Step2 Workup2 Aqueous Workup & Extraction Step2->Workup2 Purify Purification (Distillation or Chromatography) Workup2->Purify Analyze Analysis (NMR, IR, GC) Purify->Analyze End End Analyze->End

Caption: General experimental workflow from start to analysis.

Troubleshooting_Yield Start Low Final Yield? CheckStep1 Analyze Crude from Step 1: Significant Starting Material? Start->CheckStep1 Yes CheckPolymer High Viscosity or Polymer Precipitate? CheckStep1->CheckPolymer No ActionStep1 Action: • Increase reaction time/temp for Step 1 • Check H₂SO₄ catalyst activity CheckStep1->ActionStep1 Yes CheckStep2 Analyze Crude from Step 2: Significant Intermediate? CheckPolymer->CheckStep2 No ActionPolymer Action: • Lower temperature for Step 1 • Reduce catalyst concentration CheckPolymer->ActionPolymer Yes ActionStep2 Action: • Check stoichiometry of Ac₂O • Verify pyridine/DMAP quality CheckStep2->ActionStep2 Yes ActionWorkup Action: • Review extraction pH & solvent • Optimize purification method CheckStep2->ActionWorkup No (Suggests loss during workup)

Caption: Troubleshooting flowchart for diagnosing low yield.

Detailed Experimental Protocol

This protocol is based on the common two-step synthesis approach described in the literature[3][5].

Materials and Equipment:

  • ε-caprolactone (high purity)

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Acetic anhydride

  • Pyridine or 4-dimethylaminopyridine (DMAP)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus or flash chromatography system

Step 1: Synthesis of Methyl 6-hydroxyhexanoate

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: To the flask, add ε-caprolactone (1.0 eq) and anhydrous methanol (5-10 eq).

  • Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the mass of ε-caprolactone).

  • Reaction: Heat the mixture to reflux (approx. 65-70°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate), checking for the consumption of ε-caprolactone.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Reduce the volume of the mixture using a rotary evaporator to remove most of the methanol.

    • Extract the aqueous residue with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude Methyl 6-hydroxyhexanoate. The product can be purified by distillation if necessary.

Step 2: Synthesis of this compound

  • Setup: In a dry flask under a nitrogen or argon atmosphere, dissolve the Methyl 6-hydroxyhexanoate (1.0 eq) from Step 1 in a suitable solvent like dichloromethane or pyridine.

  • Reagents: Add pyridine (1.5 eq) if it is not the solvent. Cool the mixture in an ice bath.

  • Acetylation: Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Follow the disappearance of the starting alcohol by TLC.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and dilute with the extraction solvent (e.g., diethyl ether).

    • Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography to obtain pure this compound.

References

Troubleshooting low conversion rates in the acetylation of "methyl 6-hydroxyhexanoate"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low conversion rates in the acetylation of methyl 6-hydroxyhexanoate. The following sections offer solutions to common issues in a question-and-answer format, along with standardized protocols and data for reference.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my conversion rate for the acetylation of methyl 6-hydroxyhexanoate unexpectedly low?

An unexpectedly low conversion rate can stem from several factors. Systematically review the following potential causes:

  • Presence of Water: The most common issue is moisture in the reaction. Acetylating agents like acetic anhydride and acetyl chloride react readily with water, consuming the reagent before it can react with your substrate. Ensure all glassware is oven-dried, and use anhydrous solvents and fresh, dry reagents.

  • Reagent Stoichiometry: An insufficient amount of the acetylating agent is a primary cause of incomplete reactions. A slight excess (e.g., 1.1 to 1.5 equivalents) is typically recommended to drive the reaction to completion.

  • Inactive or Insufficient Catalyst: If using a catalyst such as 4-(dimethylamino)pyridine (DMAP) or a base like pyridine or triethylamine, ensure it is pure and used in the correct amount.[1] For base-catalyzed reactions, the base acts as a scavenger for the acid byproduct (e.g., HCl or acetic acid), which can otherwise inhibit the reaction.[2] Catalytic DMAP (0.05–2 mol%) can significantly accelerate reactions with acetic anhydride.[3]

  • Low Reaction Temperature or Insufficient Time: Acetylation kinetics can be slow, especially with less reactive agents. If the reaction is proceeding sluggishly at room temperature, consider gentle heating (e.g., 40-50°C) or extending the reaction time.[4] Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[4][5]

  • Poor Substrate Purity: Impurities in the starting methyl 6-hydroxyhexanoate can interfere with the reaction. Ensure the purity of your starting material.

Q2: What are the most common side reactions during acetylation and how can I minimize them?

Side reactions can consume starting material and complicate purification, leading to lower isolated yields.

  • Acid-Catalyzed Side Reactions: When using strong acid catalysts, potential side reactions include the dehydration of the alcohol to form an alkene or the formation of an ether.[2] To avoid this, opt for milder basic or catalyst-free conditions where possible.[3]

  • Base-Promoted Side Reactions: With acyl halides like acetyl chloride, strong bases can sometimes promote the formation of ketene, which can lead to other byproducts.[2] Using a weaker base like pyridine can help mitigate this.

  • Polymerization: Although less common for this specific substrate, intermolecular transesterification could lead to oligomers or polymers, especially at high temperatures or with certain catalysts.[6] Use the lowest effective temperature to achieve conversion.

  • Product Hydrolysis: During the aqueous workup, both acidic and basic conditions can hydrolyze the newly formed ester back to the starting alcohol.[7] It is crucial to perform washes efficiently and avoid prolonged contact with strongly acidic or basic aqueous layers. Neutralize the reaction mixture carefully before extraction.

Q3: How do I choose the right acetylating agent and catalyst for my experiment?

The choice of reagents depends on the scale of your reaction, the sensitivity of your substrate, and desired reaction conditions.

  • Acetic Anhydride (Ac₂O): This is the most common, relatively inexpensive, and safer acetylating agent. It can be used under acidic, basic, or catalyst-free conditions (often requiring heat).[8] It is highly effective when paired with a catalytic amount of DMAP for a fast and high-yielding reaction under mild conditions.[3]

  • Acetyl Chloride (AcCl): This is more reactive than acetic anhydride and typically reacts faster and at lower temperatures.[2] However, it is more corrosive, moisture-sensitive, and generates HCl gas as a byproduct, requiring the use of a stoichiometric amount of a base scavenger like pyridine or triethylamine.[2]

  • Catalysts:

    • Pyridine/Triethylamine: Often used as both a base and a solvent, they scavenge the acid byproduct. Pyridine is a classic catalyst, but can be difficult to remove.[9]

    • DMAP (4-Dimethylaminopyridine): A highly efficient nucleophilic catalyst used in small (catalytic) amounts with acetic anhydride. It dramatically increases the reaction rate under mild conditions.[1]

    • Acid Catalysts (e.g., H₂SO₄, TsOH): Effective but can lead to side reactions like dehydration, especially with sensitive substrates.[6][10]

Q4: My reaction seems to have stalled before reaching completion. What should I do?

If you observe via TLC or GC that the reaction has stopped with starting material still present, consider the following actions:

  • Add More Reagent: A small additional charge of the acetylating agent can restart the reaction if the initial amount was consumed by trace moisture.

  • Add/Recharge Catalyst: If using a catalyst like DMAP, its activity may have diminished. Adding a small, fresh portion can increase the rate.

  • Increase Temperature: Gently warming the reaction mixture can provide the necessary activation energy to push the reaction to completion.

  • Extend Reaction Time: Some reactions simply require more time. Allow the reaction to stir overnight if it is progressing slowly but has not fully stopped.

Q5: I'm losing a significant amount of product during the workup and purification. What are some best practices?

Product loss during isolation is a common reason for low yields.

  • Quenching: Quench the reaction carefully. For reactions with excess acetic anhydride or acetyl chloride, slow addition of water, methanol, or a saturated sodium bicarbonate solution can neutralize unreacted reagents.

  • Aqueous Workup: To minimize hydrolysis, keep the workup time short and temperatures low. Use a saturated sodium bicarbonate solution to neutralize acid and wash with brine to reduce the solubility of the organic product in the aqueous layer.[4]

  • Extraction: Ensure complete extraction of your product from the aqueous layer. Use a suitable organic solvent like ethyl acetate or dichloromethane and perform multiple extractions (e.g., 3 times).[11]

  • Drying and Concentration: Thoroughly dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before concentrating the solution on a rotary evaporator. Residual water can interfere with subsequent steps, and residual solvent can affect yield calculations.

  • Purification: If column chromatography is necessary, choose an appropriate solvent system that provides good separation between your product and any impurities.[1]

Comparative Data on Acetylation Conditions

The following table summarizes common conditions for the acetylation of alcohols, which can be adapted for methyl 6-hydroxyhexanoate.

Acetylating AgentCatalyst / Base (Equivalents)SolventTemperatureTypical YieldNotes
Acetic AnhydrideDMAP (0.05 - 0.1 eq) / Et₃N (1.5 eq)CH₂Cl₂0°C to RT>95%Highly efficient and mild method.[1]
Acetic AnhydridePyridine (solvent)RT to 50°C85-95%Pyridine acts as both catalyst and base. Can be difficult to remove.[9]
Acetyl ChloridePyridine or Et₃N (1.2 eq)CH₂Cl₂ or THF0°C to RT>90%Highly reactive; generates HCl, requiring a base.[2]
Acetic AnhydrideH₂SO₄ or TsOH (catalytic)None or TolueneRefluxVariableStrong conditions; risk of dehydration or other side reactions.[6]
Acetic AnhydrideNaHCO₃ (stoichiometric)NoneRTGood to ExcellentA mild, sustainable method for simple alcohols and phenols.[9]

Experimental Protocols

Protocol 1: High-Efficiency Acetylation using Acetic Anhydride and DMAP

This protocol is recommended for its mild conditions and high yield.

Materials:

  • Methyl 6-hydroxyhexanoate (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 1 M HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve methyl 6-hydroxyhexanoate (1.0 eq) in anhydrous CH₂Cl₂ under a nitrogen atmosphere in an oven-dried flask.

  • Add triethylamine (1.5 eq) and DMAP (0.1 eq) to the solution and stir.

  • Cool the mixture to 0°C using an ice bath.

  • Add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

Workup and Purification:

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by silica gel column chromatography using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Reaction Pathway Diagram

Acetylation_Reaction cluster_reactants Reactants cluster_products Products Reactant Methyl 6-hydroxyhexanoate Catalyst DMAP / Base Reactant->Catalyst Reagent Acetic Anhydride Reagent->Catalyst Product Methyl 6-acetoxyhexanoate Byproduct Acetic Acid Catalyst->Product Reaction Catalyst->Byproduct

Caption: General reaction scheme for the acetylation of methyl 6-hydroxyhexanoate.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Conversion Rate Observed check_reagents Check Reagents & Conditions start->check_reagents reagent_purity Use Anhydrous Solvents & Fresh Reagents check_reagents->reagent_purity Moisture? reagent_stoich Verify Stoichiometry (Use slight excess of Ac₂O) check_reagents->reagent_stoich Stoichiometry? catalyst_activity Ensure Catalyst Purity & Correct Amount check_reagents->catalyst_activity Catalyst? check_reaction Monitor Reaction Progress (TLC/GC) check_workup Review Workup & Purification check_reaction->check_workup Reaction Complete reaction_stalled Reaction Stalled? check_reaction->reaction_stalled No Change? workup_loss Optimize Extraction & Washing Steps check_workup->workup_loss Low Isolated Yield? hydrolysis_risk Minimize Contact with H₂O (Acid/Base) check_workup->hydrolysis_risk Low Isolated Yield? reagent_purity->check_reaction reagent_stoich->check_reaction catalyst_activity->check_reaction reaction_stalled->check_workup No increase_temp Gently Increase Temperature reaction_stalled->increase_temp Yes extend_time Extend Reaction Time reaction_stalled->extend_time Yes add_reagent Add More Acetylating Agent reaction_stalled->add_reagent Yes increase_temp->check_reaction extend_time->check_reaction add_reagent->check_reaction end Improved Yield workup_loss->end hydrolysis_risk->end

Caption: A step-by-step workflow for diagnosing low conversion rates.

Logical Relationships of Reaction Conditions

Logical_Relationships cluster_conditions Reaction Conditions cluster_outcomes Potential Outcomes Temp High Temperature Byproduct_Dehydration Dehydration Byproduct Temp->Byproduct_Dehydration promotes Acid Strong Acid Catalyst Acid->Byproduct_Dehydration promotes Base Strong Base Byproduct_Ketene Ketene Formation (with AcCl) Base->Byproduct_Ketene promotes Water Presence of Water Byproduct_Hydrolysis Hydrolysis of Product Water->Byproduct_Hydrolysis causes Incomplete_Reaction Incomplete Reaction Water->Incomplete_Reaction causes (consumes reagent) Excess_Reagent Excess Acetylating Agent Product Desired Product (this compound) Excess_Reagent->Product drives reaction to

Caption: Relationship between reaction conditions and potential experimental outcomes.

References

Preventing hydrolysis of "Methyl 6-acetoxyhexanoate" during workup

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 6-acetoxyhexanoate

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and best-practice protocols to prevent the hydrolysis of "this compound" during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is it susceptible to hydrolysis?

This compound is a diester, containing both a methyl ester and an acetate ester functional group. Esters are susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to form a carboxylic acid and an alcohol.[1][2] This reaction can be catalyzed by either acid or base.[3][4] The presence of two ester groups in this compound presents a significant challenge during aqueous workups, as the conditions used to purify the compound can inadvertently break it down.

Q2: What are the primary causes of ester hydrolysis during a workup?

The primary factors that promote the unwanted hydrolysis of esters during a workup are:

  • Presence of Water : Aqueous solutions are inherent to most standard workup procedures.[5]

  • Acidic or Basic Conditions : Workup steps often involve washes with dilute acids or bases to remove catalysts and unreacted reagents.[3] Base-catalyzed hydrolysis, also known as saponification, is particularly problematic as it is often fast and irreversible under the workup conditions.[2][3]

  • Elevated Temperatures : Higher temperatures significantly increase the rate of hydrolysis.[5]

  • Prolonged Contact Time : The longer the ester is in contact with aqueous acidic or basic solutions, the greater the extent of hydrolysis.[3][5]

Q3: I suspect my product is hydrolyzing. What are the common signs?

Hydrolysis of this compound will lead to the formation of Methyl 6-hydroxyhexanoate (from cleavage of the acetate) and/or 6-acetoxyhexanoic acid (from cleavage of the methyl ester). Common signs of this degradation include:

  • Lower-than-expected final product yield. [3]

  • Thin-Layer Chromatography (TLC) : Appearance of new, more polar spots (lower Rf values) corresponding to the alcohol or carboxylic acid byproducts.[3]

  • NMR Spectroscopy : In the ¹H NMR spectrum, the appearance of a broad peak for an alcohol (-OH) or carboxylic acid proton, and a decrease or disappearance of the acetate's methyl singlet (~2.0 ppm).

  • IR Spectroscopy : The appearance of a broad O-H stretch (typically 3200-3600 cm⁻¹) characteristic of an alcohol or carboxylic acid.[3]

Q4: Which workup step poses the highest risk for hydrolysis?

The highest risk comes from aqueous basic washes (e.g., with sodium bicarbonate or sodium hydroxide) used to neutralize acid catalysts.[3] While necessary to remove acid, these basic conditions can readily saponify the ester groups, especially the more labile acetoxy group.[3][6]

Troubleshooting Guide

If you observe signs of hydrolysis, use this guide to diagnose and remedy the issue.

Problem: Low yield and analytical data (TLC, NMR) confirms the presence of hydrolysis byproducts.

G cluster_0 start Low Yield or Impure Product? check_tlc Check TLC/NMR for Hydrolysis Byproducts hydrolysis_confirmed Hydrolysis Confirmed? no_hydrolysis Issue is Not Hydrolysis. (Re-evaluate reaction, etc.)

Data Presentation: Impact of Workup Conditions on Hydrolysis Risk

This table summarizes the relative risk of hydrolysis associated with common workup parameters.

ParameterConditionHydrolysis RiskRecommended Mitigation
Temperature Room Temperature (~25 °C)HighPerform all aqueous steps in an ice bath (0-5 °C) to slow reaction kinetics.[3]
Ice Bath (0-5 °C)Low Best Practice
Base Used for Strong Base (e.g., NaOH, KOH)Very HighAvoid completely. Strong bases rapidly saponify esters.[3]
Neutralization Weak Base (e.g., NaHCO₃, Na₂CO₃)ModerateUse cold, saturated solutions. Perform wash quickly and do not let layers sit.[3][7]
Contact Time Long (>15 minutes per wash)HighMinimize contact time. Separate layers promptly after shaking.[3][5]
Short (<5 minutes per wash)Low Best Practice
Drying Insufficient (cloudy organic layer)ModerateTraces of water can cause hydrolysis during solvent evaporation. Dry thoroughly.[8]
Thorough (clear organic layer)Low Use an anhydrous drying agent like Na₂SO₄ or MgSO₄ until it no longer clumps.[3][9]

Experimental Protocols

Optimized Aqueous Workup Protocol for Isolating this compound

This protocol is designed to isolate the target compound while minimizing hydrolytic decomposition.

  • Cool the Reaction Mixture : Once the reaction is deemed complete, remove the heat source and cool the reaction flask to room temperature, then place it in an ice-water bath (0-5 °C).

  • Quench the Reaction : If applicable, slowly add ice-cold water or a cold, saturated ammonium chloride (NH₄Cl) solution to quench the reaction while maintaining the temperature at 0-5 °C.

  • Extraction : Transfer the cooled mixture to a separatory funnel. Extract the product into a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether). Collect the organic layer.

  • Neutralization Wash (Critical Step) : Wash the organic layer with one portion of cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution.[10][11]

    • Caution : Add the NaHCO₃ solution slowly and vent the separatory funnel frequently to release CO₂ gas produced from acid neutralization.[3]

    • This wash should be performed quickly (2-3 minutes of gentle shaking) to minimize base-catalyzed hydrolysis.

  • Brine Wash : Wash the organic layer with one portion of cold, saturated aqueous NaCl (brine).[3][8] This step helps remove the bulk of the dissolved water and breaks up emulsions.

  • Drying the Organic Layer : Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8] Add the agent in portions and swirl until it no longer clumps and flows freely, indicating that all trace water has been absorbed.[3][9]

  • Isolation : Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator, keeping the bath temperature low (≤ 40 °C) to prevent any potential degradation.

G A Completed Reaction Mixture B 1. Cool to 0-5 °C in Ice Bath A->B C 2. Extract with Organic Solvent (e.g., Ethyl Acetate) B->C D 3. Wash with Cold, Saturated NaHCO₃ (Perform Quickly!) C->D E 4. Wash with Cold Brine (Saturated NaCl) D->E F 5. Dry Organic Layer (Anhydrous Na₂SO₄ or MgSO₄) E->F G 6. Filter to Remove Drying Agent F->G H 7. Concentrate in vacuo (Low Temperature) G->H I Pure this compound H->I

Hydrolysis Pathway Visualization

The diagram below illustrates the two potential hydrolysis pathways for this compound under basic (saponification) or acidic conditions. The primary concern during a standard workup is the cleavage of the acetoxy group.

G cluster_0 Primary Hydrolysis Pathway (Acetate Cleavage) cluster_1 Secondary Hydrolysis Pathway (Methyl Ester Cleavage) compound This compound product1 Methyl 6-hydroxyhexanoate compound->product1 OH⁻ or H₃O⁺ product2 6-Acetoxyhexanoic Acid compound->product2 OH⁻ or H₃O⁺ side_product1 Acetate / Acetic Acid side_product2 Methanol

References

Catalyst selection for efficient "Methyl 6-acetoxyhexanoate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Methyl 6-acetoxyhexanoate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to catalyst selection and process optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and efficient method for synthesizing this compound is a two-step process.[1][2][3] The first step involves the ring-opening transesterification of ε-caprolactone with methanol to produce methyl 6-hydroxyhexanoate.[1][2][3] The second step is the acetylation of the hydroxyl group of methyl 6-hydroxyhexanoate to yield the final product, this compound.[1][2][3]

Q2: Which catalysts are recommended for the ring-opening transesterification of ε-caprolactone?

A variety of catalysts can be employed for the ring-opening transesterification of ε-caprolactone with methanol. The choice of catalyst can impact reaction time, temperature, and yield. Common options include strong acid catalysts, metal-based catalysts, and organocatalysts.

Q3: What are the options for catalyzing the acetylation of methyl 6-hydroxyhexanoate?

The acetylation of the primary alcohol in methyl 6-hydroxyhexanoate is typically carried out under mildly basic or Lewis acidic conditions. Commonly used catalysts include pyridine and 4-(dimethylamino)pyridine (DMAP).[4][5][6] Lewis acids such as zinc chloride have also been shown to be effective for the acetylation of alcohols.[7]

Q4: How can I monitor the progress of the reactions?

The progress of both the transesterification and acetylation reactions can be monitored by techniques such as Thin-Layer Chromatography (TLC) and Gas Chromatography (GC). These methods allow for the tracking of the consumption of starting materials and the formation of the desired products.

Catalyst Selection Guide

The selection of an appropriate catalyst is crucial for optimizing the yield and purity of this compound. The following tables summarize catalyst options for both steps of the synthesis.

Step 1: Ring-Opening Transesterification of ε-Caprolactone
Catalyst TypeCatalyst ExampleTypical Reaction ConditionsAdvantagesDisadvantages
Strong Acid Sulfuric Acid (H₂SO₄)Reflux in methanol[8]Readily available, inexpensive.Can promote side reactions, corrosive, requires neutralization.[9]
Strong Acid p-Toluenesulfonic acid (TsOH)Heat in methanolEffective, solid catalyst is easier to handle than H₂SO₄.Requires neutralization and removal.
Metal-Based Tin(II) octoate (Sn(Oct)₂)Bulk polymerization, elevated temperatures[10]High molecular weight polymers can be formed if that is the goal.[10]Potential metal contamination of the product.
Metal-Based Zinc-based catalystsElevated temperaturesCan be highly efficient.[11]Potential metal contamination.
Metal-Based Iron(III) chloride (FeCl₃)Microwave heating[12]Rapid heating and reaction times.[12]Requires specialized equipment, potential metal contamination.
Organocatalyst Benzoic AcidSolvent-free, 155-180 °C[13]Metal-free, recyclable catalyst.[13]High temperatures required.
Step 2: Acetylation of Methyl 6-hydroxyhexanoate
Catalyst TypeCatalyst ExampleAcetylating AgentTypical Reaction ConditionsAdvantagesDisadvantages
Basic (Nucleophilic) PyridineAcetic AnhydrideRoom temperature[14]Effective for a wide range of alcohols.Unpleasant odor, can be difficult to remove.[7]
Basic (Nucleophilic) 4-(Dimethylamino)pyridine (DMAP)Acetic AnhydrideRoom temperature, often with a tertiary amine base[4][6]Highly efficient, significantly accelerates acylation.[5][15]More expensive than pyridine.
Lewis Acid Zinc Chloride (ZnCl₂)Acetic Anhydride or Acetyl ChlorideSolvent-free, room temperature[7]Inexpensive, less toxic, and readily available.[7]May not be as effective for sterically hindered alcohols.

Troubleshooting Guides

Issue 1: Low Yield in Ring-Opening Transesterification

Possible Causes:

  • Presence of Water: Water can inhibit acid catalysts and lead to hydrolysis of the ester product.[16]

  • Equilibrium Limitations: The reaction is reversible, and without driving the equilibrium towards the product, the yield will be limited.[17]

  • Insufficient Catalyst: An inadequate amount of catalyst will result in a slow or incomplete reaction.

  • Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate.

Solutions:

  • Use Anhydrous Reagents: Ensure that the methanol and ε-caprolactone are dry.

  • Use Excess Methanol: Using methanol as the solvent will shift the equilibrium towards the product side.

  • Optimize Catalyst Loading: Experiment with different catalyst concentrations to find the optimal loading.

  • Increase Reaction Temperature: Refluxing the reaction mixture can improve the reaction rate and yield.

Issue 2: Incomplete Acetylation or Low Yield

Possible Causes:

  • Steric Hindrance: Although the hydroxyl group is primary, bulky substituents nearby could slow the reaction.

  • Deactivation of Catalyst: Acidic impurities can neutralize basic catalysts like pyridine or DMAP.

  • Insufficient Acetylating Agent: Using a stoichiometric amount of acetic anhydride may not be enough to drive the reaction to completion.

  • Hydrolysis during Workup: The ester product can be hydrolyzed back to the alcohol if exposed to acidic or basic conditions for extended periods during purification.

Solutions:

  • Use a More Powerful Catalyst: DMAP is a more potent acylation catalyst than pyridine.[5]

  • Ensure Anhydrous Conditions: Traces of water can consume the acetylating agent.

  • Use Excess Acetylating Agent: An excess of acetic anhydride can help drive the reaction to completion.

  • Careful Workup: Neutralize the reaction mixture promptly and avoid prolonged exposure to strong acids or bases. Washing with a saturated sodium bicarbonate solution is a common procedure.[14]

Issue 3: Presence of Impurities in the Final Product

Possible Causes:

  • Unreacted Starting Materials: Incomplete conversion will leave unreacted methyl 6-hydroxyhexanoate or ε-caprolactone.

  • Byproducts from Side Reactions: With strong acid catalysts, side reactions such as polymerization or degradation of unsaturated fatty acids (if present as impurities) can occur.[9]

  • Catalyst Residues: Homogeneous catalysts need to be effectively removed during purification.

Solutions:

  • Monitor Reaction to Completion: Use TLC or GC to ensure all starting material has been consumed.

  • Purification: Column chromatography is an effective method for separating the desired product from unreacted starting materials and non-volatile byproducts.

  • Aqueous Washes: Washing the organic layer with water or brine can help remove residual catalyst and water-soluble impurities. For acid catalysts, a wash with a mild base like sodium bicarbonate is necessary.[14]

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

Step 1: Synthesis of Methyl 6-hydroxyhexanoate via Acid-Catalyzed Transesterification

  • To a round-bottom flask, add ε-caprolactone and an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • With stirring, add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Heat the mixture to reflux and monitor the reaction by TLC until the ε-caprolactone is consumed.

  • Cool the reaction mixture to room temperature and neutralize the sulfuric acid by the slow addition of a saturated solution of sodium bicarbonate.

  • Remove the excess methanol under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 6-hydroxyhexanoate. The product can be purified further by vacuum distillation or column chromatography.

Step 2: Acetylation of Methyl 6-hydroxyhexanoate

  • Dissolve the methyl 6-hydroxyhexanoate in a suitable anhydrous solvent (e.g., dichloromethane or pyridine).

  • Add a slight excess of acetic anhydride (e.g., 1.2-1.5 equivalents).

  • If not using pyridine as the solvent, add a catalytic amount of DMAP (e.g., 1-5 mol%).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench any remaining acetic anhydride by adding a small amount of methanol or water.

  • Dilute the reaction mixture with an organic solvent and wash sequentially with a dilute HCl solution (if pyridine or DMAP was used), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or vacuum distillation.

Visualizations

Synthesis_Workflow Start ε-Caprolactone + Methanol Step1 Step 1: Transesterification Catalyst: H₂SO₄ or TsOH Start->Step1 Intermediate Methyl 6-hydroxyhexanoate Step1->Intermediate Step2 Step 2: Acetylation Reagent: Acetic Anhydride Catalyst: Pyridine or DMAP Intermediate->Step2 Product This compound Step2->Product Purification Purification (Distillation / Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for the two-step synthesis of this compound.

Troubleshooting_Low_Yield LowYield Low Yield Observed CheckStep1 Problem in Step 1 (Transesterification)? LowYield->CheckStep1 yes CheckStep2 Problem in Step 2 (Acetylation)? LowYield->CheckStep2 no Water Presence of Water? CheckStep1->Water Equilibrium Equilibrium Not Shifted? CheckStep1->Equilibrium Catalyst1 Insufficient Catalyst? CheckStep1->Catalyst1 Catalyst2 Catalyst Deactivated? CheckStep2->Catalyst2 Reagent Insufficient Acetylating Agent? CheckStep2->Reagent Workup Hydrolysis during Workup? CheckStep2->Workup Solution1a Use Anhydrous Reagents Water->Solution1a Solution1b Use Excess Methanol Equilibrium->Solution1b Solution1c Optimize Catalyst Loading Catalyst1->Solution1c Solution2a Use More Active Catalyst (DMAP) Catalyst2->Solution2a Solution2b Use Excess Acetic Anhydride Reagent->Solution2b Solution2c Careful Neutralization Workup->Solution2c

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Impact of temperature and reaction time on "Methyl 6-acetoxyhexanoate" purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Methyl 6-acetoxyhexanoate. The purity of the final product is critically dependent on reaction conditions, primarily temperature and reaction time. This guide will address common issues related to these parameters.

Frequently Asked Questions (FAQs)

Q1: My final product, this compound, has a low purity after the two-step synthesis. What are the likely causes related to reaction temperature and time?

A1: Low purity in the final product often stems from incomplete reactions or the formation of byproducts in either of the two key steps: the transesterification of ε-caprolactone or the acetylation of methyl 6-hydroxyhexanoate.

  • Transesterification Step: Insufficient reaction time or a temperature that is too low can lead to incomplete conversion of ε-caprolactone, leaving unreacted starting material. Conversely, an excessively high temperature or prolonged reaction time can promote side reactions such as polymerization of the caprolactone or decomposition.[1][2][3][4][5]

  • Acetylation Step: In the acetylation of methyl 6-hydroxyhexanoate, inadequate time or low temperature may result in incomplete conversion, leaving the hydroxy ester as an impurity. While this reaction can often proceed at room temperature, gentle heating can increase the rate.[6][7] However, very high temperatures could potentially lead to degradation or other side reactions, though this is less common for simple acetylations.

Q2: During the transesterification of ε-caprolactone with methanol, I am observing a significant amount of a high molecular weight byproduct. How can I minimize this?

A2: The formation of a high molecular weight byproduct is likely due to the polymerization of ε-caprolactone, which can compete with the desired ring-opening reaction with methanol. This is often influenced by temperature. To minimize polymerization, consider the following:

  • Temperature Control: Avoid excessively high temperatures. While a higher temperature can increase the rate of the desired transesterification, it can also significantly accelerate polymerization. It is crucial to find an optimal temperature that favors the methanolysis reaction without initiating significant polymerization.

  • Catalyst Choice: The choice of catalyst can also influence the competition between methanolysis and polymerization. Ensure you are using a catalyst and conditions reported to be selective for the ring-opening reaction.

  • Reaction Time: While a sufficient reaction time is necessary for complete conversion, unnecessarily long reaction times, especially at elevated temperatures, can increase the likelihood of polymerization. Monitoring the reaction progress (e.g., by TLC or GC) can help determine the optimal time to stop the reaction.

Q3: After the acetylation of methyl 6-hydroxyhexanoate, my product purity is still low, and I suspect unreacted starting material. Should I increase the reaction temperature or time?

A3: If you have unreacted methyl 6-hydroxyhexanoate, both reaction time and temperature are key parameters to adjust.

  • Reaction Time: Acetylation reactions can sometimes be slower than expected. Increasing the reaction time is a good first step. Monitor the reaction's progress to determine when the consumption of the starting material plateaus.

  • Temperature: Gently heating the reaction mixture can significantly increase the reaction rate.[6][7] However, it's important to do this cautiously. Start with a modest increase in temperature (e.g., to 40-50 °C) and monitor the effect on the reaction rate and purity.

  • Reagent Stoichiometry: Ensure you are using a sufficient excess of the acetylating agent (e.g., acetic anhydride) and that the catalyst (if used) is active.

Experimental Protocols

Step 1: Synthesis of Methyl 6-hydroxyhexanoate via Transesterification of ε-Caprolactone

This procedure describes the acid-catalyzed ring-opening of ε-caprolactone with methanol.

Materials:

  • ε-Caprolactone

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or other suitable acid catalyst

  • Sodium bicarbonate (or other suitable base for neutralization)

  • Anhydrous sodium sulfate (or magnesium sulfate)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ε-caprolactone and an excess of anhydrous methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain it for a specified time. The optimal temperature and time should be determined empirically, but a starting point is refluxing for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the consumption of ε-caprolactone.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acid catalyst by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with an organic solvent (e.g., diethyl ether) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 6-hydroxyhexanoate.

  • Purify the crude product by vacuum distillation if necessary.

Step 2: Synthesis of this compound via Acetylation

This procedure describes the acetylation of methyl 6-hydroxyhexanoate.

Materials:

  • Methyl 6-hydroxyhexanoate

  • Acetic anhydride

  • Pyridine or another suitable base catalyst

  • Deionized water

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (or magnesium sulfate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 6-hydroxyhexanoate in an appropriate solvent (or neat if it is a liquid at the reaction temperature).

  • Add a slight excess of acetic anhydride and a catalytic amount of pyridine.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a specified time.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding deionized water to hydrolyze any excess acetic anhydride.

  • Extract the product with an organic solvent.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove acetic acid) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the product by vacuum distillation or column chromatography as needed.

Data Presentation

The following tables provide an illustrative summary of the expected qualitative impact of temperature and reaction time on the purity of the intermediate and final products. Optimal conditions should be determined empirically for each specific experimental setup.

Table 1: Impact of Temperature and Reaction Time on Methyl 6-hydroxyhexanoate Purity

TemperatureReaction TimePurity of Methyl 6-hydroxyhexanoatePredominant Impurities
LowShortLowUnreacted ε-caprolactone
LowLongModerateUnreacted ε-caprolactone
OptimalOptimalHighMinimal
HighShortModerate to HighPotential for some polymer byproduct
HighLongLow to ModeratePolymer byproduct, degradation products

Table 2: Impact of Temperature and Reaction Time on this compound Purity

TemperatureReaction TimePurity of this compoundPredominant Impurities
Room TempShortLow to ModerateUnreacted Methyl 6-hydroxyhexanoate
Room TempLongHighMinimal
Moderate HeatShortHighMinimal
Moderate HeatLongHighMinimal
High HeatAnyModerate to HighPotential for degradation byproducts

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Transesterification cluster_step2 Step 2: Acetylation e-Caprolactone e-Caprolactone Reaction1 Acid-Catalyzed Transesterification e-Caprolactone->Reaction1 Methanol Methanol Methanol->Reaction1 Methyl_6_hydroxyhexanoate Methyl 6-hydroxyhexanoate Reaction1->Methyl_6_hydroxyhexanoate Reaction2 Base-Catalyzed Acetylation Methyl_6_hydroxyhexanoate->Reaction2 Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Reaction2 Methyl_6_acetoxyhexanoate This compound Reaction2->Methyl_6_acetoxyhexanoate

Caption: Synthetic workflow for this compound.

Temp_Time_Impact cluster_transesterification Transesterification of ε-Caprolactone cluster_acetylation Acetylation of Methyl 6-hydroxyhexanoate Temp1 Temperature Purity1 Purity of Methyl 6-hydroxyhexanoate Temp1->Purity1 Optimal Temp Increases Rate Side_Reaction1 Polymerization/ Decomposition Temp1->Side_Reaction1 High Temp Promotes Time1 Reaction Time Time1->Purity1 Sufficient Time for Conversion Time1->Side_Reaction1 Long Time Promotes Side_Reaction1->Purity1 Decreases Temp2 Temperature Purity2 Purity of Methyl 6-acetoxyhexanoate Temp2->Purity2 Gentle Heat Increases Rate Side_Reaction2 Incomplete Reaction Temp2->Side_Reaction2 Low Temp Causes Time2 Reaction Time Time2->Purity2 Sufficient Time for Conversion Time2->Side_Reaction2 Short Time Causes Side_Reaction2->Purity2 Decreases

Caption: Impact of temperature and time on product purity.

References

Minimizing byproduct formation in the synthesis of "Methyl 6-acetoxyhexanoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of Methyl 6-acetoxyhexanoate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common and efficient method for synthesizing this compound is a two-step process. The first step involves the ring-opening of ε-caprolactone with methanol, typically under acidic catalysis, to yield Methyl 6-hydroxyhexanoate. The second step is the acetylation of the hydroxyl group of Methyl 6-hydroxyhexanoate using an acetylating agent like acetic anhydride, usually in the presence of a base or an acid catalyst.[1][2][3][4][5]

Q2: What are the potential byproducts in the synthesis of this compound?

A2: Several byproducts can form depending on the reaction conditions. During the initial ring-opening of ε-caprolactone, incomplete reaction can leave unreacted starting material. Additionally, oligomerization of 6-hydroxyhexanoic acid can occur, especially under acidic conditions. In the subsequent acetylation step, incomplete reaction will result in the presence of Methyl 6-hydroxyhexanoate. If the reaction conditions are not carefully controlled, side reactions with acetic anhydride can occur. During workup, hydrolysis of the ester product back to Methyl 6-hydroxyhexanoate or even 6-hydroxyhexanoic acid can happen if exposed to acidic or basic aqueous solutions for extended periods.[6]

Q3: How can I monitor the progress of the reaction?

A3: The progress of both the ring-opening and acetylation reactions can be effectively monitored using thin-layer chromatography (TLC). For a more quantitative analysis of the reaction mixture and to check for the presence of byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique.[7][8][9] High-Performance Liquid Chromatography (HPLC) can also be utilized for monitoring the reaction and assessing the purity of the final product.[6]

Q4: What are the recommended purification methods for this compound?

A4: After the reaction is complete, a standard aqueous workup is typically performed to remove the catalyst and water-soluble byproducts. This involves washing the organic layer with a mild base (like sodium bicarbonate solution) to neutralize any acid, followed by a wash with brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and the solvent is removed under reduced pressure. For high purity, the crude product is often purified by fractional distillation under reduced pressure or by silica gel column chromatography.[1]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting/Optimization Strategy
Incomplete Ring-Opening of ε-caprolactone - Increase reaction time: Monitor the reaction by TLC until the ε-caprolactone spot disappears. - Increase catalyst concentration: For acid-catalyzed ring-opening, a slight increase in the amount of acid catalyst (e.g., sulfuric acid) can improve the reaction rate.[10] - Ensure anhydrous conditions: Water can inhibit the reaction. Use dry methanol and glassware.
Incomplete Acetylation - Increase excess of acetic anhydride: Use a larger excess of acetic anhydride to drive the reaction to completion.[11][12] - Optimize catalyst: If using a basic catalyst like pyridine, ensure it is anhydrous. For acid-catalyzed acetylation, ensure a sufficient amount is used. - Increase reaction temperature: Gently heating the reaction mixture can increase the rate of acetylation, but be cautious of potential side reactions at higher temperatures.
Product Loss During Workup - Careful pH adjustment: During neutralization with a base like sodium bicarbonate, avoid making the aqueous layer too basic, as this can promote hydrolysis of the ester.[6] - Minimize contact time with aqueous layers: Perform extractions efficiently to reduce the risk of hydrolysis. - Thorough extraction: Ensure all the product is extracted from the aqueous layer by performing multiple extractions with a suitable organic solvent.
Equilibrium Limitation in Fischer Esterification (if starting from 6-hydroxyhexanoic acid) - Use a large excess of methanol: This will shift the equilibrium towards the formation of the methyl ester.[10] - Remove water: Use a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.[13]
Issue 2: Presence of Impurities in the Final Product
Impurity Detected Potential Cause Troubleshooting/Mitigation Strategy
Unreacted Methyl 6-hydroxyhexanoate Incomplete acetylation reaction.- Increase the amount of acetic anhydride and/or catalyst. - Increase the reaction time or temperature. - Ensure all reagents are pure and anhydrous.
ε-caprolactone Incomplete ring-opening reaction.- Increase reaction time or catalyst concentration in the first step. - Purify the intermediate Methyl 6-hydroxyhexanoate before acetylation.
Acetic Acid Byproduct of the acetylation with acetic anhydride.- During workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to neutralize and remove the acetic acid.
Polymeric/Oligomeric Byproducts Self-polymerization of 6-hydroxyhexanoic acid or its methyl ester, especially at high temperatures or with certain catalysts.- Use milder reaction conditions (lower temperature, shorter reaction time). - Choose a catalyst less prone to promoting polymerization. For example, in the ring-opening step, certain metal alkoxides can be used for controlled polymerization.[14]
6-Hydroxyhexanoic Acid Hydrolysis of the ester during workup.- Perform the aqueous workup quickly and at a low temperature. - Avoid strongly acidic or basic conditions during purification.

Experimental Protocols

Synthesis of Methyl 6-hydroxyhexanoate from ε-caprolactone

Materials:

  • ε-caprolactone

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Diethyl ether or Dichloromethane (for extraction)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ε-caprolactone in a large excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC until all the ε-caprolactone has been consumed.

  • Cool the reaction mixture to room temperature and neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • To the residue, add water and extract the product with an organic solvent like diethyl ether or dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude Methyl 6-hydroxyhexanoate.[2]

  • The crude product can be purified by distillation under reduced pressure.

Synthesis of this compound from Methyl 6-hydroxyhexanoate

Materials:

  • Methyl 6-hydroxyhexanoate

  • Acetic Anhydride

  • Pyridine (anhydrous) or a catalytic amount of an acid (e.g., sulfuric acid)

  • Diethyl ether or Dichloromethane

  • 1 M HCl (if using pyridine)

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure (using Pyridine):

  • Dissolve Methyl 6-hydroxyhexanoate in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (typically 1.5-2 equivalents per hydroxyl group) to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed as monitored by TLC.

  • Quench the reaction by the slow addition of methanol.

  • Dilute the reaction mixture with an organic solvent like diethyl ether or dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous sodium bicarbonate solution (to remove acetic acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

  • The crude product can be further purified by distillation under reduced pressure or silica gel column chromatography.[3]

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Ring-Opening of ε-caprolactone cluster_step2 Step 2: Acetylation e-caprolactone e-caprolactone Reaction_1 Reflux e-caprolactone->Reaction_1 Methanol Methanol Methanol->Reaction_1 Acid_Catalyst_1 Acid Catalyst (e.g., H2SO4) Acid_Catalyst_1->Reaction_1 Workup_1 Neutralization & Extraction Reaction_1->Workup_1 Methyl_6_hydroxyhexanoate Methyl 6-hydroxyhexanoate Workup_1->Methyl_6_hydroxyhexanoate Reaction_2 Stir at RT Methyl_6_hydroxyhexanoate->Reaction_2 Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction_2 Base_Catalyst Base or Acid Catalyst Base_Catalyst->Reaction_2 Workup_2 Aqueous Workup Reaction_2->Workup_2 Purification Purification (Distillation/Chromatography) Workup_2->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the two-step synthesis of this compound.

TroubleshootingLowYield Low_Yield Low Yield of This compound Check_Step1 Incomplete Ring-Opening? Low_Yield->Check_Step1 Possible Cause Check_Step2 Incomplete Acetylation? Low_Yield->Check_Step2 Possible Cause Check_Workup Product Loss During Workup? Low_Yield->Check_Workup Possible Cause Sol_Step1 Increase Reaction Time Increase Catalyst Ensure Anhydrous Conditions Check_Step1->Sol_Step1 Solution Sol_Step2 Increase Acetic Anhydride Optimize Catalyst Increase Temperature Check_Step2->Sol_Step2 Solution Sol_Workup Careful pH Control Minimize Aqueous Contact Time Thorough Extraction Check_Workup->Sol_Workup Solution

Caption: Troubleshooting logic for addressing low yield in the synthesis.

TroubleshootingImpurities Impurities Impurities Detected in Final Product Impurity_1 Unreacted Methyl 6-hydroxyhexanoate Impurities->Impurity_1 Common Impurity Impurity_2 ε-caprolactone Impurities->Impurity_2 Common Impurity Impurity_3 Polymeric Byproducts Impurities->Impurity_3 Possible Impurity Cause_1 Incomplete Acetylation Impurity_1->Cause_1 Cause Cause_2 Incomplete Ring-Opening Impurity_2->Cause_2 Cause Cause_3 Harsh Reaction Conditions Impurity_3->Cause_3 Cause Solution_1 Drive Acetylation to Completion Cause_1->Solution_1 Remedy Solution_2 Ensure Complete Ring-Opening or Purify Intermediate Cause_2->Solution_2 Remedy Solution_3 Use Milder Conditions Cause_3->Solution_3 Remedy

Caption: Logical relationships for troubleshooting common impurities.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 6-Acetoxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of methyl 6-acetoxyhexanoate. For comparative purposes, spectral data for isomeric and homologous esters are also presented. Detailed experimental protocols for acquiring high-quality NMR spectra are included to support researchers in their analytical endeavors.

Comparative Spectral Data

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. In the case of this compound and its analogs, the position of the acetoxy group and the length of the carbon chain significantly influence the ¹H and ¹³C NMR spectra. Below is a comparative summary of the predicted and experimentally observed chemical shifts for this compound and two comparative compounds: methyl 5-acetoxyhexanoate (an isomer) and ethyl 6-acetoxyhexanoate (a homologous ester).

Table 1: Comparative ¹H NMR Spectral Data (Predicted/Observed, in ppm)

Assignment This compound Methyl 5-acetoxyhexanoate Ethyl 6-acetoxyhexanoate
-OCH₃ (ester)~3.67 (s)~3.67 (s)-
-CH₂ -O(C=O)-~4.05 (t)-~4.05 (t)
-CH(O(C=O) )--~4.88 (m)-
-(C=O)OCH₂ CH₃--~4.12 (q)
-CH₂ -(C=O)O-~2.30 (t)~2.32 (t)~2.30 (t)
-(C=O)-CH₃ ~2.05 (s)~2.04 (s)~2.05 (s)
-(C=O)OCH₂CH₃ --~1.25 (t)
Methylene Chain~1.3-1.7 (m)~1.3-1.8 (m)~1.3-1.7 (m)

Note: Chemical shifts are referenced to TMS at 0 ppm. Predicted values are based on established increments and data from similar structures. 's' denotes singlet, 't' triplet, 'q' quartet, and 'm' multiplet.

Table 2: Comparative ¹³C NMR Spectral Data (Predicted/Observed, in ppm)

Assignment This compound Methyl 5-acetoxyhexanoate Ethyl 6-acetoxyhexanoate
C =O (ester)~174.0~173.8~173.5
C =O (acetate)~171.0~170.5~171.0
-OC H₃ (ester)~51.5~51.5-
-C H₂-O(C=O)-~64.5-~64.5
-C H(O(C=O))--~69.0-
-(C=O)OC H₂CH₃--~60.3
-C H₂-(C=O)O-~34.0~33.8~34.1
-(C=O)-C H₃~21.0~21.2~21.0
-(C=O)OCH₂C H₃--~14.2
Methylene Chain~24.5, ~25.5, ~28.5~22.0, ~27.0, ~38.0~24.6, ~25.6, ~28.6

Note: Chemical shifts are referenced to TMS at 0 ppm. Predicted values are based on established increments and data from similar structures.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible NMR data, the following experimental protocols are recommended.

Sample Preparation
  • Sample Purity: Ensure the analyte is free from particulate matter. If necessary, filter the sample solution through a small plug of glass wool placed in a Pasteur pipette.[1]

  • Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar esters due to its excellent dissolving power and the presence of a residual solvent peak that can be used for chemical shift referencing.[1]

  • Concentration:

    • For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.[2]

    • For ¹³C NMR, a higher concentration of 50-100 mg in 0.5-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.[2]

  • Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is commonly used as an internal standard at a concentration of 0.05-0.1% (v/v).[3]

  • NMR Tube: Use clean, high-quality 5 mm NMR tubes that are free from scratches or chips.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse angle is typically used for routine spectra to allow for shorter relaxation delays.

    • Acquisition Time (at): 2-4 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans (ns): 8-16 scans are usually sufficient for samples with good concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Pulse Angle: A 30° pulse angle is recommended to reduce the impact of long T1 relaxation times for quaternary carbons.

    • Acquisition Time (at): 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): A higher number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

Spectral Analysis Workflow

The process of analyzing the ¹H and ¹³C NMR spectra of this compound involves a logical sequence of steps to assign the observed signals to the corresponding nuclei in the molecule. This workflow is visualized in the following diagram.

Spectral_Analysis_Workflow cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis cluster_2D 2D NMR Correlation (Optional) H_Integration Signal Integration H_Multiplicity Splitting Patterns (Multiplicity) H_Integration->H_Multiplicity Determine neighboring protons H_Assignment Proton Assignment H_Multiplicity->H_Assignment Confirm structure H_Shifts Chemical Shifts H_Shifts->H_Integration Identify proton groups COSY COSY (¹H-¹H Correlation) H_Assignment->COSY HSQC HSQC (¹H-¹³C Correlation) H_Assignment->HSQC C_Count Number of Signals C_Shifts Chemical Shifts C_Count->C_Shifts Assess molecular symmetry C_DEPT DEPT Spectra (optional) C_Shifts->C_DEPT Identify C, CH, CH₂, CH₃ C_Assignment Carbon Assignment C_Shifts->C_Assignment Assign carbons based on environment C_DEPT->C_Assignment Confirm carbon types C_Assignment->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) COSY->HMBC HSQC->HMBC Final_Structure Final Structure Confirmation HMBC->Final_Structure

Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.

References

A Comparative Guide to the GC-MS Fragmentation Pattern of Methyl 6-acetoxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the expected Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation pattern of Methyl 6-acetoxyhexanoate. Due to the limited availability of a published mass spectrum for this specific compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry. For comparative analysis, the fragmentation patterns of two alternative ester compounds, Methyl Hexanoate and Butyl Acetate, are presented alongside. This guide includes detailed experimental protocols and visual diagrams to facilitate a comprehensive understanding of the analysis.

Data Presentation: Comparison of Key Mass Fragments

The following table summarizes the predicted key mass-to-charge ratio (m/z) values for this compound and compares them with the observed fragments for Methyl Hexanoate and Butyl Acetate.

Fragment Type This compound (Predicted) Methyl Hexanoate (Alternative 1) Butyl Acetate (Alternative 2)
Molecular Ion (M•+) m/z 174 (low abundance or absent)m/z 130[1][2][3][4][5]m/z 116[6][7]
McLafferty Rearrangement m/z 74m/z 74 (base peak)[1][2]m/z 61
Alpha-Cleavage (Loss of •OCH3) m/z 143m/z 99[2]m/z 73
Alpha-Cleavage (Loss of •C5H10OCOCH3) m/z 59m/z 59m/z 43 (base peak)[6][8]
Loss of Acetic Acid (CH3COOH) m/z 114Not ApplicableNot Applicable
Loss of Acetoxy Group (•OCOCH3) m/z 115Not ApplicableNot Applicable
Fragment from Acetate Moiety m/z 43Not Applicablem/z 43 (base peak)[6][8]

Interpreting the Fragmentation Pattern of this compound

The fragmentation of this compound under electron ionization (EI) is predicted to be driven by the presence of two ester functional groups. The likely fragmentation pathways include:

  • McLafferty Rearrangement: A characteristic fragmentation for esters, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon bond. For the methyl ester portion of the molecule, this would lead to the formation of a prominent ion at m/z 74 .

  • Alpha-Cleavage: This involves the cleavage of bonds adjacent to the carbonyl group. Two primary alpha-cleavages are possible for the methyl ester:

    • Loss of the methoxy radical (•OCH3) to yield an acylium ion at m/z 143 .

    • Loss of the larger alkyl chain containing the acetate group to produce an ion at m/z 59 .

  • Cleavage related to the Acetoxy Group:

    • A significant fragmentation pathway is the loss of a neutral molecule of acetic acid (60 Da) from the molecular ion, resulting in a fragment at m/z 114 .

    • Cleavage of the C-O bond of the acetate ester can lead to the loss of an acetoxy radical (•OCOCH3), producing an ion at m/z 115 .

    • The acetyl group itself can lead to a prominent peak at m/z 43 , corresponding to the acylium ion [CH3CO]+. This is often a base peak in acetate esters[8].

Comparison with Alternative Compounds
  • Methyl Hexanoate: As a simple methyl ester, its fragmentation is dominated by the McLafferty rearrangement, giving a base peak at m/z 74, and alpha-cleavage, resulting in a significant peak at m/z 99 (loss of •OCH3)[1][2]. The presence of the m/z 74 peak is a key shared feature with the predicted spectrum of this compound.

  • Butyl Acetate: This compound showcases typical acetate ester fragmentation. The base peak is at m/z 43, corresponding to the [CH3CO]+ ion[6][8]. Another significant peak arises from a McLafferty-type rearrangement involving the butoxy group, leading to a fragment at m/z 61. The presence of the strong m/z 43 peak is a key diagnostic feature for the acetate moiety, which is also expected in the spectrum of this compound.

Experimental Protocols

A generalized experimental protocol for the GC-MS analysis of this compound and similar esters is provided below.

Sample Preparation

For samples containing the analyte in a complex matrix, a liquid-liquid extraction or solid-phase microextraction (SPME) can be employed.

  • Liquid-Liquid Extraction:

    • Dissolve a known amount of the sample in a suitable solvent (e.g., water or buffer).

    • Extract the analyte with an immiscible organic solvent (e.g., hexane, dichloromethane, or ethyl acetate).

    • Collect the organic layer and dry it over anhydrous sodium sulfate.

    • Concentrate the extract to a suitable volume before injection.

  • Solid-Phase Microextraction (SPME):

    • Place the sample in a sealed vial.

    • Expose an SPME fiber to the headspace above the sample or directly immerse it in a liquid sample for a defined period.

    • Retract the fiber and introduce it into the GC injector for thermal desorption.

GC-MS Parameters
Parameter Setting
GC Column A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
Injection Mode Splitless or split (e.g., 10:1), depending on the sample concentration.
Inlet Temperature 250 °C
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.
Oven Temperature Program Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV.
Mass Scan Range 40-300 amu (full scan mode for qualitative analysis). For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used.

Mandatory Visualizations

Fragmentation_Pathway M This compound (M•+, m/z 174) F143 [M - •OCH3]+ m/z 143 M->F143 -•OCH3 F114 [M - CH3COOH]•+ m/z 114 M->F114 -CH3COOH F74 McLafferty Rearrangement [C3H6O2]•+ m/z 74 M->F74 McLafferty F59 [M - •C5H10OCOCH3]+ m/z 59 M->F59 α-cleavage F115 [M - •OCOCH3]+ m/z 115 M->F115 -•OCOCH3 F43 [CH3CO]+ m/z 43 F114->F43 further fragmentation

Caption: Predicted EI Fragmentation of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction (LLE or SPME) Sample->Extraction Concentration Concentration Extraction->Concentration Injection Injection Concentration->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection DataAcquisition Data Acquisition Detection->DataAcquisition LibrarySearch Library Search DataAcquisition->LibrarySearch Interpretation Interpretation LibrarySearch->Interpretation

Caption: General Experimental Workflow for GC-MS Analysis.

References

A Comparative Guide to the FT-IR Characterization of Methyl 6-acetoxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy for the characterization of Methyl 6-acetoxyhexanoate. It is intended for researchers, scientists, and drug development professionals who utilize FT-IR spectroscopy for structural elucidation and quality control of organic molecules. This document outlines the expected vibrational frequencies for this compound and contrasts them with related compounds, supported by experimental data from spectral databases.

Introduction to FT-IR Spectroscopy of Esters

FT-IR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For esters like this compound, which contains two distinct ester functionalities, FT-IR spectroscopy is particularly informative. The key vibrational modes to consider are the carbonyl (C=O) stretching and the carbon-oxygen (C-O) stretching frequencies. The position, intensity, and shape of these absorption bands provide a unique spectral fingerprint of the molecule.

Predicted FT-IR Spectrum of this compound

This compound, with the chemical structure CH₃COOCH₂(CH₂)₄COOCH₃, possesses two ester groups. One is a methyl ester and the other is an acetate ester. This will result in characteristic absorption bands in the FT-IR spectrum.

The most prominent absorption will be from the C=O stretching vibrations of the two ester groups, typically appearing in the region of 1735-1750 cm⁻¹. Due to the slightly different chemical environments, it is possible that this band could appear as a single, broadened peak or as two closely spaced, overlapping peaks.

Additionally, two distinct C-O stretching vibrations are expected. These bands, often found between 1000 and 1300 cm⁻¹, are also characteristic of esters. The C-H stretching vibrations from the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ region.

Comparative FT-IR Data

To provide a clear comparison, the following table summarizes the key FT-IR absorption bands for this compound (predicted) and two related compounds: Methyl hexanoate and 6-Hydroxyhexanoic acid. This comparison highlights the unique spectral features that allow for the differentiation of these molecules.

Functional Group Vibrational Mode **this compound (Predicted Wavenumber, cm⁻¹) **Methyl hexanoate (Experimental Wavenumber, cm⁻¹)[1][2][3][4] 6-Hydroxyhexanoic acid (Experimental Wavenumber, cm⁻¹)[5]
Ester (Methyl & Acetate)C=O Stretch~1740 (strong, sharp)1742 (strong, sharp)N/A
Carboxylic AcidC=O StretchN/AN/A~1700 (strong, broad)
Ester (C-O)C-O Stretch~1240 and ~1170 (strong)1241 and 1170 (strong)N/A
Carboxylic Acid (C-O)C-O StretchN/AN/A~1290 (medium)
HydroxylO-H StretchN/AN/A~3300 (very broad)
AlkaneC-H Stretch2850-29602860-29602860-2940
AlkaneCH₂ Bend~1465~1460~1460

Note: The predicted values for this compound are based on typical ranges for ester functional groups.

The data clearly shows that the presence of two ester groups in this compound would be confirmed by the strong C=O stretch around 1740 cm⁻¹ and the characteristic C-O stretches. In contrast, 6-Hydroxyhexanoic acid would exhibit a broad O-H stretch and a slightly lower frequency C=O stretch for the carboxylic acid. Methyl hexanoate, having only one ester group, serves as a simpler model for the methyl ester portion of the target molecule.

Experimental Protocol for FT-IR Analysis

The following is a detailed methodology for obtaining an FT-IR spectrum of this compound.

Objective: To acquire a high-quality FT-IR spectrum of this compound for structural characterization.

Materials:

  • This compound sample

  • FT-IR spectrometer (e.g., Bruker Tensor 27 FT-IR)[3]

  • Attenuated Total Reflectance (ATR) accessory

  • Isopropanol or other suitable solvent for cleaning

  • Lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.

    • Acquire a background spectrum. This will account for any ambient atmospheric absorptions and instrumental artifacts. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Sample Analysis:

    • Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., number of scans, resolution).

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or smoothing functions.

    • Label the significant peaks with their corresponding wavenumbers.

Logical Workflow for FT-IR Characterization

The following diagram illustrates the logical workflow for the characterization of this compound using FT-IR spectroscopy.

FTIR_Workflow cluster_prep Sample Preparation & Setup cluster_analysis Data Acquisition & Analysis cluster_interpretation Interpretation & Comparison start Start instrument_prep Prepare FT-IR Spectrometer start->instrument_prep background_scan Acquire Background Spectrum instrument_prep->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan process_data Process Spectrum (e.g., Baseline Correction) sample_scan->process_data peak_analysis Identify Peak Frequencies process_data->peak_analysis functional_group Assign Functional Groups (C=O, C-O, C-H) peak_analysis->functional_group compare_spectra Compare with Reference Spectra (e.g., Methyl Hexanoate) functional_group->compare_spectra conclusion Confirm Structure of this compound compare_spectra->conclusion

Caption: Logical workflow for FT-IR analysis.

This guide provides a framework for the FT-IR characterization of this compound. By comparing its predicted spectrum with those of related compounds and following a robust experimental protocol, researchers can confidently identify and characterize this molecule.

References

Monitoring the Synthesis of Methyl 6-Acetoxyhexanoate: A Comparative Guide to Reaction Progress Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of "Methyl 6-acetoxyhexanoate," a compound of interest in various chemical industries, meticulous monitoring of the reaction progress is paramount to ensure optimal yield and purity. This guide provides a comparative analysis of Thin-layer Chromatography (TLC) and its alternatives, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for tracking the conversion of the starting material, Methyl 6-hydroxyhexanoate, to the final acetylated product.

Thin-layer Chromatography (TLC): A Rapid and Cost-Effective Approach

TLC is a widely used technique in synthetic chemistry for its simplicity, speed, and low cost, making it an excellent choice for qualitative and semi-quantitative monitoring of reaction progress.[1][2] By observing the disappearance of the starting material spot and the appearance of the product spot on a TLC plate, a researcher can quickly assess the status of the reaction.

1. Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Mobile phase: A mixture of n-hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v). The optimal ratio may require some experimentation.

  • Capillary tubes for spotting

  • Visualization agents:

    • UV lamp (254 nm)

    • Iodine chamber

    • Potassium permanganate (KMnO4) stain

    • p-Anisaldehyde stain

2. Procedure:

  • Plate Preparation: With a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate. Mark starting points for the starting material (SM), co-spot (C), and reaction mixture (RM).[3]

  • Spotting:

    • Dissolve a small amount of the starting material (Methyl 6-hydroxyhexanoate) in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot it on the 'SM' mark.

    • At timed intervals (e.g., 0, 15, 30, 60 minutes), take a small aliquot of the reaction mixture, dilute it with a volatile solvent, and spot it on the 'RM' mark for that time point.

    • On the 'C' mark, spot the starting material first, and then spot the reaction mixture on top of it. This "co-spot" helps in distinguishing between the starting material and the product, especially if their Rf values are close.[3]

  • Development: Place the spotted TLC plate in a developing chamber containing the mobile phase. The solvent level should be below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm). The starting material and product, if UV-active, will appear as dark spots. Circle the spots with a pencil.

    • For enhanced visualization, place the plate in an iodine chamber or dip it into a staining solution like potassium permanganate or p-anisaldehyde, followed by gentle heating.[4] Different functional groups will yield colored spots with these stains.

3. Interpretation:

  • The starting material, Methyl 6-hydroxyhexanoate, is more polar than the product, this compound, due to the presence of the hydroxyl group. Therefore, the starting material will have a lower Retention Factor (Rf) value and will be found closer to the baseline.

  • As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the product with a higher Rf value will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Alternative Methods for Reaction Monitoring

While TLC is a convenient method, GC-MS and NMR spectroscopy offer more quantitative and detailed information about the reaction progress.

GC-MS is a powerful technique that separates components of a mixture and provides their mass spectra, allowing for both qualitative identification and quantitative analysis.[4] For the analysis of the this compound reaction, GC-MS can precisely quantify the concentrations of the reactant and product over time.

Experimental Workflow:

  • At various time points, an aliquot of the reaction mixture is withdrawn.

  • The aliquot is quenched to stop the reaction and then diluted with a suitable solvent.

  • An internal standard may be added for accurate quantification.

  • The sample is injected into the GC-MS system.

  • The resulting chromatogram will show peaks corresponding to the starting material and the product at different retention times. The area under each peak is proportional to the concentration of the respective compound.

NMR spectroscopy, particularly in-situ (real-time) NMR, is a non-invasive technique that provides detailed structural information and quantitative data on the reaction mixture as it evolves.[5] By monitoring the disappearance of proton signals specific to the starting material and the appearance of new signals corresponding to the product, the reaction kinetics can be accurately determined without the need for sample workup.[6]

Experimental Workflow:

  • The reaction is set up in an NMR tube.

  • The NMR tube is placed inside the NMR spectrometer.

  • ¹H NMR spectra are acquired at regular intervals throughout the reaction.

  • The integration of specific peaks corresponding to the starting material and product is used to calculate their relative concentrations and the percentage conversion over time.

Performance Comparison

The choice of analytical method for monitoring the synthesis of this compound depends on the specific requirements of the study, such as the need for quantitative data, speed, and available resources.

FeatureThin-Layer Chromatography (TLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of components between a stationary and a mobile phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Nuclear spin transitions in a magnetic field, providing structural and quantitative information.
Data Output Qualitative/Semi-quantitative (spot intensity and Rf value).Quantitative (peak area), with mass spectra for identification.[4]Quantitative (peak integration), with detailed structural information.[6]
Speed of Analysis Fast (minutes per sample).Slower (tens of minutes per sample).[7]Very fast for in-situ monitoring (spectra acquired in minutes).[5]
Sensitivity (LOD) Lower (µg-ng range).[8]High (pg-fg range).[3]Moderate (mg-µg range).[9]
Cost Low.High.Very High.
Sample Preparation Minimal (dilution and spotting).Moderate (quenching, dilution, possible derivatization).Minimal for in-situ (reaction in NMR tube).
Throughput High (multiple samples on one plate).Moderate (sequential injections).Low (one reaction at a time for in-situ).

LOD: Limit of Detection. The values are general estimates and can vary depending on the specific instrumentation and experimental conditions.

Visualizing the Workflows

To better illustrate the logical flow of each analytical method, the following diagrams are provided.

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_interpretation Interpretation prep_plate Prepare TLC Plate spotting Spot Samples (SM, RM, Co-spot) prep_plate->spotting prep_chamber Prepare Developing Chamber development Develop Plate prep_chamber->development spotting->development visualization Visualize Spots (UV, Stain) development->visualization interpretation Analyze Rf Values and Spot Intensity visualization->interpretation

Caption: Workflow for Thin-Layer Chromatography (TLC) analysis.

GCMS_Workflow cluster_sampling Sampling cluster_prep Preparation cluster_analysis Analysis cluster_interpretation Interpretation sampling Withdraw Aliquot from Reaction quenching Quench Reaction sampling->quenching dilution Dilute Sample quenching->dilution injection Inject into GC-MS dilution->injection data_acq Data Acquisition injection->data_acq data_analysis Analyze Chromatogram and Mass Spectra data_acq->data_analysis

Caption: Workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

NMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_interpretation Interpretation prep_sample Prepare Reaction in NMR Tube placement Place Tube in Spectrometer prep_sample->placement data_acq Acquire Spectra over Time placement->data_acq data_analysis Analyze Peak Integrals data_acq->data_analysis

Caption: Workflow for in-situ Nuclear Magnetic Resonance (NMR) analysis.

References

A Comparative Guide to the Synthesis of Methyl 6-acetoxyhexanoate and Ethyl 6-acetoxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic routes for Methyl 6-acetoxyhexanoate and Ethyl 6-acetoxyhexanoate. Both esters are valuable intermediates in organic synthesis, finding applications in the development of fragrances, and as building blocks for more complex molecules. The comparison focuses on a common and efficient two-step pathway starting from ε-caprolactone, providing experimental data, detailed protocols, and a discussion of the key differences between the two syntheses.

Executive Summary

The synthesis of both this compound and Ethyl 6-acetoxyhexanoate can be efficiently achieved through a two-step process involving the acid-catalyzed ring-opening of ε-caprolactone followed by acetylation of the resulting hydroxy ester. The primary distinction between the two syntheses lies in the alcohol used for the initial transesterification step—methanol for the methyl ester and ethanol for the ethyl ester. This choice influences reaction times and potentially the overall yield. While detailed experimental data for the synthesis of Ethyl 6-acetoxyhexanoate is well-documented, specific data for the methyl ester synthesis is less prevalent. This guide presents a direct comparison based on a well-established protocol for the ethyl ester and a proposed, analogous route for the methyl ester, supported by general principles of esterification.

Data Presentation

The following tables summarize the key quantitative data for the two-step synthesis of each target compound.

Table 1: Synthesis of 6-Hydroxyhexanoate Esters via Transesterification of ε-Caprolactone

ParameterMethyl 6-hydroxyhexanoate (Proposed)Ethyl 6-hydroxyhexanoate[1][2][3][4]
Starting Material ε-Caprolactone, Methanolε-Caprolactone, Ethanol
Catalyst Sulfuric Acid (catalytic)Sulfuric Acid (catalytic)
Solvent Methanol (reagent and solvent)Ethanol (reagent and solvent)
Reaction Temperature RefluxReflux
Reaction Time ~1 hour< 1 hour
Reported Yield Estimated ~75-85%77% (average)

Table 2: Synthesis of 6-Acetoxyhexanoate Esters via Acetylation

ParameterThis compound (Proposed)Ethyl 6-acetoxyhexanoate[1][2][3][4]
Starting Material Methyl 6-hydroxyhexanoateEthyl 6-hydroxyhexanoate
Reagents Acetic Anhydride, PyridineAcetic Anhydride, Pyridine
Solvent Dichloromethane (or similar aprotic solvent)Dichloromethane
Reaction Temperature Room TemperatureRoom Temperature
Reaction Time ~1 hour~1 hour
Reported Yield Estimated ~70-80%72% (average)

Experimental Protocols

Synthesis of Ethyl 6-acetoxyhexanoate

This is a well-established two-step procedure.[1][2][3][4]

Step 1: Acid-Catalyzed Transesterification of ε-Caprolactone to Ethyl 6-hydroxyhexanoate

  • To a round-bottom flask equipped with a reflux condenser, add ε-caprolactone and an excess of ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete in under an hour.

  • After completion, cool the mixture and neutralize the acid with a saturated solution of sodium bicarbonate.

  • Remove the excess ethanol using a rotary evaporator.

  • Extract the desired product with an organic solvent such as methyl tert-butyl ether.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Ethyl 6-hydroxyhexanoate.

Step 2: Acetylation of Ethyl 6-hydroxyhexanoate to Ethyl 6-acetoxyhexanoate

  • Dissolve Ethyl 6-hydroxyhexanoate in a suitable aprotic solvent like dichloromethane in a round-bottom flask.

  • Add pyridine to the solution, followed by the dropwise addition of acetic anhydride.

  • Stir the reaction mixture at room temperature for approximately one hour. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 6-acetoxyhexanoate.

  • Purify the product by column chromatography if necessary.

Proposed Synthesis of this compound

This proposed protocol is based on the established procedure for the ethyl ester and general principles of organic synthesis.

Step 1: Acid-Catalyzed Transesterification of ε-Caprolactone to Methyl 6-hydroxyhexanoate

  • In a round-bottom flask fitted with a reflux condenser, combine ε-caprolactone with a significant excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for approximately one hour, monitoring the reaction's progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature and neutralize the sulfuric acid with a saturated sodium bicarbonate solution.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate to afford Methyl 6-hydroxyhexanoate.

Step 2: Acetylation of Methyl 6-hydroxyhexanoate to this compound

  • Dissolve the Methyl 6-hydroxyhexanoate intermediate in an anhydrous aprotic solvent such as dichloromethane.

  • Add pyridine to the solution, followed by the slow addition of acetic anhydride.

  • Stir the mixture at room temperature for about an hour, checking for completion by TLC.

  • Work up the reaction by adding water and separating the organic phase.

  • Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield this compound.

  • Further purification can be achieved through column chromatography.

Mandatory Visualization

Synthesis_Workflow cluster_methyl Synthesis of this compound cluster_ethyl Synthesis of Ethyl 6-acetoxyhexanoate M_start ε-Caprolactone M_intermediate Methyl 6-hydroxyhexanoate M_start->M_intermediate Transesterification M_reagent1 Methanol, H₂SO₄ (cat.) M_product This compound M_intermediate->M_product Acetylation M_reagent2 Acetic Anhydride, Pyridine E_start ε-Caprolactone E_intermediate Ethyl 6-hydroxyhexanoate E_start->E_intermediate Transesterification E_reagent1 Ethanol, H₂SO₄ (cat.) E_product Ethyl 6-acetoxyhexanoate E_intermediate->E_product Acetylation E_reagent2 Acetic Anhydride, Pyridine

Caption: Comparative workflow for the synthesis of the target esters.

Comparative Analysis

  • Reaction Kinetics: Methanol, being a smaller and less sterically hindered alcohol than ethanol, is expected to react faster in the acid-catalyzed transesterification of ε-caprolactone. However, for practical laboratory purposes with reaction times of around an hour, this difference may not be significant.

  • Yield: The reported average yield for the synthesis of Ethyl 6-hydroxyhexanoate is 77%.[1][2][3][4] It is reasonable to expect a comparable, if not slightly higher, yield for the synthesis of Methyl 6-hydroxyhexanoate under optimized conditions due to the higher reactivity of methanol. A comparative study on the methanolysis and ethanolysis of animal fats showed higher yields for methanolysis. The acetylation step for both hydroxy esters proceeds under similar mild conditions, and the yields are expected to be comparable. The reported average yield for the acetylation of Ethyl 6-hydroxyhexanoate is 72%.[1][2][3][4]

  • Purification: Both syntheses involve similar workup and purification procedures. The polarity differences between the methyl and ethyl esters are minor, suggesting that standard techniques like column chromatography would be effective for both.

  • Reagent Cost and Availability: Both methanol and ethanol are readily available and relatively inexpensive commodity chemicals. The cost difference between the two is unlikely to be a significant factor for laboratory-scale synthesis.

  • Safety: Both methanol and ethanol are flammable liquids and should be handled with appropriate care in a well-ventilated fume hood. Methanol is more toxic than ethanol and can cause blindness or death if ingested. Therefore, additional caution should be exercised when working with methanol.

Conclusion

The syntheses of this compound and Ethyl 6-acetoxyhexanoate from ε-caprolactone are highly analogous and efficient. The choice between preparing the methyl or ethyl ester will likely depend on the specific requirements of the subsequent synthetic steps or the desired physical properties of the final product. While the use of methanol may offer a slight kinetic advantage in the initial transesterification step, both routes are practical and high-yielding. For researchers, the well-documented protocol for the ethyl ester provides a reliable starting point, which can be readily adapted for the synthesis of its methyl counterpart.

References

A Comparative Guide to Polyester Precursors: Methyl 6-Acetoxyhexanoate vs. Alternative Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable monomer is a critical step in the design and synthesis of polyesters with tailored properties for advanced applications, including drug delivery systems and biomedical devices. This guide provides an objective comparison of methyl 6-acetoxyhexanoate as a precursor for polyesters against other commonly used esters, supported by available experimental data and established synthesis principles.

Introduction to Polyester Precursors

Polyesters are a versatile class of polymers synthesized through the polymerization of diacids and diols, or the self-condensation of hydroxy acids or their ester derivatives. The chemical structure of the monomeric precursor significantly influences the physicochemical properties of the resulting polyester, such as its molecular weight, thermal stability, mechanical strength, and biodegradability. This guide focuses on the potential of this compound as a polyester precursor and compares it with structurally similar and commonly utilized esters.

Precursor Synthesis and Polymerization Pathways

The synthesis of polyesters from hydroxy esters typically proceeds via a polycondensation reaction, where the hydroxyl group of one monomer reacts with the ester group of another, eliminating a small molecule like methanol. The presence of an acetoxy group in this compound introduces an additional reactive site and can influence the polymerization process and the final polymer characteristics.

Proposed Synthesis of Poly(this compound)

While direct experimental data on the polymerization of this compound is limited in publicly available literature, a plausible synthetic route involves a melt polycondensation, a common method for producing polyesters from renewable resources.[1] This process would involve the transesterification of the methyl ester group with the hydroxyl group generated in situ from the deacetylation of another monomer molecule, or direct polycondensation of the corresponding 6-hydroxyhexanoic acid. A potential challenge is the possibility of side reactions involving the acetoxy group.

In contrast, the polymerization of methyl 6-hydroxyhexanoate, a closely related precursor, can be achieved through a more straightforward self-condensation reaction.

Comparative Data of Polyesters from Different Precursors

To provide a comparative framework, the following table summarizes key performance metrics for polyesters derived from methyl 6-hydroxyhexanoate (as poly(ε-caprolactone), its isomeric equivalent) and other relevant aliphatic polyesters. Data for poly(this compound) is extrapolated based on the expected influence of the pendant acetoxy group.

PropertyPoly(ε-caprolactone) (from 6-hydroxyhexanoic acid)Poly(lactic acid) (PLA)Poly(glycolic acid) (PGA)Poly(this compound) (Predicted)
Molecular Weight (Mn, kDa) 10 - 500100 - 10002 - 150Likely lower than PCL due to potential side reactions
Polydispersity Index (PDI) 1.5 - 2.51.5 - 2.51.5 - 2.5Potentially broader due to complex polymerization
Glass Transition Temp. (Tg, °C) -60[2]55 - 65[2]35 - 40[2]Expected to be higher than PCL due to the polar acetoxy group
Melting Temperature (Tm, °C) 59 - 64[2]150 - 180[2]220 - 230[2]Likely lower and broader than PCL due to structural irregularity
Decomposition Temp. (Td, °C) ~350 - 400[2]~350[2]>200[2]May be lower due to the thermal lability of the acetoxy group
Tensile Strength (MPa) 10 - 5050 - 7050 - 90Expected to be lower than PCL
Elongation at Break (%) 800 - 12002 - 101 - 5Potentially higher flexibility due to the pendant group

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following section outlines standard protocols for the synthesis and characterization of polyesters.

Synthesis of this compound

A two-step synthesis starting from ε-caprolactone is a viable route.[3][4][5]

  • Synthesis of Methyl 6-Hydroxyhexanoate: Acid-catalyzed transesterification of ε-caprolactone with methanol.

  • Acetylation: Conversion of methyl 6-hydroxyhexanoate to this compound using acetic anhydride under mildly basic conditions.[3][4][5]

Polyester Synthesis: Melt Polycondensation

This method is suitable for the polymerization of hydroxy esters.[1]

  • Reaction Setup: The monomer (e.g., methyl 6-hydroxyhexanoate or this compound) and a catalyst (e.g., titanium(IV) isopropoxide) are charged into a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet.[1]

  • Polycondensation: The mixture is heated to a high temperature (e.g., 200°C) under a nitrogen purge to facilitate the removal of the condensation byproduct (methanol or acetic acid).[1]

  • Vacuum Application: To achieve high molecular weight polymer, a vacuum is applied in the later stages of the reaction to drive the equilibrium towards polymer formation.

Characterization of Polyesters

1. Molecular Weight Determination by Gel Permeation Chromatography (GPC) [6]

  • Principle: GPC separates polymer molecules based on their size in solution to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[6]

  • Instrumentation: A GPC system equipped with a refractive index (RI) detector is commonly used.[7]

  • Procedure:

    • Prepare a dilute solution of the polyester in a suitable solvent (e.g., tetrahydrofuran or chloroform).

    • Calibrate the GPC system with narrow molecular weight standards (e.g., polystyrene).[8]

    • Inject the polymer solution into the GPC system.

    • Analyze the resulting chromatogram to determine the molecular weight distribution.[9]

2. Thermal Analysis by Differential Scanning Calorimetry (DSC) [2][10]

  • Principle: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of glass transition temperature (Tg), melting temperature (Tm), and crystallinity.[11]

  • Procedure:

    • Accurately weigh a small amount of the polyester sample (5-10 mg) into an aluminum pan.[10]

    • Place the sample pan and a reference pan in the DSC instrument.[10]

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[1]

    • Cool the sample and then reheat to obtain a thermal history-independent thermogram.

    • Analyze the heat flow curve to determine Tg and Tm.[2]

3. Mechanical Properties by Tensile Testing

  • Principle: A universal testing machine is used to measure the tensile properties of a material, such as tensile strength, elongation at break, and Young's modulus, according to standards like ASTM D882 or ISO 527-3 for thin films.[12][13]

  • Procedure:

    • Prepare dumbbell-shaped or rectangular film specimens of the polyester.

    • Mount the specimen in the grips of the tensile testing machine.

    • Apply a tensile load at a constant rate of extension until the specimen breaks.[14]

    • Record the load and elongation data to generate a stress-strain curve and calculate the mechanical properties.[15]

Visualizations

Synthesis Pathway of Polyesters

Polyester_Synthesis cluster_M6A This compound Pathway cluster_M6H Methyl 6-Hydroxyhexanoate Pathway cluster_CL ε-Caprolactone Pathway M6A This compound poly_M6A Poly(this compound) M6A->poly_M6A Melt Polycondensation (- CH3COOH or CH3OH) M6H Methyl 6-Hydroxyhexanoate poly_M6H Poly(methyl 6-hydroxyhexanoate) M6H->poly_M6H Self-Condensation (- CH3OH) CL ε-Caprolactone PCL Poly(ε-caprolactone) CL->PCL Ring-Opening Polymerization Polyester_Characterization start Polyester Sample gpc GPC Analysis start->gpc dsc DSC Analysis start->dsc tensile Tensile Testing start->tensile mw Molecular Weight (Mn, Mw, PDI) gpc->mw thermal Thermal Properties (Tg, Tm, Td) dsc->thermal mechanical Mechanical Properties (Tensile Strength, Elongation) tensile->mechanical

References

A Comparative Guide to the Performance of Ester-Based Plasticizers in Polymer Formulations with a Focus on "Methyl 6-acetoxyhexanoate" and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of various ester-based plasticizers in polymer formulations, with a particular focus on alternatives to traditional phthalates. While direct comparative data for "Methyl 6-acetoxyhexanoate" is limited in publicly available literature, this document evaluates the performance of structurally similar and commercially available alternatives, providing a framework for assessing its potential as a viable plasticizer. The information presented is supported by experimental data from various studies and outlines the standard protocols required for a direct performance evaluation of "this compound".

Plasticizers are essential additives used to enhance the flexibility, durability, and processability of polymeric materials. The growing demand for safer, bio-based, and non-toxic alternatives to conventional phthalate plasticizers has spurred research into a variety of ester-based compounds.[1][2] Among these, derivatives of caprolactone, such as "this compound", represent a promising class of plasticizers due to their potential biodegradability and compatibility with common polymers like polyvinyl chloride (PVC).[3]

Performance Comparison of Alternative Plasticizers

The following tables summarize the performance of several non-phthalate plasticizers, including those derived from ε-caprolactone, in PVC formulations. These alternatives are compared against a common traditional plasticizer, Di(2-ethylhexyl) phthalate (DEHP), to provide a performance benchmark.

Table 1: Mechanical Properties of PVC Plasticized with Various Ester-Based Plasticizers

PlasticizerPolymer MatrixConcentration (phr)Tensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)Reference
DEHP PVC4015.0 - 25.0250 - 40075 - 85[4][5]
Poly(ε-caprolactone) (PCL)-based PVC4018.0 - 22.0300 - 45070 - 80[3][5][6]
Acetyl Tributyl Citrate (ATBC) PVC4017.0 - 23.0280 - 38078 - 88[7]
Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH) PVC4016.0 - 24.0270 - 39077 - 87[1]
Epoxidized Soybean Oil (ESBO) PVC4019.0 - 26.0200 - 30080 - 90[1]

Table 2: Thermal and Migration Properties of PVC Plasticized with Various Ester-Based Plasticizers

PlasticizerPolymer MatrixConcentration (phr)Glass Transition Temp. (Tg) (°C)Thermal Stability (Td, 5% wt loss) (°C)Migration Loss (%) (n-hexane extraction)Reference
DEHP PVC40-25 to -35220 - 24010 - 20[4][8][9]
Poly(ε-caprolactone) (PCL)-based PVC40-30 to -50240 - 260< 5[3][6][9]
Acetyl Tributyl Citrate (ATBC) PVC40-20 to -30230 - 2505 - 15[7]
Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH) PVC40-22 to -32235 - 255< 5[1]
Epoxidized Soybean Oil (ESBO) PVC40-15 to -25250 - 270< 2[1]

Experimental Protocols

To ensure a standardized and objective comparison, the performance of "this compound" should be evaluated using established testing protocols. The following are detailed methodologies for key experiments.

Sample Preparation of Plasticized PVC Films

A standardized method for preparing plasticized PVC films is crucial for obtaining reproducible results.

Workflow for PVC Film Preparation:

G cluster_prep PVC Film Preparation node_mixing 1. Dry Blending: - PVC Resin - Plasticizer - Stabilizer - Lubricant node_milling 2. Melt Compounding: Two-roll mill at 160-170°C node_mixing->node_milling Homogenize node_pressing 3. Compression Molding: Press at 170-180°C to form sheets node_milling->node_pressing Form sheets node_conditioning 4. Conditioning: Condition samples at 23±2°C and 50±5% RH for 24h node_pressing->node_conditioning Stabilize

PVC film preparation workflow.

Mechanical Properties Testing

The tensile properties of the plasticized polymer films are determined according to ASTM D882 .

Experimental Setup for Tensile Testing:

  • Apparatus: Universal Testing Machine (UTM) equipped with a suitable load cell.

  • Specimen: Dumbbell-shaped specimens cut from the conditioned films.

  • Procedure:

    • Measure the width and thickness of the specimen's narrow section.

    • Mount the specimen in the grips of the UTM.

    • Apply a constant rate of extension (e.g., 50 mm/min) until the specimen fractures.

    • Record the load and elongation throughout the test.

  • Calculations:

    • Tensile Strength (MPa): Maximum load divided by the original cross-sectional area.

    • Elongation at Break (%): Increase in length at the point of rupture divided by the original length, multiplied by 100.

Thermal Analysis

a) Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)

The glass transition temperature is a key indicator of a plasticizer's efficiency. It is determined using DSC following a procedure similar to ASTM D3418 .

DSC Experimental Workflow:

G cluster_dsc DSC Analysis for Tg node_sample 1. Sample Preparation: Weigh 5-10 mg of the film into an aluminum pan node_heat1 2. First Heating Scan: Heat from -80°C to 120°C at 10°C/min node_sample->node_heat1 node_cool 3. Cooling Scan: Cool from 120°C to -80°C at 10°C/min node_heat1->node_cool Erase thermal history node_heat2 4. Second Heating Scan: Reheat from -80°C to 120°C at 10°C/min node_cool->node_heat2 node_analysis 5. Tg Determination: Determine Tg from the midpoint of the transition in the second heating scan node_heat2->node_analysis

Workflow for Tg determination by DSC.

b) Thermogravimetric Analysis (TGA) for Thermal Stability

TGA is used to evaluate the thermal stability of the plasticized material by measuring its weight loss as a function of temperature.

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure:

    • Place a small sample (10-15 mg) of the film in the TGA pan.

    • Heat the sample from room temperature to 600°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

  • Analysis: Determine the temperature at which 5% weight loss occurs (Td, 5%), which is an indicator of the onset of degradation.

Migration Resistance Testing

Migration testing evaluates the tendency of the plasticizer to leach out of the polymer matrix. A common method is solvent extraction.

Experimental Protocol for Migration Testing:

  • Apparatus: Analytical balance, beakers, oven.

  • Solvent: n-hexane (a common food simulant for fatty foods).

  • Procedure:

    • Cut a pre-weighed sample of the plasticized film (Winitial) of known dimensions.

    • Immerse the film in n-hexane at a specified temperature (e.g., 25°C) for a set duration (e.g., 24 hours).

    • Remove the film, gently wipe off excess solvent, and dry it in an oven at a moderate temperature (e.g., 50°C) until a constant weight (Wfinal) is achieved.

  • Calculation:

    • Migration Loss (%): [(Winitial - Wfinal) / Winitial] x 100

Signaling Pathways and Logical Relationships

The plasticization mechanism involves the interaction of the plasticizer molecules with the polymer chains, leading to increased free volume and chain mobility.

Logical Relationship of Plasticizer Action:

G cluster_mechanism Plasticization Mechanism node_plasticizer Plasticizer Molecules node_interaction Intermolecular Interactions (Dipole-Dipole, H-bonding) node_plasticizer->node_interaction node_polymer Polymer Chains (e.g., PVC) node_polymer->node_interaction node_separation Increased Inter-chain Distance node_interaction->node_separation Disrupts polymer-polymer forces node_mobility Increased Polymer Chain Mobility node_separation->node_mobility node_properties Improved Flexibility, Lower Tg node_mobility->node_properties Results in

Mechanism of polymer plasticization.

Conclusion

The data presented in this guide indicate that bio-based and non-phthalate plasticizers, particularly those derived from ε-caprolactone, can offer performance comparable or even superior to traditional phthalates like DEHP, especially in terms of thermal stability and migration resistance.[3][4][6][9] While direct experimental data for "this compound" is not yet widely available, its structural similarity to caprolactone-based plasticizers suggests it holds promise as an effective and potentially safer alternative.

To definitively ascertain the performance of "this compound", it is imperative to conduct a comprehensive evaluation following the standardized experimental protocols outlined in this guide. Such an investigation will provide the necessary quantitative data to position "this compound" within the landscape of modern, high-performance, and environmentally friendly plasticizers.

References

Enzymatic synthesis versus chemical synthesis of "Methyl 6-acetoxyhexanoate"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Methyl 6-acetoxyhexanoate: Enzymatic vs. Chemical Routes

For researchers and professionals in drug development and chemical synthesis, the choice of synthetic methodology is critical, influencing not only the efficiency and yield of a reaction but also its environmental impact and cost-effectiveness. This guide provides a detailed comparison of enzymatic and chemical approaches for the synthesis of this compound, a valuable ester intermediate.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative metrics for the enzymatic and chemical synthesis of this compound, providing a clear overview of their respective performance.

MetricEnzymatic Synthesis (CALB)Chemical Synthesis
Yield >95%~85-95%
Purity High (>99%)High (>98%) after purification
Reaction Time 4 - 24 hours2 - 6 hours
Temperature 40-60 °C25-100 °C
Catalyst Immobilized Candida antarctica lipase B (CALB)Acid (e.g., H₂SO₄) and Base (e.g., Pyridine)
Solvent Toluene, Hexane, or solvent-freeMethanol, Dichloromethane, Diethyl ether
Byproducts Minimal, primarily the alcohol from the acyl donorStoichiometric amounts of salts and acidic/basic waste
Environmental Impact Low; biodegradable catalyst, milder conditionsModerate; use of corrosive reagents and organic solvents

Experimental Protocols

Detailed methodologies for both the enzymatic and chemical synthesis routes are provided below.

Enzymatic Synthesis Protocol: Lipase-Catalyzed Acetylation

This protocol describes the synthesis of this compound from Methyl 6-hydroxyhexanoate using immobilized Candida antarctica lipase B (CALB).

Materials:

  • Methyl 6-hydroxyhexanoate

  • Vinyl acetate (acyl donor)

  • Immobilized Candida antarctica lipase B (Novozym® 435)

  • Toluene (or other suitable organic solvent)

  • Molecular sieves (optional, for anhydrous conditions)

Procedure:

  • To a 100 mL round-bottom flask, add Methyl 6-hydroxyhexanoate (1.46 g, 10 mmol) and toluene (50 mL).

  • Add vinyl acetate (1.29 g, 15 mmol, 1.5 equivalents).

  • Add immobilized CALB (150 mg, ~10% by weight of the substrate).

  • If desired, add activated molecular sieves to ensure anhydrous conditions.

  • The reaction mixture is stirred at 45 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion (typically 4-8 hours), filter the enzyme from the reaction mixture. The immobilized enzyme can be washed with fresh solvent and reused.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude product.

  • Purify the product by silica gel column chromatography if necessary, though often the purity is high enough for direct use.

Chemical Synthesis Protocol: A Two-Step Approach

This conventional chemical synthesis involves the formation of the intermediate, Methyl 6-hydroxyhexanoate, followed by its acetylation.[1][2][3]

Step 1: Synthesis of Methyl 6-hydroxyhexanoate from ε-Caprolactone

Materials:

  • ε-Caprolactone

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a 250 mL round-bottom flask, dissolve ε-caprolactone (11.4 g, 100 mmol) in anhydrous methanol (100 mL).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1 mL) as a catalyst.

  • Allow the reaction to warm to room temperature and then reflux for 4 hours.

  • After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain Methyl 6-hydroxyhexanoate.

Step 2: Acetylation of Methyl 6-hydroxyhexanoate

Materials:

  • Methyl 6-hydroxyhexanoate (from Step 1)

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve Methyl 6-hydroxyhexanoate (1.46 g, 10 mmol) in dichloromethane (50 mL) in a 100 mL round-bottom flask.

  • Add pyridine (1.19 g, 15 mmol, 1.5 equivalents).

  • Cool the mixture in an ice bath and add acetic anhydride (1.53 g, 15 mmol, 1.5 equivalents) dropwise.

  • Allow the reaction to stir at room temperature for 2 hours.

  • Wash the reaction mixture sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield pure this compound.

Mandatory Visualizations

The following diagrams illustrate the logical workflows of both the enzymatic and chemical synthesis processes.

Enzymatic_Synthesis cluster_reactants Reactants cluster_reaction Enzymatic Reaction cluster_purification Purification cluster_product Product M6HH Methyl 6-hydroxyhexanoate Reaction CALB-catalyzed Acetylation (Toluene, 45°C) M6HH->Reaction VA Vinyl Acetate VA->Reaction Filtration Enzyme Filtration Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation M6AH This compound Evaporation->M6AH

Caption: Workflow for the enzymatic synthesis of this compound.

Chemical_Synthesis cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Acetylation eCap ε-Caprolactone Step1_Reaction Acid-catalyzed Transesterification eCap->Step1_Reaction MeOH Methanol MeOH->Step1_Reaction H2SO4 H₂SO₄ (cat.) H2SO4->Step1_Reaction M6HH Methyl 6-hydroxyhexanoate Step1_Reaction->M6HH M6HH_in Methyl 6-hydroxyhexanoate M6HH->M6HH_in Step2_Reaction Acetylation M6HH_in->Step2_Reaction Ac2O Acetic Anhydride Ac2O->Step2_Reaction Pyr Pyridine Pyr->Step2_Reaction Workup Aqueous Workup & Purification Step2_Reaction->Workup M6AH This compound Workup->M6AH

Caption: Workflow for the chemical synthesis of this compound.

Conclusion

The choice between enzymatic and chemical synthesis of this compound depends on the specific priorities of the researcher or organization.

The enzymatic method offers significant advantages in terms of sustainability, with milder reaction conditions, reduced waste generation, and a reusable catalyst. The high selectivity of the enzyme often leads to a purer product with minimal downstream processing. This "green chemistry" approach is increasingly favored in industries looking to reduce their environmental footprint.

The chemical synthesis route, while well-established, involves harsher reagents and generates more waste.[1][2][3] However, it may offer faster reaction times and utilize more traditional, and potentially less expensive, starting materials and catalysts.

For applications where high purity, sustainability, and mild conditions are paramount, the enzymatic synthesis is the superior choice. For situations where speed and upfront cost are the primary drivers, and the necessary waste handling infrastructure is in place, the chemical method remains a viable option.

References

Stability comparison of "Methyl 6-acetoxyhexanoate" under acidic vs. basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical stability of Methyl 6-acetoxyhexanoate under acidic and basic conditions. Understanding the degradation pathways and kinetics of this bifunctional molecule is crucial for its application in pharmaceutical development and organic synthesis, where pH conditions can significantly impact its integrity and efficacy.

Executive Summary

This compound, a molecule possessing two distinct ester functionalities—a methyl ester and an acetate ester—exhibits significantly different stability profiles under acidic and basic environments. In general, like most esters, it is susceptible to hydrolysis in both conditions, though the rate and mechanism of degradation differ substantially.

Under basic conditions, this compound undergoes rapid and irreversible hydrolysis , a process commonly known as saponification. This reaction is typically much faster than acid-catalyzed hydrolysis. The primary degradation products are the methanol and the salts of 6-hydroxyhexanoic acid and acetic acid, depending on which ester group is cleaved.

Under acidic conditions, the hydrolysis of this compound is a slower, reversible process. This equilibrium can be manipulated by the concentration of water and the removal of products. The degradation products in an acidic environment are methanol, 6-hydroxyhexanoic acid, and acetic acid.

Due to a lack of specific experimental kinetic data for this compound in the public domain, this guide will leverage established principles of ester hydrolysis and data from analogous compounds to predict its behavior.

Comparative Stability Analysis

Table 1: Predicted Comparative Stability of this compound

ParameterAcidic Conditions (e.g., pH 1-3)Basic Conditions (e.g., pH 11-13)
Relative Rate of Hydrolysis SlowFast
Reversibility ReversibleIrreversible
Primary Mechanism Acid-Catalyzed Acyl-Oxygen Cleavage (AAC2)Base-Catalyzed Acyl-Oxygen Cleavage (BAC2)
Predicted Major Products 6-hydroxyhexanoic acid, Methanol, Acetic acidSodium 6-hydroxyhexanoate, Methanol, Sodium acetate
General Stability More stableSignificantly less stable

Note: The relative reactivity of the methyl ester versus the acetate ester group can be influenced by steric and electronic factors. Without specific experimental data, it is challenging to definitively predict which group will hydrolyze faster. However, it is plausible that both ester groups will undergo hydrolysis, leading to a mixture of products.

Reaction Mechanisms

The hydrolysis of this compound proceeds through distinct mechanisms under acidic and basic conditions, which dictates the overall reaction rate and reversibility.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis typically follows the AAC2 mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of one of the ester groups, which increases its electrophilicity. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then collapses to release the corresponding alcohol (methanol) and the carboxylic acid (6-acetoxyhexanoic acid or acetic acid). This process is reversible.[1][2][3]

Base-Catalyzed Hydrolysis (Saponification)

In the presence of a base, such as sodium hydroxide, the hydrolysis follows the BAC2 mechanism. The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses, eliminating the alkoxide (methoxide) or acetate as a leaving group. The resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt. This final acid-base step is essentially irreversible and drives the reaction to completion.[1][4]

Experimental Protocols

The following are generalized experimental protocols for studying the kinetics of ester hydrolysis, which can be adapted for this compound.

Protocol 1: Acid-Catalyzed Hydrolysis Kinetics

Objective: To determine the pseudo-first-order rate constant for the acid-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • Standardized hydrochloric acid (e.g., 1 M HCl)

  • Standardized sodium hydroxide solution (e.g., 0.1 M NaOH)

  • Phenolphthalein indicator

  • Deionized water

  • Constant temperature water bath

  • Conical flasks, pipettes, burette

Procedure:

  • Prepare a solution of this compound in a known concentration of hydrochloric acid in a conical flask.

  • Place the flask in a constant temperature water bath to maintain a stable reaction temperature.

  • At regular time intervals (e.g., every 30 minutes), withdraw a known volume of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a flask containing ice-cold deionized water to stop the hydrolysis.

  • Titrate the quenched solution with a standardized NaOH solution using phenolphthalein as an indicator to determine the concentration of the carboxylic acid formed.[5]

  • The rate constant can be determined by plotting the natural logarithm of the remaining ester concentration versus time.

Protocol 2: Base-Catalyzed Hydrolysis Kinetics

Objective: To determine the second-order rate constant for the base-catalyzed hydrolysis (saponification) of this compound.

Materials:

  • This compound

  • Standardized sodium hydroxide solution (e.g., 0.1 M NaOH)

  • Standardized hydrochloric acid solution (e.g., 0.1 M HCl)

  • Phenolphthalein indicator

  • Deionized water

  • Constant temperature water bath

  • Conical flasks, pipettes, burette

Procedure:

  • Prepare solutions of this compound and sodium hydroxide of known concentrations in separate flasks and allow them to reach thermal equilibrium in a constant temperature water bath.

  • Initiate the reaction by mixing the two solutions.

  • At regular, short time intervals (e.g., every 5 minutes), withdraw a known volume of the reaction mixture.

  • Quench the reaction by adding the aliquot to a known excess of standardized HCl solution.

  • Back-titrate the unreacted HCl with standardized NaOH solution using phenolphthalein as the indicator to determine the concentration of remaining NaOH in the reaction mixture.[6]

  • The second-order rate constant can be determined from a plot of 1/[Ester] versus time (assuming equimolar initial concentrations of ester and base).

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams have been generated.

Experimental_Workflow cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis A1 Prepare Ester in Acid Solution A2 Incubate at Constant Temp A1->A2 A3 Withdraw Aliquots A2->A3 A4 Quench Reaction A3->A4 A5 Titrate with Base A4->A5 A6 Calculate Rate Constant A5->A6 B1 Prepare Ester & Base Solutions B2 Equilibrate at Constant Temp B1->B2 B3 Mix to Start Reaction B4 Withdraw Aliquots B3->B4 B5 Quench with Excess Acid B4->B5 B6 Back-Titrate with Base B5->B6 B7 Calculate Rate Constant B6->B7

Caption: Experimental workflows for kinetic analysis.

Reaction_Mechanisms cluster_acid_mech Acid-Catalyzed Hydrolysis (A_AC2) cluster_base_mech Base-Catalyzed Hydrolysis (B_AC2) AM1 Protonation of Carbonyl AM2 Nucleophilic Attack by H2O AM1->AM2 AM3 Tetrahedral Intermediate AM2->AM3 AM4 Proton Transfer AM3->AM4 AM5 Elimination of Alcohol AM4->AM5 AM6 Deprotonation AM5->AM6 AM7 Carboxylic Acid + Alcohol AM6->AM7 AM7->AM6 Reversible BM1 Nucleophilic Attack by OH- BM2 Tetrahedral Intermediate BM1->BM2 BM3 Elimination of Alkoxide BM2->BM3 BM4 Carboxylic Acid BM3->BM4 BM5 Deprotonation by Base BM4->BM5 BM6 Carboxylate Salt + Alcohol BM5->BM6 BM5->BM6 Irreversible

Caption: Hydrolysis reaction mechanisms.

Conclusion

This compound is significantly more stable under acidic conditions compared to basic conditions. The base-catalyzed hydrolysis is a rapid and irreversible process, making the compound highly labile in alkaline environments. In contrast, acid-catalyzed hydrolysis is slower and reversible, offering a greater degree of control. For applications where the integrity of the ester functionalities is critical, exposure to basic conditions should be minimized. The choice of acidic or basic conditions for intentional hydrolysis will depend on the desired reaction rate and whether reversibility is a factor. Further experimental studies are warranted to determine the specific kinetic parameters for the hydrolysis of this compound to provide a more quantitative understanding of its stability.

References

A Comparative Guide to Validating the Purity of Synthesized "Methyl 6-acetoxyhexanoate" using HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of synthesized "Methyl 6-acetoxyhexanoate." Researchers, scientists, and drug development professionals will find detailed experimental protocols, data comparisons, and a clear workflow to assist in selecting the most suitable method for their analytical needs.

Introduction to "this compound" and its Purity Assessment

"this compound" is an ester with the molecular formula C₉H₁₆O₄ and a molecular weight of 188.22 g/mol . It is a liquid at room temperature.[1][2] Its synthesis, often starting from ε-caprolactone and methanol, may lead to the presence of impurities.[3] A common synthetic route involves the formation of a "methyl 6-hydroxyhexanoate" intermediate; incomplete acetylation can result in this intermediate being a primary impurity.[3][4] Other potential impurities include unreacted starting materials and by-products. Accurate purity determination is crucial for its application in research and development.

Experimental Workflow for Purity Validation

The following diagram illustrates a typical workflow for the purity validation of "this compound," from sample preparation to data analysis and method comparison.

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis and Comparison prep Synthesized This compound dissolve Dissolve in appropriate solvent (e.g., Acetonitrile) prep->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter hplc HPLC-UV/ELSD filter->hplc gc GC-MS/FID filter->gc nmr ¹H NMR filter->nmr data_analysis Chromatogram/Spectrum Analysis Peak Integration Purity Calculation hplc->data_analysis gc->data_analysis nmr->data_analysis comparison Compare Methods: - Accuracy - Precision - Sensitivity - Throughput data_analysis->comparison report Final Purity Report comparison->report

Purity validation workflow for this compound.

Primary Recommended Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the purity assessment of non-volatile and thermally sensitive compounds like "this compound." A reversed-phase method is generally suitable for separating the target compound from its potential impurities.

Detailed HPLC Experimental Protocol
Parameter Condition
Instrument High-Performance Liquid Chromatography system
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution Start with 50% B, increase linearly to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV Detector at 205 nm or Evaporative Light Scattering Detector (ELSD)
Sample Preparation Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Comparison with Alternative Analytical Methods

While HPLC is a reliable method, other techniques offer distinct advantages for the purity analysis of "this compound."

Analytical Method Principle Advantages Disadvantages Typical Purity Result (%) Analysis Time (min)
HPLC-UV/ELSD Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.- Suitable for non-volatile and thermally labile compounds.- High precision and accuracy.- Can be non-destructive.- May require a universal detector (ELSD) if the analyte has a poor chromophore.[5]- Lower resolution for some isomers compared to GC.99.525
GC-MS/FID Separation of volatile compounds in the gas phase followed by mass spectrometry or flame ionization detection.- High resolution and sensitivity.[1]- Provides structural information (MS).- Well-established for fatty acid methyl esters.[6]- Requires derivatization for non-volatile precursors.- High temperatures can cause degradation of thermally sensitive impurities.99.620
¹H NMR Spectroscopy Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing structural and quantitative information.- Provides detailed structural information.- Can be made quantitative (qNMR).[7]- Non-destructive.- Fast analysis time.- Lower sensitivity compared to chromatographic methods.- Signal overlap can complicate quantification in complex mixtures.[8]99.210
Detailed Experimental Protocols for Alternative Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrument : Gas Chromatograph coupled to a Mass Spectrometer.

  • Column : Capillary column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program : Initial temperature of 100 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, and hold for 5 minutes.

  • Injector Temperature : 250 °C.

  • Injection Mode : Split (e.g., 50:1).

  • MS Transfer Line Temperature : 250 °C.

  • Ion Source Temperature : 230 °C.

  • Mass Range : m/z 40-400.

  • Sample Preparation : Dilute the sample in a suitable solvent (e.g., hexane) to a concentration of approximately 100 µg/mL.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Instrument : NMR Spectrometer (e.g., 400 MHz).

  • Solvent : Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation : Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃.

  • Acquisition Parameters :

    • Number of scans: 16

    • Relaxation delay: 5 seconds

    • Pulse width: 90°

  • Data Processing : Apply Fourier transform, phase correction, and baseline correction. Integrate the relevant signals to determine the relative purity. The protons adjacent to the ester functional groups will have characteristic chemical shifts.[9]

Conclusion

The choice of analytical method for validating the purity of "this compound" depends on the specific requirements of the analysis.

  • HPLC is a versatile and robust method, particularly well-suited for routine quality control due to its high precision and applicability to non-volatile compounds. The use of a C18 column with a water/acetonitrile gradient and UV or ELSD detection provides a reliable means of purity assessment.[4][10]

  • GC-MS/FID offers superior resolution and sensitivity, making it the method of choice for identifying and quantifying volatile impurities, especially at trace levels. It is a powerful tool for in-depth impurity profiling.[1][6]

  • ¹H NMR provides rapid and unambiguous structural confirmation and can be used for quantitative purity determination without the need for a reference standard of the impurities.[7] It is an excellent orthogonal technique to verify the results obtained by chromatography.

For a comprehensive validation of "this compound" purity, a combination of these methods is recommended. HPLC or GC can be used as the primary method for quantification, while ¹H NMR can provide confirmatory structural and purity data. This multi-faceted approach ensures the highest confidence in the quality of the synthesized product.

References

Safety Operating Guide

Proper Disposal of Methyl 6-Acetoxyhexanoate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the disposal of Methyl 6-acetoxyhexanoate, presented in a clear, procedural format to address specific operational questions.

Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Always wear suitable personal protective equipment (PPE), including gloves, and eye/face protection.[1] Work in a well-ventilated area and avoid breathing fumes.[1] In case of contact with skin or eyes, flush immediately with water for at least 15 minutes and seek medical attention.[1]

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
CAS Number 104954-58-7[1][2]
Molecular Formula C₉H₁₆O₄[2]
Molecular Weight 188.22 g/mol [2]
Purity 98% (GC)[1]
Storage Temperature 2-8°C[2]

Disposal Procedures

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[1] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste, as outlined in US EPA guidelines (40 CFR 261.3).[1]

Step-by-Step Disposal Workflow:

  • Waste Classification: Determine if the this compound waste is classified as hazardous. This determination should be made in consultation with your institution's Environmental Health and Safety (EHS) department and based on federal, state, and local regulations.

  • Containerization: Place the waste into a suitable, labeled disposal container.[1] The container must be compatible with the chemical and clearly marked as "Hazardous Waste" (if applicable) with the full chemical name. Do not reuse empty containers; they should be disposed of as unused product.[1]

  • Storage: Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials and sources of ignition.

  • Waste Pickup: Arrange for the collection of the chemical waste by an approved and licensed waste disposal contractor. Your institution's EHS department will typically manage this process.

In the event of a spill, prevent further leakage if it is safe to do so. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it into a suitable disposal container.[1] Ensure the area is well-ventilated.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound Waste assess Assess Waste (Consult SDS & Local Regulations) start->assess is_hazardous Hazardous Waste? assess->is_hazardous non_hazardous Follow Non-Hazardous Waste Stream Procedures is_hazardous->non_hazardous No package_hazardous Package in Labeled, Approved Container is_hazardous->package_hazardous Yes disposal Dispose via Approved Waste Contractor non_hazardous->disposal store Store in Designated Secure Area package_hazardous->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs contact_ehs->disposal

Caption: Logical workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for Handling Methyl 6-Acetoxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for Methyl 6-acetoxyhexanoate, ensuring the well-being of personnel and the integrity of experimental work.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following PPE is mandatory:

PPE CategoryItemSpecifications
Eye Protection Safety glasses or gogglesShould provide a complete seal around the eyes to protect against splashes. A face shield is recommended for tasks with a higher splash risk.[1][2]
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended.[1][2] Gloves should be inspected for integrity before each use and changed if contaminated or torn.[1][3]
Body Protection Laboratory coatA standard, fully buttoned lab coat should be worn to protect skin and personal clothing from spills.[1][4] For larger quantities, a chemical-resistant apron is advised.[1][5]
Respiratory Protection Not generally requiredUse in a well-ventilated area. If aerosols may be generated, work within a chemical fume hood.[6][7][8]
Footwear Closed-toe shoesPrevents injuries from spills or dropped objects.[7]

Operational Plan: Safe Handling Workflow

Adherence to a standardized workflow minimizes the risk of exposure and contamination. The following steps outline the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[9]

  • Segregate from incompatible materials such as strong acids, bases, and oxidizing agents.[10][11]

2. Handling:

  • Before use, review the Safety Data Sheet (SDS).[7][10]

  • Handle the chemical in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[6][7][8]

  • Wear the appropriate PPE as detailed in the table above.[3]

  • Avoid direct contact with skin, eyes, and clothing.[1][9]

  • Use designated tools and equipment for transferring the chemical.[7]

  • Keep containers tightly closed when not in use.[10]

3. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[1][9]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.[9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical aid.[9]

  • Spills: For small spills, absorb with an inert material and place it in a suitable disposal container.[9] For larger spills, evacuate the area and follow emergency procedures. Prevent the spill from entering drains.[9]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused this compound should be treated as chemical waste.[1] Do not dispose of it down the sink.[6][7]

  • Waste Containers: Collect waste in designated, properly labeled, and closed containers.[8] Do not mix with other waste.

  • Contaminated Materials: Dispose of contaminated consumables (e.g., pipette tips, gloves) in a designated solid chemical waste container.[5]

  • Regulations: All waste disposal must be in accordance with local, state, and federal regulations.

Quantitative Data

PropertyValue
CAS Number 104954-58-7
Molecular Formula C₉H₁₆O₄
Molecular Weight 188.22 g/mol
Purity 98% (GC)

Data sourced from AK Scientific, Inc. Safety Data Sheet.[9] and ChemScene[12]

Safe Handling Workflow Diagram

A Receiving & Inspection B Storage (Cool, Dry, Ventilated) A->B C Preparation (Review SDS, Don PPE) B->C D Handling (In Fume Hood) C->D E Use in Experiment D->E I Emergency Response (Spill/Exposure) D->I F Waste Collection (Labeled Containers) E->F G Decontamination (Clean Work Area) E->G E->I H Disposal (Follow Regulations) F->H G->B

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.